molecular formula C12H7NO3 B1219392 3-Nitrodibenzofuran CAS No. 5410-97-9

3-Nitrodibenzofuran

Número de catálogo: B1219392
Número CAS: 5410-97-9
Peso molecular: 213.19 g/mol
Clave InChI: UVFAHDAUVZRVCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Nitrodibenzofuran (CAS Registry Number: 5410-97-9) is a nitroaromatic compound with the molecular formula C 12 H 7 NO 3 and a molecular weight of 213.19 g/mol . This compound serves as a versatile chemical intermediate in the synthesis of more complex organic molecules, including pharmaceutical compounds and dyes . Its primary research value lies in its role as a highly efficient photoremovable protecting group (PPG), also known as a "caging" group, specifically the 3-nitro-2-ethyldibenzofuran (NDBF) chromophore . This application enables precise spatiotemporal control in biological studies. The NDBF group cages bioactive molecules, rendering them inert until released upon irradiation with light, typically at 365 nm . This mechanism is particularly valuable for activating nucleotides, peptides, and other sensitive molecules in physiological environments without the need for chemical reagents . The photochemical properties of the NDBF caging group are exceptional, characterized by a high extinction coefficient and quantum yield, which contribute to a rapid uncaging half-life of approximately 30 seconds . Furthermore, it possesses a significant two-photon absorption cross-section (δ u ~0.6-1.4 GM), allowing for efficient uncaging using near-infrared light for deeper tissue penetration and reduced phototoxicity in live-cell imaging experiments . This compound is stable under standard solid-phase peptide and oligonucleotide synthesis conditions, including exposure to ammonium hydroxide and methylamine, making it an ideal tool for constructing caged biomolecules . Warning: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-nitrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFAHDAUVZRVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202446
Record name 3-Nitrodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5410-97-9
Record name 3-Nitrodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5410-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005410979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrodibenzofuran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitrodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITRODIBENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide on the Scarcity of Naturally Occurring Nitrated Dibenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Question of Natural Occurrence

Dibenzofurans are a class of heterocyclic organic compounds consisting of two benzene rings fused to a central furan ring. While the parent dibenzofuran and its hydroxylated, methoxylated, and alkylated derivatives are found in some natural products, the focus of this guide is on their nitrated counterparts. The introduction of a nitro (-NO2) group to an aromatic structure can significantly alter its chemical and toxicological properties.

A thorough review of the scientific literature reveals a significant gap in knowledge regarding the natural occurrence of nitrated dibenzofurans. Unlike their extensively studied polychlorinated analogs (PCDFs), which are well-known persistent organic pollutants from industrial activities, there is no direct evidence to suggest that nitrated dibenzofurans are produced through biological processes (biosynthesis) or are present in pristine environments devoid of anthropogenic influence.

This guide will therefore address the topic from the perspective of this knowledge gap, presenting information on analogous compounds—nitrated polycyclic aromatic hydrocarbons (NPAHs)—to infer potential formation pathways and analytical strategies.

Inferred Formation Pathways: Lessons from Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs)

While no natural sources of nitrated dibenzofurans have been identified, the formation of NPAHs is well-documented and provides a strong model for how nitrated dibenzofurans might be formed in the environment, primarily through non-biogenic, atmospheric processes.

NPAHs are introduced into the environment through two main pathways:

  • Primary Emissions: Direct release from incomplete combustion processes, such as diesel and gasoline engine exhaust, and industrial emissions.[1][2]

  • Secondary Formation: Atmospheric reactions of parent PAHs with nitrogen oxides (NOx).[3][4][5] This can occur through gas-phase reactions with hydroxyl (OH) and nitrate (NO3) radicals, as well as heterogeneous reactions on the surface of particulate matter.[3]

Given the structural similarity between dibenzofuran and other PAHs, it is plausible that any nitrated dibenzofurans detected in the environment would originate from similar atmospheric nitration of dibenzofuran released from combustion sources.

NPAH_Formation_Pathways cluster_primary Primary Emissions cluster_secondary Secondary Atmospheric Formation Combustion Combustion NPAH Nitrated PAH (e.g., Nitrated Dibenzofuran) Combustion->NPAH Direct Emission Parent_PAH Parent PAH (e.g., Dibenzofuran) Gas_Phase_Reaction Gas-Phase Reaction Parent_PAH->Gas_Phase_Reaction Heterogeneous_Reaction Heterogeneous Reaction on Particulate Matter Parent_PAH->Heterogeneous_Reaction Atmospheric_Oxidants Atmospheric Oxidants (OH, NO3, N2O5) Atmospheric_Oxidants->Gas_Phase_Reaction Atmospheric_Oxidants->Heterogeneous_Reaction Gas_Phase_Reaction->NPAH Heterogeneous_Reaction->NPAH

Figure 1: Inferred formation pathways for nitrated dibenzofurans based on known NPAH formation.

Quantitative Data on Nitrated Aromatic Compounds in the Environment

Due to the lack of data on nitrated dibenzofurans, this section presents quantitative data for selected NPAHs found in various environmental matrices. These values illustrate the typical concentration ranges of analogous compounds and can serve as a benchmark for future studies.

Table 1: Concentrations of Selected Nitrated PAHs in Ambient Air (Particulate Matter)

CompoundLocationConcentration Range (pg/m³)Reference
1-NitropyreneUrban (various)1 - 100[6]
2-NitrofluorantheneUrban (various)1 - 50[6]
9-NitroanthraceneUrban (various)0.1 - 10[6]
2-NitropyreneUrban (various)0.1 - 5[6]

Table 2: Concentrations of Selected Nitrated PAHs in Soil and Sediment

CompoundMatrixLocationConcentration Range (µg/kg)
1-NitropyreneSoilIndustrial Area0.1 - 10
2-NitrofluorantheneSedimentUrban River0.05 - 5
9-NitroanthraceneSoilRemote Area< 0.01

Note: The data in these tables are compiled from various sources and represent a general range. Actual concentrations can vary significantly based on proximity to emission sources, meteorological conditions, and other environmental factors.

Experimental Protocols for the Analysis of Nitrated Aromatic Compounds

Specific, validated methods for the analysis of nitrated dibenzofurans are not established. However, the analytical procedures for NPAHs are well-developed and can be adapted. A general workflow involves extraction, cleanup, and instrumental analysis.

Sample Extraction

The choice of extraction method depends on the sample matrix.

  • Air (Particulate Matter): Samples are typically collected on quartz fiber filters. Extraction is performed using Soxhlet extraction or pressurized liquid extraction (PLE) with solvents such as dichloromethane or a mixture of hexane and acetone.

  • Soil and Sediment: Soxhlet extraction or PLE are commonly used. The solvent choice is similar to that for air filters. Ultrasonic extraction is another viable option.

Extract Cleanup

Crude extracts from environmental samples contain numerous interfering compounds that must be removed prior to analysis. A multi-step cleanup is often necessary.

  • Silica Gel Chromatography: This is used to separate compounds based on polarity. A typical procedure involves passing the extract through a silica gel column and eluting with solvents of increasing polarity.

  • Alumina Chromatography: This can further fractionate the sample.

  • Solid-Phase Extraction (SPE): Cartridges with various sorbents (e.g., silica, Florisil, aminopropyl) can be used for rapid cleanup and fractionation.

Instrumental Analysis

The primary analytical technique for the identification and quantification of NPAHs is gas chromatography-mass spectrometry (GC-MS).

  • Gas Chromatography (GC): A high-resolution capillary column (e.g., DB-5ms) is used to separate the individual isomers.

  • Mass Spectrometry (MS): Mass spectrometry provides sensitive and selective detection. For trace analysis, high-resolution mass spectrometry (HRMS) is often preferred. Negative chemical ionization (NCI) is particularly sensitive for nitro-containing compounds.[7]

High-performance liquid chromatography (HPLC) with fluorescence or MS detection can also be used, especially for less volatile NPAHs.[8][9]

Analytical_Workflow cluster_sampling 1. Sampling cluster_extraction 2. Extraction cluster_cleanup 3. Cleanup cluster_analysis 4. Instrumental Analysis Sample Environmental Sample (Air, Soil, Sediment) Extraction Soxhlet, PLE, or Ultrasonic Extraction Sample->Extraction Cleanup Silica/Alumina Chromatography or Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis GC-MS (NCI) or HPLC-Fluorescence/MS Cleanup->Analysis Data Data Analysis and Quantification Analysis->Data

References

In-Depth Technical Guide to the Physicochemical Properties of 3-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrodibenzofuran is a heterocyclic aromatic compound that has garnered significant interest in the scientific community, primarily for its utility as a photoremovable protecting group, often referred to as a "caging" group, in chemical biology and drug delivery research. Its ability to undergo photolysis upon exposure to specific wavelengths of light allows for the precise temporal and spatial control of the release of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various experimental settings, from synthesis and purification to its application in biological systems. The following tables summarize the key computed and experimental data available for this compound.

General and Computational Properties
PropertyValueSource
Molecular Formula C₁₂H₇NO₃PubChem[1]
Molecular Weight 213.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 5410-97-9PubChem[1]
XLogP3 3.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 213.042593085 DaPubChem[1]
Topological Polar Surface Area 58.9 ŲPubChem[1]
Experimental Properties
PropertyValueSource
Melting Point Not available
Boiling Point Not available
Water Solubility Not available
Kovats Retention Index Standard non-polar: 1971.7, 333.8, 333.92PubChem[1]

Synthesis and Characterization

The synthesis of this compound derivatives, particularly brominated forms for subsequent coupling reactions, is a key step in their application as photocages. The following sections detail the general synthetic approach and the analytical methods used for characterization.

Synthesis of this compound Derivatives (e.g., NDBF-Br)

Synthesis_Workflow Synthesis Workflow for NDBF-Caged Compounds Dibenzofuran Dibenzofuran Nitration Nitration Dibenzofuran->Nitration Three_Nitrodibenzofuran This compound Nitration->Three_Nitrodibenzofuran Bromination Bromination Three_Nitrodibenzofuran->Bromination NDBF_Br NDBF-Br Bromination->NDBF_Br Coupling Coupling Reaction NDBF_Br->Coupling Target_Molecule Target Molecule (e.g., Fmoc-Cysteine) Target_Molecule->Coupling NDBF_Caged_Compound NDBF-Caged Compound Coupling->NDBF_Caged_Compound

A simplified workflow for the synthesis of NDBF-caged compounds.
Experimental Protocols

Synthesis of Fmoc-Cys(NDBF)-OCH₃: A common application of this compound is in the caging of cysteine residues in peptides. The synthesis of an NDBF-protected cysteine building block suitable for solid-phase peptide synthesis (SPPS) is a representative example of its use.

  • Materials: NDBF-Br, Fmoc-Cys-OCH₃, Dimethylformamide (DMF), Acetonitrile (ACN), 0.1% Trifluoroacetic acid (TFA) in H₂O, Zinc acetate (Zn(OAc)₂).[2]

  • Procedure:

    • Dissolve NDBF-Br (1.00 g, 3.12 mmol) and Fmoc-Cys-OCH₃ (2.2 g, 6.25 mmol) in 60 mL of a 2:1:1 solution of DMF/ACN/0.1% TFA in H₂O (v/v/v).[2]

    • Prepare a 0.5 M aqueous solution of Zn(OAc)₂ in 0.1% TFA (v/v).[2]

    • Add 25 μL of the Zn(OAc)₂ solution to the reaction mixture.[2]

    • Stir the reaction at room temperature for 36 hours, monitoring its progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane/Diethyl Ether mobile phase.[2]

    • Upon completion, evaporate the solvent in vacuo.[2]

    • Purify the final product via column chromatography using a 1:1 Hexane/Diethyl Ether eluent.[2]

Characterization Methods

The structural integrity and purity of this compound and its derivatives are confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Spectra for this compound are available in public databases.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum of this compound shows characteristic fragments that can be used for its identification.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • UV-Visible Spectroscopy: The UV-Vis absorption spectrum is critical for photolysis applications, as it determines the optimal wavelength for uncaging. The NDBF chromophore exhibits high molar absorptivity, contributing to its efficient photolysis.[3]

Application in Photoremovable Protection (Uncaging)

The primary application of this compound is as a photoremovable protecting group. The nitroaromatic moiety allows for the absorption of UV light, leading to a photochemical reaction that cleaves the bond between the NDBF group and the protected molecule, thus "uncaging" and activating it.

Uncaging_Process Photochemical Uncaging of NDBF-Protected Molecules NDBF_Caged NDBF-Caged Molecule (Inactive) UV_Light UV Light (e.g., 365 nm) Active_Molecule Active Molecule NDBF_Byproduct NDBF Byproduct UV_Light->Active_Molecule

The process of releasing an active molecule from its NDBF cage using UV light.
Experimental Protocol for UV Photolysis

  • General Procedure:

    • Dissolve the NDBF-caged compound in a suitable photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM DTT for thiol-caged compounds) to a final concentration of 25–250 μM.[3]

    • Transfer the solution to a quartz cuvette.[3]

    • Irradiate the sample with UV light at an appropriate wavelength (e.g., 365 nm) using a Rayonet reactor or a similar UV light source.[2][3]

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the caged compound and the appearance of the uncaged product.[2][3]

Conclusion

This compound is a valuable tool in chemical biology and related fields due to its favorable physicochemical and photochemical properties as a caging group. This guide provides a foundational understanding of its key characteristics and the experimental approaches for its synthesis and application. While some experimental physicochemical data, such as melting and boiling points, remain to be definitively reported, the available information on its synthesis, characterization, and use in photoremovable protection strategies is robust and well-documented, enabling its effective use in the laboratory. Further research to experimentally determine the missing physical constants would be beneficial for a more complete physicochemical profile of this important molecule.

References

3-Nitrodibenzofuran CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Nitrodibenzofuran

This guide provides a comprehensive overview of this compound, a key compound in the development of photoremovable protecting groups. It is intended for researchers, scientists, and professionals in drug development who are interested in advanced methods for spatiotemporal control of biologically active molecules.

Core Compound Identification

CAS Number: 5410-97-9[1]

Molecular Structure: this compound possesses a planar, tricyclic aromatic structure. It consists of a central furan ring fused with two flanking benzene rings. A nitro group (-NO₂) is substituted at the 3-position of the dibenzofuran scaffold.

  • Molecular Formula: C₁₂H₇NO₃[1]

  • IUPAC Name: this compound[1]

  • Synonyms: this compound, 3-nitrodibenzo[b,d]furan

  • SMILES: C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)--INVALID-LINK--[O-][1]

  • InChI: InChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H[1]

Physicochemical and Photochemical Properties

The following table summarizes key quantitative data for this compound and its derivatives, which are crucial for its application as a photolabile caging group.

PropertyValueNotes and Reference(s)
Molecular Weight 213.19 g/mol [1]
Purity ≥98%Commercially available purity.
Kovats Retention Index Standard non-polar: 336Semi-standard non-polar: 1971.7, 333.8, 333.92Determined by the NIST Mass Spectrometry Data Center.[1]
Quantum Yield (Φu) ~0.7For an NDBF-EGTA derivative. This high quantum yield indicates very efficient photolysis compared to traditional caging groups.[2][3]
Molar Extinction Coeff. (ε) ~18,400 M⁻¹ cm⁻¹For an NDBF-EGTA derivative. A high extinction coefficient allows for efficient light absorption.[2][3]
Two-Photon Cross-Section (δu) ~0.6 GM (NDBF-EGTA)0.71–1.4 GM (Methoxy-substituted NDBF)GM = Goeppert-Mayer units. This property is critical for two-photon excitation applications, enabling deeper tissue penetration and higher spatial resolution with near-IR light.[2][4]
Photolysis Rate ~20,000 s⁻¹For the release of Ca²⁺ from NDBF-EGTA upon UV-laser photolysis, demonstrating rapid release of the caged molecule.[2][3]

Synthesis and Experimental Protocols

The primary application of this compound (NDBF) is in the synthesis of "caged" molecules. Below are detailed protocols for the preparation of an NDBF-protected cysteine amino acid and its incorporation into a peptide, followed by its light-induced cleavage.

Protocol 1: Synthesis of Fmoc-Cys(NDBF)-OH

This protocol describes the synthesis of the NDBF-protected cysteine building block required for solid-phase peptide synthesis (SPPS). The synthesis starts from a brominated NDBF derivative (NDBF-Br).

Step 1: Synthesis of Fmoc-Cys(NDBF)-OCH₃ [5]

  • Dissolve NDBF-Br (1.00 g, 3.12 mmol) and Fmoc-Cys-OCH₃ (2.2 g, 6.25 mmol) in 60 mL of a 2:1:1 (v/v/v) solution of DMF/Acetonitrile/0.1% TFA in H₂O.

  • Prepare a 0.5 M aqueous solution of Zn(OAc)₂ in 0.1% TFA (v/v).

  • Add 25 µL of the Zn(OAc)₂ solution to the reaction mixture.

  • Stir the reaction at room temperature for 36 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a 1:1 Hexane/Diethyl Ether mobile phase.

  • Upon completion, evaporate the solvent in vacuo.

  • Purify the resulting product via column chromatography using a 1:1 Hexane/Diethyl Ether eluent to yield the diastereomeric mixture of Fmoc-Cys(NDBF)-OCH₃.

Step 2: Saponification to Fmoc-Cys(NDBF)-OH [6]

  • Dissolve the purified Fmoc-Cys(NDBF)-OCH₃ from the previous step in an appropriate solvent such as a mixture of dioxane and water.

  • Add a solution of lithium hydroxide (LiOH) or another suitable base to hydrolyze the methyl ester.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 5% HCl) to protonate the carboxylate.[7]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Fmoc-Cys(NDBF)-OH as a powder.[7]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Cys(NDBF)-OH[5]

This protocol outlines the incorporation of the NDBF-caged cysteine into a peptide sequence using an automated peptide synthesizer.

  • Resin Preparation: Start with a suitable resin (e.g., Fmoc-Met-Wang resin) in a reaction vessel.

  • Peptide Chain Elongation: Perform standard Fmoc/HCTU-based chemistry for coupling standard amino acids. This involves incubating the resin with 4 equivalents of both the Fmoc-protected amino acid and HCTU for 30 minutes.

  • NDBF-Cysteine Coupling: For the incorporation of the caged cysteine, incubate the resin with 1.5 equivalents of both Fmoc-Cys(NDBF)-OH and HCTU. This coupling step requires a longer incubation time of 6 hours to ensure efficient incorporation.

  • Deprotection: After each coupling step, remove the Fmoc protecting group using a 10% piperidine solution in DMF (v/v).

  • Cleavage and Global Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail such as Reagent K.

  • Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final NDBF-caged peptide using liquid chromatography-mass spectrometry (LC-MS).[5]

Protocol 3: UV Photolysis (Uncaging) of NDBF-Protected Peptides[8]

This protocol describes the light-induced removal of the NDBF protecting group to release the active thiol-containing peptide.

  • Sample Preparation: Dissolve the NDBF-caged peptide in a photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM DTT) to a final concentration of 25–250 µM.

  • Irradiation (One-Photon): Transfer the solution to a quartz cuvette. Irradiate the sample with 365 nm UV light using a suitable light source (e.g., a Rayonet reactor).[8]

  • Irradiation (Two-Photon): For two-photon uncaging, use a pulsed near-IR laser tuned to approximately 800 nm.[8]

  • Analysis: Following irradiation, analyze the sample by RP-HPLC or LC-MS to quantify the disappearance of the caged starting material and the appearance of the uncaged product.[6]

Key Applications and Logical Workflows

The NDBF chromophore is a superior photolabile protecting group, or "caging group," primarily for thiols.[8] Its high quantum yield and two-photon cross-section make it more efficient than previously standard groups like brominated hydroxycoumarin (Bhc).[8] This allows for precise spatiotemporal control over the release of active molecules in biological systems, including living cells.[2][8]

A key application is the caging of cysteine residues in peptides.[8] This renders the peptide biologically inactive until a pulse of light restores the function of the cysteine thiol. This technique can be used to study dynamic cellular processes. For example, an NDBF-caged peptide substrate for the enzyme protein farnesyltransferase can be introduced to a system. The peptide remains inert until light is applied, at which point the uncaged peptide is rapidly farnesylated by the enzyme.[8] This workflow allows researchers to initiate and observe enzymatic reactions with high precision.

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate the key experimental workflows.

Synthesis_Workflow cluster_synthesis Synthesis of NDBF-Caged Peptide NDBF_Br NDBF-Br Reaction1 Alkylation (Zn(OAc)2, 36h) NDBF_Br->Reaction1 Fmoc_Cys_OMe Fmoc-Cys-OCH3 Fmoc_Cys_OMe->Reaction1 Intermediate Fmoc-Cys(NDBF)-OCH3 Reaction1->Intermediate Reaction2 Saponification (LiOH) Intermediate->Reaction2 Building_Block Fmoc-Cys(NDBF)-OH Reaction2->Building_Block SPPS Solid-Phase Peptide Synthesis Building_Block->SPPS Caged_Peptide NDBF-Caged Peptide SPPS->Caged_Peptide Purification Cleavage & HPLC Caged_Peptide->Purification Final_Product Purified Caged Peptide Purification->Final_Product

Caption: Synthesis workflow for an NDBF-caged peptide via SPPS.

Uncaging_Workflow cluster_uncaging Photo-activated Biological Workflow Caged_Peptide Inactive NDBF-Caged Peptide Substrate Uncaging Photolysis (Uncaging) Caged_Peptide->Uncaging Light Light Trigger (365nm or ~800nm) Light->Uncaging Active_Peptide Active Peptide (Free Thiol) Uncaging->Active_Peptide Enzymatic_Reaction Enzymatic Modification Active_Peptide->Enzymatic_Reaction Enzyme Enzyme (e.g., Farnesyltransferase) Enzyme->Enzymatic_Reaction Final_Product Modified Peptide Product Enzymatic_Reaction->Final_Product

Caption: Workflow of NDBF uncaging and subsequent enzymatic reaction.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound.

References

Spectroscopic Profile of 3-Nitrodibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrodibenzofuran, a key heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is crucial for the identification, characterization, and quality control of this compound and its derivatives in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. It is important to note that while some experimental data for derivatives of this compound are available, a complete experimental dataset for the parent compound is not readily found in the public domain. Therefore, the tables include a combination of data from spectral databases, data from closely related derivatives, and predicted values based on the compound's structure.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1~ 8.0 - 8.2d~ 8.0
H-2~ 7.5 - 7.7t~ 7.5
H-4~ 8.8 - 9.0d~ 2.0
H-6~ 7.9 - 8.1d~ 7.5
H-7~ 7.4 - 7.6t~ 7.5
H-8~ 7.6 - 7.8t~ 7.5
H-9~ 7.7 - 7.9d~ 8.0

Note: Predicted values are based on the analysis of substituted dibenzofurans and the electronic effects of the nitro group. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR)

Carbon Predicted Chemical Shift (δ, ppm)
C-1~ 122
C-2~ 129
C-3~ 145 (due to NO₂)
C-4~ 118
C-4a~ 125
C-5a~ 156
C-6~ 121
C-7~ 124
C-8~ 128
C-9~ 112
C-9a~ 123
C-9b~ 150

Note: Predicted values are based on analogous benzofuran structures and established substituent effects.

Table 2: Infrared (IR) Spectroscopy Data
Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Asymmetric NO₂ Stretch1550 - 1500Strong
Symmetric NO₂ Stretch1350 - 1300Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-O-C (Aryl Ether) Stretch1250 - 1200Strong
Aromatic C-H Bend (Out-of-plane)900 - 675Strong
Table 3: Mass Spectrometry (MS) Data
Parameter Value
Molecular Formula C₁₂H₇NO₃[1][2]
Molecular Weight 213.19 g/mol [2]
Exact Mass 213.0426 g/mol [2]
Ionization Mode Electrospray (ESI) or Electron Impact (EI)
Expected [M]+• (EI) or [M+H]⁺ (ESI) m/z 213
Key Fragmentation Peaks (Predicted) m/z 183 ([M-NO]⁺), m/z 167 ([M-NO₂]⁺), m/z 139 ([M-NO₂-CO]⁺)

Experimental Protocols

The following are detailed methodologies representative of those used to obtain the spectroscopic data for nitrodibenzofuran derivatives, which would be applicable for this compound.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a Bruker or Varian spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei.[3]

  • Sample Preparation : Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition :

    • ¹H NMR : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • ¹³C NMR : Chemical shifts are reported in ppm relative to the solvent resonance.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed to yield the NMR spectra.

Infrared (IR) Spectroscopy
  • Instrumentation : IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Spectra are typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Presentation : The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[3] For more detailed fragmentation studies, Electron Impact (EI) ionization can be used.

  • Sample Introduction : The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the ion source via direct infusion or after separation by liquid chromatography (LC).

  • Data Acquisition : The instrument is operated in positive or negative ion mode to detect the molecular ion and its fragments.

  • Data Analysis : The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Archiving Data Archiving & Reporting Structure_Confirmation->Data_Archiving

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Uncaging the Potential of 3-Nitrodibenzofuran: An In-depth Technical Guide to its Photolysis Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control of bioactive molecules is a cornerstone of modern biomedical research and drug development. Photoremovable protecting groups, or "cages," offer a powerful tool to release effector molecules with a flash of light, enabling the investigation of complex biological processes with unprecedented resolution. Among the various photolabile moieties, 3-nitrodibenzofuran (NDBF) has emerged as a promising scaffold due to its favorable photochemical properties. This technical guide provides a comprehensive overview of the quantum yield of this compound photolysis, detailing the quantitative data, experimental methodologies for its determination, and the underlying photochemical mechanism.

Quantitative Data on the Photolysis of this compound Derivatives

The efficiency of a photochemical uncaging reaction is quantified by its quantum yield (Φ), which represents the number of molecules of the protected substance that are released per photon absorbed. A higher quantum yield signifies a more efficient conversion of light energy into the desired chemical cleavage. For this compound and its derivatives, the quantum yield has been shown to be significantly high, making it an attractive caging group for various applications.

The table below summarizes the key quantitative data for the photolysis of representative this compound-caged compounds.

CompoundWavelength (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent/Buffer
This compound-EGTA (caged Ca²⁺)Not Specified~0.718,400Not Specified
This compound-caged Cysteine Peptide3650.2Not Specified50 mM phosphate buffer (pH 7.4) containing 1 mM DTT

Experimental Protocols for Quantum Yield Determination

The accurate determination of the quantum yield is crucial for the reliable application of photoremovable protecting groups. The following sections detail the key experimental protocols employed in the study of this compound photolysis.

General Experimental Workflow

The determination of the quantum yield of photolysis for a this compound-caged compound typically involves the following steps:

experimental_workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_calc Calculation prep Prepare solution of NDBF-caged compound irrad Irradiate with monochromatic light source (e.g., Rayonet UV reactor) prep->irrad Transfer to cuvette analysis Analyze reaction mixture (e.g., LC-MS, HPLC) irrad->analysis Collect aliquots at time intervals calc Calculate Quantum Yield analysis->calc Determine extent of photorelease

Caption: A generalized workflow for determining the quantum yield of photolysis.

Light Source and Irradiation

A stable, monochromatic light source is essential for accurate quantum yield measurements. A common choice is a Rayonet UV photoreactor equipped with lamps emitting at a specific wavelength, such as 365 nm. The sample, dissolved in a suitable solvent or buffer, is placed in a quartz cuvette and subjected to irradiation for controlled time intervals.

Actinometry: Measuring Photon Flux

To calculate the quantum yield, the number of photons absorbed by the sample must be determined. This is achieved through chemical actinometry. A widely used chemical actinometer is potassium ferrioxalate . This compound undergoes a well-characterized photochemical reaction with a known quantum yield. By irradiating the actinometer solution under the same conditions as the sample, the photon flux of the light source can be accurately measured.

Analysis of Photorelease

The extent of the uncaging reaction is typically monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . These methods allow for the separation and quantification of the starting caged compound and the photoproducts over time.

Calculation of Quantum Yield

The quantum efficiency (Qu) can be calculated using the following formula:

Qu = (I * σ * t90%)-1

Where:

  • I is the irradiation intensity in einsteins cm-2 s-1 (determined by actinometry).

  • σ is the decadic extinction coefficient (103 * ε, the molar extinction coefficient) in cm2 mol-1.

  • t90% is the irradiation time in seconds required for 90% conversion of the caged compound to the product.

The Photochemical Reaction Mechanism of this compound

The photolysis of this compound proceeds through a mechanism analogous to that of other o-nitrobenzyl-based photoremovable protecting groups. The key steps involve an intramolecular hydrogen abstraction, the formation of an aci-nitro intermediate, and subsequent rearrangement to release the caged molecule and a nitroso byproduct.

photolysis_mechanism cluster_ground Ground State cluster_excited Excited State cluster_intermediate Intermediates cluster_products Products NDBF_caged This compound-Caged Molecule Excited_NDBF Excited State (n,π*) NDBF_caged->Excited_NDBF hν (Photon Absorption) Aci_nitro Aci-nitro Intermediate Excited_NDBF->Aci_nitro Intramolecular H-abstraction Cyclic_intermediate Cyclic Intermediate Aci_nitro->Cyclic_intermediate Cyclization Released_molecule Released Molecule Cyclic_intermediate->Released_molecule Rearrangement & Cleavage Nitroso_byproduct Nitroso-dibenzofuranone Byproduct Cyclic_intermediate->Nitroso_byproduct Rearrangement & Cleavage

Caption: Proposed photolysis pathway of a this compound caged compound.

Upon absorption of a photon, the this compound moiety is promoted to an excited state. This is followed by a rapid intramolecular hydrogen atom transfer from the benzylic position to one of the oxygen atoms of the nitro group, forming a transient aci-nitro intermediate . This intermediate then undergoes a series of rearrangements, leading to the cleavage of the bond connecting the caging group to the protected molecule. The final products are the free bioactive molecule and a 3-nitroso-dibenzofuranone byproduct.

Toxicological Profile of 3-Nitrodibenzofuran: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for 3-Nitrodibenzofuran is scarce in publicly available scientific literature. This profile has been constructed by leveraging data from structurally related compounds, primarily other nitrated dibenzofurans and the broader class of nitroaromatic compounds. The information presented should be considered as a predictive toxicological assessment and a guide for future research.

Executive Summary

This compound (3-NDF) is a nitroaromatic heterocyclic compound. While specific toxicological data for 3-NDF is limited, its structural similarity to other nitrated aromatic compounds suggests a potential for significant toxicological effects, including genotoxicity and cytotoxicity. The nitro group is a key structural alert for mutagenicity. The primary mechanism of toxicity for nitroaromatics often involves metabolic reduction of the nitro group to reactive intermediates that can form adducts with DNA and other macromolecules, leading to cellular damage. This document provides a comprehensive overview of the anticipated toxicological profile of this compound, based on available data for surrogate molecules, and outlines standard experimental protocols for its toxicological evaluation.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₂H₇NO₃
Molecular Weight 213.19 g/mol
Appearance Not available
Melting Point Not available
Boiling Point Not available
Water Solubility Not available
LogP Not available

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, compounds with similar structures are often classified with the following hazards:

  • Acute Toxicity (Oral): Likely to be toxic if swallowed.

  • Eye Irritation: May cause serious eye irritation.

  • Mutagenicity: Suspected of causing genetic defects.

  • Carcinogenicity: Suspected of causing cancer.

Toxicokinetics

The toxicokinetics of this compound have not been experimentally determined. However, based on its lipophilic aromatic structure, it is anticipated to be readily absorbed through oral, dermal, and inhalation routes. Following absorption, it would likely be distributed to various tissues. The metabolism of 3-NDF is expected to be a critical determinant of its toxicity.

Proposed Metabolic Pathway

The metabolism of nitroaromatic compounds is a key factor in their toxicity. A proposed metabolic pathway for this compound is illustrated below. This pathway involves the reduction of the nitro group to form reactive intermediates.

This compound This compound Nitroso-dibenzofuran Nitroso-dibenzofuran This compound->Nitroso-dibenzofuran Nitroreductases N-hydroxylamino-dibenzofuran N-hydroxylamino-dibenzofuran Nitroso-dibenzofuran->N-hydroxylamino-dibenzofuran Nitroreductases DNA Adducts DNA Adducts N-hydroxylamino-dibenzofuran->DNA Adducts Protein Adducts Protein Adducts N-hydroxylamino-dibenzofuran->Protein Adducts Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein Adducts->Cytotoxicity

Figure 1: Proposed metabolic activation pathway of this compound.

Toxicological Endpoints (Surrogate Data)

Due to the lack of specific data for this compound, this section summarizes findings for related nitroaromatic compounds and nitrated dibenzofurans.

Acute Toxicity

No specific LD50 values for this compound are available. For many nitroaromatic compounds, the oral LD50 in rodents ranges from moderately to highly toxic.

Genotoxicity

Nitroaromatic compounds as a class are well-known for their genotoxic potential. Studies on various nitrated dibenzofurans have demonstrated mutagenic activity in the Ames test, a bacterial reverse mutation assay.[1] The mutagenicity is often dependent on the position of the nitro group and is typically observed in strains like Salmonella typhimurium TA98, which is sensitive to frameshift mutagens.[1] The genotoxicity of these compounds is often mediated by the metabolic reduction of the nitro group to reactive electrophilic intermediates that can form covalent adducts with DNA.[2]

Table 1: Genotoxicity of Surrogate Nitrodibenzofurans (Ames Test)

CompoundStrainMetabolic Activation (S9)ResultReference
2-NitrodibenzofuranTA98WithoutMutagenic[1]
2,7-DinitrodibenzofuranTA98With and WithoutMutagenic[1]
2,8-DinitrodibenzofuranTA98WithoutMutagenic[1]
Cytotoxicity

The cytotoxicity of this compound has not been reported. However, nitroaromatic compounds can induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) during the futile cycling of nitroreductases, leading to oxidative stress, and the covalent binding of reactive metabolites to cellular proteins.

Carcinogenicity

There are no carcinogenicity bioassays available for this compound. However, many nitroaromatic compounds are considered to be carcinogenic.[3][4] Their carcinogenic potential is closely linked to their genotoxicity. Given the likely genotoxic nature of 3-NDF, it should be considered a potential carcinogen.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not available. Studies on some nitro-PAHs have indicated potential developmental toxicity in animal models.[5][6]

Experimental Protocols

The following are generalized protocols for key toxicological assays that would be appropriate for evaluating the safety of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with 3-NDF (various concentrations) Treat with 3-NDF (various concentrations) Incubate (24h)->Treat with 3-NDF (various concentrations) Incubate (24-72h) Incubate (24-72h) Treat with 3-NDF (various concentrations)->Incubate (24-72h) Add MTT solution Add MTT solution Incubate (24-72h)->Add MTT solution Incubate (2-4h) Incubate (2-4h) Add MTT solution->Incubate (2-4h) Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate (2-4h)->Add solubilization solution (e.g., DMSO) Measure absorbance (570 nm) Measure absorbance (570 nm) Add solubilization solution (e.g., DMSO)->Measure absorbance (570 nm)

Figure 2: General workflow for an MTT cytotoxicity assay.
Genotoxicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay to detect mutagens.

Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) Mix bacteria, 3-NDF, and S9 mix (optional) Mix bacteria, 3-NDF, and S9 mix (optional) Prepare bacterial strains (e.g., S. typhimurium TA98, TA100)->Mix bacteria, 3-NDF, and S9 mix (optional) Pour on minimal glucose agar plates Pour on minimal glucose agar plates Mix bacteria, 3-NDF, and S9 mix (optional)->Pour on minimal glucose agar plates Incubate (48-72h) Incubate (48-72h) Pour on minimal glucose agar plates->Incubate (48-72h) Count revertant colonies Count revertant colonies Incubate (48-72h)->Count revertant colonies Assess mutagenic potential Assess mutagenic potential Count revertant colonies->Assess mutagenic potential

Figure 3: Simplified workflow for the Ames test.

Signaling Pathways in Nitroaromatic Toxicity

The toxicity of nitroaromatic compounds is often mediated by complex signaling pathways initiated by cellular damage.

cluster_0 Cellular Damage This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Reactive Intermediates Reactive Intermediates Metabolic Activation->Reactive Intermediates DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Oxidative Stress (ROS) Oxidative Stress (ROS) Reactive Intermediates->Oxidative Stress (ROS) DNA Damage Response (ATM/ATR) DNA Damage Response (ATM/ATR) DNA Adducts->DNA Damage Response (ATM/ATR) MAPK Signaling (JNK, p38) MAPK Signaling (JNK, p38) Oxidative Stress (ROS)->MAPK Signaling (JNK, p38) p53 Activation p53 Activation DNA Damage Response (ATM/ATR)->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis MAPK Signaling (JNK, p38)->Apoptosis Inflammation Inflammation MAPK Signaling (JNK, p38)->Inflammation

Figure 4: Potential signaling pathways involved in this compound toxicity.

Conclusion and Future Directions

While direct toxicological data for this compound is currently lacking, its chemical structure strongly suggests a potential for significant genotoxicity and cytotoxicity, consistent with the broader class of nitroaromatic compounds. The primary mechanism of toxicity is likely to involve metabolic activation to reactive intermediates that can damage cellular macromolecules.

Future research should prioritize a comprehensive toxicological evaluation of this compound following established guidelines. Key studies should include:

  • In vitro cytotoxicity assays in relevant human cell lines.

  • A full battery of genotoxicity tests , including the Ames test and in vitro and in vivo mammalian cell assays.

  • Toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion.

  • If warranted by initial findings, long-term carcinogenicity bioassays in rodents.

  • Reproductive and developmental toxicity studies to assess its potential effects on these endpoints.

A thorough understanding of the toxicological profile of this compound is essential for accurate risk assessment and ensuring the safety of researchers and drug development professionals who may handle this compound.

References

Mutagenicity of 3-Nitrodibenzofuran: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutagenicity of 3-Nitrodibenzofuran (3-NDBF), a nitro-polycyclic aromatic hydrocarbon. This document synthesizes key findings on its genotoxic potential, details the experimental protocols for its assessment, and illustrates the metabolic pathways integral to its mutagenic activity.

Core Findings: Mutagenic Potential of this compound

This compound is a potent mutagen, demonstrating significant activity in bacterial reverse mutation assays.[1] Its mutagenicity has been primarily characterized using Salmonella typhimurium strains TA98 and TA100, which are indicative of frameshift and base-pair substitution mutations, respectively.

Quantitative Mutagenicity Data

Direct quantitative data, such as revertants per nanomole, for this compound are not extensively detailed in publicly available literature. However, its high mutagenic potency has been established relative to the well-characterized carcinogen benzo[a]pyrene (B[a]P).

CompoundS. typhimurium StrainMutagenic Potency (Relative to Benzo[a]pyrene)Metabolic Activation
This compound TA98~3.5 times stronger[1]Direct-acting (activity reduced in nitroreductase-deficient strains)[2]
TA100~2 times stronger[1]Direct-acting[2]
3-AminodibenzofuranTA98~10 times stronger[1]Requires metabolic activation (S9 mix)[1]
TA100~5 times stronger[1]Requires metabolic activation (S9 mix)[1]

Studies on various nitrodibenzofuran isomers have shown that the position of the nitro group significantly influences mutagenic activity. In S. typhimurium TA98 without metabolic activation, the order of mutagenicity was found to be: 2,7-DNDF > 2,8-DNDF > 3-NDF > 2-NDF > 4-NDF > 1-NDF.[2]

Metabolic Activation: The Key to Mutagenicity

The genotoxicity of nitroaromatic compounds like 3-NDBF is intrinsically linked to their metabolic activation into reactive electrophilic intermediates that can form adducts with DNA.[3]

In bacterial systems, the mutagenicity of 3-NDBF is primarily dependent on the reduction of its nitro group by bacterial nitroreductases.[2] This is evidenced by reduced mutagenic activity in nitroreductase-deficient bacterial strains such as TA98NR.[2]

In mammalian systems, the bioactivation is more complex and can follow several pathways. The principal pathway involves the reduction of the nitro group to form N-hydroxy-arylamine, which can then be further activated by Phase II enzymes. While the specific enzymes for 3-NDBF are not fully elucidated, pathways for analogous compounds involve N-acetyltransferases (NATs) and sulfotransferases (SULTs) that convert the N-hydroxy intermediate into highly reactive N-acetoxy or N-sulfonyloxy esters. These esters can spontaneously form electrophilic nitrenium ions that readily react with DNA.[4] Ring oxidation by cytochrome P450 (CYP) enzymes represents an alternative or concurrent pathway.[3]

The reduced metabolite, 3-aminodibenzofuran, is also a potent mutagen but requires metabolic activation by enzymes like cytochrome P450s and sulfotransferases to exert its effect.[1][5]

Metabolic_Activation_of_3_NDBF cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Activation 3-NDBF This compound N_OH_3_ADBF N-hydroxy-3-aminodibenzofuran 3-NDBF->N_OH_3_ADBF Nitroreduction (Nitroreductases, CYPs) 3-ADBF 3-Aminodibenzofuran N_OH_3_ADBF->3-ADBF Further Reduction Reactive_Esters N-acetoxy / N-sulfonyloxy esters N_OH_3_ADBF->Reactive_Esters O-Esterification (NATs, SULTs) Nitrenium_Ion Electrophilic Nitrenium Ion Reactive_Esters->Nitrenium_Ion Spontaneous Decomposition DNA DNA Nitrenium_Ion->DNA DNA_Adducts DNA Adducts Ames_Test_Workflow prep Prepare Bacterial Cultures (S. typhimurium TA98, TA100) mix Combine in Molten Top Agar: - Bacteria - Test Compound/Control - S9 Mix or Buffer prep->mix test_prep Prepare Test Compound Dilutions (3-NDBF in DMSO) test_prep->mix s9_prep Prepare S9 Mix (for +S9 condition) s9_prep->mix plate Pour Mixture onto Minimal Glucose Agar Plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: - Compare to solvent control - Assess dose-response count->analyze

References

Environmental Fate and Degradation of 3-Nitrodibenzofuran: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrodibenzofuran (3-NDF) is a nitroaromatic heterocyclic compound. While its primary applications are emerging in fields like organic synthesis and drug development as a photoremovable protecting group, its potential environmental impact remains a critical area of investigation. Nitroaromatic compounds, as a class, are known for their potential toxicity and persistence in the environment. Understanding the environmental fate and degradation of 3-NDF is therefore essential for responsible lifecycle management and risk assessment. This technical guide synthesizes the currently limited available information on the environmental behavior of this compound and provides a framework for future research by outlining relevant experimental approaches.

Physicochemical Properties and Environmental Distribution

Inferred Environmental Behavior:

  • Soil and Sediment: Due to its presumed low aqueous solubility and hydrophobic nature, this compound is expected to adsorb to soil organic matter and sediments. This partitioning behavior would reduce its mobility in the environment but could also lead to its accumulation in these compartments.

  • Water: While its solubility is expected to be low, the presence of 3-NDF in aquatic systems could still pose a risk to aquatic organisms. Photodegradation is anticipated to be a significant removal mechanism in sunlit surface waters.

  • Air: The volatility of 3-NDF is not documented. However, related polycyclic aromatic compounds can be subject to long-range atmospheric transport.

Degradation Pathways

The environmental persistence of this compound will be determined by the rates of abiotic and biotic degradation processes.

Abiotic Degradation

Photodegradation: The primary documented characteristic of this compound is its sensitivity to light. It is designed as a photoremovable protecting group, meaning it undergoes cleavage upon irradiation with UV light (e.g., 365 nm).[3][4][5] This property suggests that direct photolysis in the environment, particularly in aquatic systems and on soil surfaces, could be a major degradation pathway. The photoproducts in an environmental context have not been characterized but would be crucial for a complete environmental risk assessment.

Biotic Degradation

There is a significant gap in the scientific literature regarding the biodegradation of this compound specifically. However, studies on the microbial degradation of the parent compound, dibenzofuran, and other nitroaromatic compounds can provide insights into potential metabolic pathways.

Microorganisms have evolved diverse strategies to degrade nitroaromatic compounds, which generally involve either the reduction of the nitro group or an initial oxidative attack on the aromatic ring.[6] Several bacterial strains, such as Sphingomonas sp., have been shown to degrade dibenzofuran.[7] The typical aerobic degradation pathway of dibenzofuran is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to ring cleavage and eventual mineralization.

Hypothetical Biodegradation Pathway for this compound:

A plausible initial step in the biodegradation of this compound could be the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group (3-aminodibenzofuran). This reduction is a common initial step in the microbial metabolism of nitroaromatics.[6] The resulting 3-aminodibenzofuran may then be susceptible to oxidative attack on the aromatic rings, similar to the degradation of dibenzofuran itself.

The following diagram illustrates a hypothetical initial stage of the microbial degradation of this compound.

Microbial_Degradation_Pathway This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase 3-Aminodibenzofuran 3-Aminodibenzofuran Nitroreductase->3-Aminodibenzofuran Reduction Further_Degradation Ring Cleavage and Mineralization 3-Aminodibenzofuran->Further_Degradation

Caption: Hypothetical initial microbial degradation of this compound.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure.[8] For a compound like this compound, which is expected to be lipophilic, there is a potential for bioaccumulation in the fatty tissues of organisms. The extent of bioaccumulation is typically estimated using the octanol-water partition coefficient (Kow). Without an experimentally determined Kow value for 3-NDF, a definitive assessment of its bioaccumulation potential cannot be made. However, the structural similarity to other persistent organic pollutants suggests that this is an area that warrants investigation.

Experimental Protocols for Future Research

To address the current knowledge gaps, a series of standardized environmental fate studies are required. The following outlines key experimental protocols that should be considered.

Physicochemical Properties
  • Water Solubility (OECD 105): Determination of the saturation concentration of 3-NDF in water at a given temperature.

  • Octanol-Water Partition Coefficient (OECD 107 or 117): Measurement of the Kow value to predict partitioning behavior and bioaccumulation potential.

  • Vapor Pressure (OECD 104): Assessment of the tendency of 3-NDF to volatilize into the atmosphere.

  • Soil Adsorption/Desorption (OECD 106): Determination of the soil organic carbon-water partitioning coefficient (Koc) to quantify its mobility in soil.

Abiotic Degradation
  • Photodegradation in Water (OECD 316): Measurement of the rate of degradation of 3-NDF in aqueous solutions under controlled light conditions to determine its environmental half-life. Identification of photoproducts is a critical component of this study.

Biotic Degradation
  • Ready Biodegradability (OECD 301): A screening test to assess whether 3-NDF is readily biodegradable by aerobic microorganisms.

  • Soil Biodegradation (OECD 307): A more complex study to determine the rate and route of degradation in aerobic soil, including the identification of major metabolites.

  • Sediment Biodegradation (OECD 308): Similar to the soil study, but conducted in aquatic sediment systems to assess persistence in this important environmental compartment.

The following workflow diagram illustrates a logical progression for investigating the environmental fate of this compound.

Environmental_Fate_Workflow cluster_physchem Physicochemical Properties cluster_degradation Degradation Studies cluster_risk Risk Assessment Solubility Water Solubility (OECD 105) Photodegradation Photodegradation (OECD 316) Solubility->Photodegradation Kow Octanol-Water Partition (OECD 107/117) Bioaccumulation Bioaccumulation Potential Kow->Bioaccumulation Koc Soil Adsorption (OECD 106) Persistence Persistence Assessment Koc->Persistence Photodegradation->Persistence Biodegradation Ready Biodegradability (OECD 301) Soil_Deg Soil Degradation (OECD 307) Biodegradation->Soil_Deg Soil_Deg->Persistence Toxicity Ecotoxicity Testing Persistence->Toxicity Bioaccumulation->Toxicity

Caption: Recommended experimental workflow for assessing 3-NDF's environmental fate.

Quantitative Data Summary

As of the date of this document, there is no publicly available quantitative data on the environmental fate and degradation of this compound. The following table is provided as a template for future data compilation.

Parameter Value Conditions Reference
Water Solubility (mg/L) Data not available
Log Kow Data not available
Vapor Pressure (Pa) Data not available
Soil Adsorption Koc (L/kg) Data not available
Aqueous Photolysis DT50 (days) Data not availablepH, light intensity
Soil Biodegradation DT50 (days) Data not availableTemperature, moisture
Water-Sediment DT50 (days) Data not available
Bioaccumulation Factor (BCF) Data not available

Conclusion and Future Outlook

The environmental fate and degradation of this compound remain largely uncharacterized. Based on its chemical structure, concerns regarding its potential for persistence and bioaccumulation are warranted. The compound's known photosensitivity suggests that photodegradation may be a significant environmental removal process, but the degradation products and their potential toxicity are unknown. Future research should prioritize the determination of key physicochemical properties and the execution of standardized environmental fate studies to enable a comprehensive risk assessment. For professionals in drug development and other industries utilizing this compound, a proactive approach to understanding its environmental lifecycle is crucial for sustainable innovation.

References

An In-depth Technical Guide on the Basic Reactivity and Chemical Stability of 3-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrodibenzofuran is a heterocyclic aromatic compound that has garnered significant interest in the fields of chemical biology and drug development. Its utility primarily stems from its properties as a photoremovable protecting group, often referred to as a "caging" group. The nitrodibenzofuran (NDBF) moiety allows for the temporary inactivation of bioactive molecules, which can then be released with high spatial and temporal precision using one- or two-photon excitation. This technical guide provides a comprehensive overview of the core reactivity and chemical stability of this compound, offering insights into its synthesis, handling, and potential degradation pathways. While specific experimental data on some aspects of its general chemical stability are limited, this guide consolidates available information and provides predictive analysis based on the well-established chemistry of dibenzofurans and nitroaromatic compounds.

Physicochemical Properties

This compound is a yellow crystalline solid that is generally stable under ambient conditions.[1] Its insolubility in water necessitates the use of organic solvents for most chemical manipulations.[1]

PropertyValueSource(s)
CAS Number 5410-97-9[2]
Molecular Formula C₁₂H₇NO₃[2]
Molecular Weight 213.19 g/mol [2]
Appearance Yellow crystalline powder[1]
Melting Point 180-182 °C[2]
Boiling Point 379-380 °C[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[1]
Storage Ambient (>5 °C)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of dibenzofuran. The reaction conditions can be optimized to favor the formation of the 3-nitro isomer.

Experimental Protocol: Nitration of Dibenzofuran

This protocol is adapted from procedures described for the electrophilic substitution of dibenzofuran.[1]

Materials:

  • Dibenzofuran

  • Nitric acid (concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

  • Dissolve dibenzofuran in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add concentrated nitric acid to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent over-nitration.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture into cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent to obtain this compound as a yellow crystalline solid.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[2]

Synthesis_of_3_Nitrodibenzofuran Dibenzofuran Dibenzofuran Reaction Nitration Dibenzofuran->Reaction NitricAcid HNO₃ NitricAcid->Reaction DCM CH₂Cl₂ DCM->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound via nitration. (98 characters)

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-rich dibenzofuran ring system and the strongly electron-withdrawing nitro group.

Photochemical Reactivity: Uncaging

The most well-documented aspect of this compound's reactivity is its use as a photoremovable protecting group.[3] Upon absorption of one or two photons of light, the NDBF group is cleaved, releasing the protected molecule. This process is highly efficient, with a reported quantum yield of photolysis for an NDBF derivative of approximately 0.7.[4]

Photochemical PropertyValueWavelengthReference(s)
Quantum Yield (Φ) ~0.7 (for NDBF-EGTA)Not specified[4]
Two-Photon Cross-Section (δu) ~0.6 GM (for NDBF-EGTA)Not specified[4]

Experimental Protocol: Photolytic Deprotection (Uncaging) This protocol outlines a general procedure for the photolytic cleavage of an NDBF-caged molecule.

Materials:

  • NDBF-caged compound

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • UV light source (e.g., 365 nm lamp) or a two-photon laser source

  • Quartz cuvette or appropriate sample holder

  • Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a solution of the NDBF-caged compound in the desired buffer at a known concentration.

  • Transfer the solution to a quartz cuvette.

  • Irradiate the sample with a UV light source at a suitable wavelength (typically around 365 nm) or with a focused two-photon laser beam.

  • Monitor the progress of the uncaging reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS to quantify the disappearance of the starting material and the appearance of the released molecule.

  • The photolysis products can be isolated and characterized to confirm the cleavage reaction.[2]

Photochemical_Uncaging CagedMolecule NDBF-Protected Bioactive Molecule Uncaging Photolysis CagedMolecule->Uncaging Light hv (One or Two Photons) Light->Uncaging ReleasedMolecule Active Bioactive Molecule Uncaging->ReleasedMolecule Byproduct NDBF Byproduct Uncaging->Byproduct

Caption: Photochemical uncaging of a bioactive molecule. (56 characters)
Electrophilic Aromatic Substitution

The dibenzofuran ring is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing nitro group at the 3-position deactivates the ring system towards further electrophilic substitution. The directing effect of the existing substituents will determine the position of any subsequent substitution. Based on the directing effects of the ether linkage and the nitro group, further electrophilic attack is predicted to occur at positions 2, 7, or 9.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on the this compound ring is generally unfavorable unless a good leaving group is present at a position activated by the nitro group (i.e., ortho or para). Since there are no such leaving groups in the parent molecule, direct nucleophilic substitution on the aromatic rings is not a primary reaction pathway under typical conditions.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group to form 3-aminodibenzofuran. This is a common transformation for aromatic nitro compounds and can be achieved using various reducing agents.

Experimental Protocol: Reduction of this compound to 3-Aminodibenzofuran This is a general protocol for the reduction of aromatic nitro compounds.[5]

Materials:

  • This compound

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), iron powder with acetic acid, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate, or acetic acid)

  • Acid or base for workup as required

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure (using SnCl₂·2H₂O):

  • Dissolve this compound in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an excess of Tin(II) chloride dihydrate to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude 3-aminodibenzofuran by column chromatography or recrystallization.

Nitro_Reduction Nitro This compound Reduction Reduction Nitro->Reduction ReducingAgent Reducing Agent (e.g., SnCl₂, H₂/Pd-C) ReducingAgent->Reduction Amine 3-Aminodibenzofuran Reduction->Amine

Caption: Reduction of the nitro group to an amine. (45 characters)

Chemical Stability and Degradation

The chemical stability of this compound is a critical consideration for its storage, handling, and application, particularly in the context of drug development where stability-indicating assays are required. While specific forced degradation studies on this compound are not extensively reported in the public literature, its stability can be inferred from the behavior of related nitroaromatic and dibenzofuran compounds. A forced degradation study should be performed to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6] For a poorly water-soluble compound like this compound, co-solvents may be necessary for solution-state studies.[5]

5.1.1 Hydrolytic Stability

Experimental Protocol:

  • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions. A co-solvent like acetonitrile or methanol may be required to ensure solubility.

  • Store the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period.

  • At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Predicted Outcome: The dibenzofuran core is generally stable to hydrolysis. The nitro group may influence the electronic properties of the ring, but significant hydrolytic degradation under typical acidic or neutral conditions is not expected. Under strong basic conditions, some degradation may occur, but specific pathways are not well-documented for this compound.

5.1.2 Oxidative Stability

Experimental Protocol:

  • Prepare a solution of this compound in a suitable solvent.

  • Add an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).

  • Keep the solution at room temperature or slightly elevated temperature for a set duration.

  • Monitor the degradation of this compound and the formation of degradation products by HPLC.

Predicted Outcome: The dibenzofuran ring can be susceptible to oxidative cleavage. The nitro group is generally resistant to oxidation. Potential degradation products could include hydroxylated and ring-opened species.

5.1.3 Thermal Stability

Experimental Protocol:

  • Expose solid this compound to dry heat at elevated temperatures (e.g., 80-120 °C) for a specified period.

  • For solution-state thermal stability, heat a solution of the compound in a suitable solvent.

  • Analyze the samples at various time points by HPLC to assess for degradation.

Predicted Outcome: this compound is reported to be stable under normal temperatures and pressures.[1] Significant thermal degradation is likely to occur only at temperatures approaching its melting point.

5.1.4 Photostability

As discussed in the reactivity section, this compound is inherently photolabile, which is the basis for its use as a caging group.

Experimental Protocol:

  • Expose a solution of this compound to a controlled light source that provides both UV and visible output, following ICH Q1B guidelines.

  • Analyze the sample at different time points to determine the rate of degradation and identify the photoproducts.

Predicted Outcome: this compound will degrade upon exposure to light. The degradation pathway involves cleavage of the bond to the protected group in a caged compound, leading to the release of the active molecule and a nitroso-dibenzofuran byproduct.

Metabolic Degradation

Some bacterial strains have been shown to metabolize nitrodibenzofurans.[1] The metabolic pathways can involve initial dioxygenase-catalyzed hydroxylation of the aromatic rings, followed by ring cleavage.[7] For this compound, this could lead to the formation of substituted salicylic acids.[1]

Conclusion

This compound is a molecule with a distinct profile of reactivity and stability. Its photochemical lability is a key feature that has been effectively harnessed in the design of photoremovable protecting groups, enabling precise control over the release of bioactive molecules. While its general chemical stability under hydrolytic, oxidative, and thermal stress has not been extensively documented, predictions based on the chemistry of its constituent ring systems suggest a relatively robust molecule under many conditions. The provided experimental protocols offer a framework for researchers to systematically investigate the stability and reactivity of this compound and its derivatives, which is crucial for its application in drug development and other scientific disciplines. Further studies are warranted to fully characterize its degradation pathways and to quantify its reactivity under a broader range of conditions.

References

Methodological & Application

Synthesis of 3-Nitrodibenzofuran: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-nitrodibenzofuran, a key intermediate in the development of photolabile protecting groups and other specialized chemical entities. The primary method outlined is the direct nitration of dibenzofuran.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development. They form the core of the nitrodibenzofuran (NDBF) caging group, which is utilized for the photolabile protection of thiols in peptides and other biomolecules. The ability to control the activity of therapeutic agents with light offers precise spatial and temporal control, a highly desirable feature in targeted drug delivery and biological studies. This protocol details the direct electrophilic nitration of dibenzofuran, a common method for introducing a nitro group onto the dibenzofuran scaffold.

Data Summary

The direct nitration of dibenzofuran typically yields a mixture of isomers. The distribution of these isomers is dependent on the reaction conditions. The following table summarizes the isomer distribution from a representative experimental procedure.

Starting MaterialNitrating AgentSolventTemperature (°C)1-Nitrodibenzofuran (%)2-Nitrodibenzofuran (%)This compound (%)
DibenzofuranNitric Acid / Acetic AnhydrideAcetic Anhydride4~22~41~37
DibenzofuranNitric Acid / Acetic AnhydrideAcetic Anhydride25~19~40~41

Table 1: Isomer distribution from the nitration of dibenzofuran under different temperature conditions. Data adapted from Dewar and Urch (1957).

Experimental Protocol: Direct Nitration of Dibenzofuran

This protocol is based on the method described by Dewar and Urch for the electrophilic nitration of dibenzofuran.

Materials:

  • Dibenzofuran (1.68 g, 0.01 mol)

  • Nitric acid (d 1.5, 0.42 mL, 0.01 mol)

  • Acetic anhydride (100 mL)

  • Alumina for column chromatography

  • Chloroform

  • Round-bottom flask

  • Stirring apparatus

  • Chromatography column

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.68 g (0.01 mol) of dibenzofuran in 100 mL of acetic anhydride.

  • Addition of Nitrating Agent: Cool the solution to the desired reaction temperature (either 4°C using an ice bath or maintained at 25°C). Slowly add a solution of 0.42 mL (0.01 mol) of nitric acid in a small amount of acetic anhydride to the stirred dibenzofuran solution.

  • Reaction: Allow the reaction to proceed with continuous stirring. The reaction time will influence the extent of conversion. The original study aimed for partial nitration (up to 15% conversion) to study the kinetics. For preparative purposes, the reaction time may be extended, and the progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully quenched with water to hydrolyze the excess acetic anhydride. The organic components are then extracted into a suitable solvent like chloroform.

  • Purification: The crude product, containing unreacted dibenzofuran and a mixture of nitrodibenzofuran isomers, is purified by column chromatography on alumina.

  • Chromatography:

    • Load the concentrated crude product onto a column packed with alumina.

    • Elute first with a non-polar solvent (e.g., petroleum ether) to remove the unreacted dibenzofuran.

    • Subsequently, elute the mononitrodibenzofuran isomers with a more polar solvent, such as chloroform.

  • Isomer Separation: The collected fraction containing the nitrodibenzofuran isomers can be further purified and the individual isomers separated by techniques such as fractional crystallization or high-performance liquid chromatography (HPLC) to isolate the desired this compound.

Visualizations

Reaction Scheme: Nitration of Dibenzofuran

Nitration_of_Dibenzofuran cluster_products Nitrodibenzofuran Isomers Dibenzofuran Dibenzofuran Isomer_Mixture Mixture of Isomers Dibenzofuran->Isomer_Mixture Nitration Nitrating_Agent HNO3 / Ac2O Nitrating_Agent->Isomer_Mixture 1-Nitrodibenzofuran 1-Nitrodibenzofuran Isomer_Mixture->1-Nitrodibenzofuran 2-Nitrodibenzofuran 2-Nitrodibenzofuran Isomer_Mixture->2-Nitrodibenzofuran This compound This compound Isomer_Mixture->this compound

Caption: Nitration of dibenzofuran yields a mixture of three constitutional isomers.

Experimental Workflow

Experimental_Workflow A Dissolve Dibenzofuran in Acetic Anhydride B Add Nitric Acid Solution A->B C Stir at Controlled Temperature B->C D Quench and Extract C->D E Column Chromatography on Alumina D->E F Elute with Petroleum Ether (Removes Dibenzofuran) E->F G Elute with Chloroform (Collects Nitro Isomers) F->G H Isomer Separation (e.g., HPLC) G->H I Isolated this compound H->I

Caption: General experimental workflow for the synthesis and purification of this compound.

Application Notes & Protocols: 3-Nitrodibenzofuran as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Photolabile protecting groups (PPGs), or photocages, are essential tools in chemical biology and drug delivery, enabling the spatial and temporal control of bioactive molecules' release. Upon irradiation with light of a specific wavelength, these groups undergo a photochemical reaction, leading to their cleavage and the liberation of the active molecule. While classic PPGs like those based on the o-nitrobenzyl scaffold are well-established, research into novel structures continues to seek improved properties such as two-photon absorption cross-sections, quantum yields, and photolysis wavelengths.

3-Nitrodibenzofuran represents an alternative nitroaromatic scaffold for a photolabile protecting group. Its rigid, planar structure and the electronic properties conferred by the nitro group suggest its potential for caging various functional groups, including alcohols, phenols, carboxylates, and phosphates. These notes provide an overview of its properties and protocols for its application.

Key Properties and Quantitative Data

The efficacy of a photolabile protecting group is determined by several key parameters. The following table summarizes the essential quantitative data for nitroaromatic photolabile protecting groups, with a focus on the characteristics relevant to this compound derivatives.

ParameterTypical Value Range for Nitroaromatic PPGsSignificance
Absorption Maximum (λmax) 300 - 400 nmWavelength for efficient light absorption and initiation of the cleavage reaction.
Quantum Yield (Φ) 0.01 - 0.5Efficiency of the uncaging reaction per photon absorbed. Higher values indicate greater efficiency.
Photolysis Wavelength 350 - 405 nmThe wavelength of light used to induce cleavage. Longer wavelengths are generally less phototoxic to biological systems.
Two-Photon Absorption Cross-Section (δ) 0.1 - 10 GMEfficiency of simultaneous absorption of two photons, enabling deeper tissue penetration and higher spatial resolution.
Half-life of Photolysis (t1/2) Seconds to MinutesThe time required to release 50% of the caged compound under specific irradiation conditions.

Experimental Protocols

Protocol 1: Synthesis of a this compound Caged Carboxylic Acid

This protocol describes a general method for caging a carboxylic acid with a this compound derivative.

Materials:

  • 3-Hydroxymethyl-dibenzofuran

  • Nitrating agent (e.g., nitric acid/sulfuric acid)

  • Carboxylic acid of interest

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Nitration of Dibenzofuran: Synthesize this compound-x-methanol by nitrating the corresponding hydroxymethyl-dibenzofuran precursor. The position of the hydroxymethyl group will determine the linkage point.

  • Esterification Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), this compound-x-methanol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) or EDC (1.2 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound-caged carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photochemical Deprotection (Uncaging)

This protocol outlines the general procedure for the light-induced cleavage of the this compound protecting group.

Materials:

  • This compound-caged compound

  • A suitable solvent (e.g., buffer for biological experiments, methanol, or acetonitrile for chemical analysis)

  • Light source with a suitable wavelength (e.g., 365 nm LED, mercury lamp with filters)

  • Quartz cuvette or appropriate reaction vessel

  • Analytical equipment (HPLC, LC-MS) to monitor the reaction

Procedure:

  • Sample Preparation: Prepare a solution of the this compound-caged compound in the chosen solvent at a known concentration.

  • Irradiation: Transfer the solution to a quartz cuvette or a suitable reaction vessel. Irradiate the sample with a light source at the appropriate wavelength (e.g., 365 nm). The duration of irradiation will depend on the quantum yield of the compound and the intensity of the light source.

  • Monitoring Cleavage: At various time points, take aliquots of the solution and analyze them by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of the released active compound.

  • Reaction Completion: Continue irradiation until the desired amount of the caged compound is cleaved.

  • Analysis: Quantify the released compound using the analytical data obtained. The photolysis byproducts, such as the corresponding nitroso-aldehyde or ketone, can also be monitored.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the key processes involved in the application of this compound as a photolabile protecting group.

cluster_protection Protection (Caging) cluster_deprotection Deprotection (Uncaging) Molecule Bioactive Molecule (e.g., Carboxylic Acid) Caged Caged Molecule Molecule->Caged Esterification PPG This compound-OH PPG->Caged Released Released Bioactive Molecule Caged->Released Photolysis Byproduct Photochemical Byproduct Caged->Byproduct Light Light (hν) Light->Released start Start synthesis Synthesize this compound Protecting Group Precursor start->synthesis coupling Couple PPG to Molecule of Interest (e.g., Esterification) synthesis->coupling purify_caged Purify Caged Compound (Chromatography) coupling->purify_caged characterize_caged Characterize Caged Compound (NMR, MS) purify_caged->characterize_caged prepare_solution Prepare Solution of Caged Compound characterize_caged->prepare_solution irradiate Irradiate with Light (e.g., 365 nm) prepare_solution->irradiate monitor Monitor Deprotection (HPLC, LC-MS) irradiate->monitor analyze Analyze and Quantify Released Molecule monitor->analyze end End analyze->end GroundState Caged Compound (Ground State) ExcitedState Excited Singlet/Triplet State GroundState->ExcitedState Light (hν) Intermediate Aci-nitro Intermediate ExcitedState->Intermediate Intramolecular H-abstraction CyclicIntermediate Cyclic Intermediate Intermediate->CyclicIntermediate Oxygen transfer ReleasedMolecule Released Molecule CyclicIntermediate->ReleasedMolecule Rearrangement & Cleavage Byproduct Nitroso Byproduct CyclicIntermediate->Byproduct

Application Notes & Protocols: Unraveling the Photocleavage Mechanism of 3-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Nitrodibenzofuran (NDBF) has emerged as a highly efficient photolabile protecting group, or "caging" group, for the spatiotemporal control of bioactive molecules.[1] Its superior photochemical properties, including a high quantum yield of photolysis, make it a valuable tool in chemical biology and drug development.[2][3] Understanding the mechanism of photocleavage is critical for optimizing its use and designing new applications. These application notes provide an overview of the proposed mechanism, relevant quantitative data, and detailed experimental protocols to study the photocleavage of this compound and its derivatives.

The photochemistry of nitroaromatic compounds can be complex, with the primary deactivation pathway often being a return to the ground state, leading to low quantum yields for disappearance (on the order of 10⁻³).[4] However, this compound derivatives have demonstrated remarkably high quantum yields for uncaging, suggesting a highly efficient photocleavage pathway.[2][3] The proposed mechanism for many nitroaromatic compounds involves a nitro-nitrite intramolecular rearrangement upon photoexcitation.[5]

Proposed Photocleavage Mechanism

Upon absorption of a photon, this compound is promoted to an excited singlet state (S1). It can then undergo intersystem crossing to a triplet state (T1). The excited state, likely the triplet state, is proposed to undergo an intramolecular redox reaction, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and rearranges to release the caged molecule and form a nitroso-ketone byproduct.

G cluster_0 Photochemical Excitation cluster_1 Intramolecular Rearrangement cluster_2 Cleavage and Product Formation 3-NDBF_Ground This compound (S0) 3-NDBF_Excited Excited State (S1/T1) 3-NDBF_Ground->3-NDBF_Excited hν (UV light) Aci_Nitro Aci-nitro Intermediate 3-NDBF_Excited->Aci_Nitro Intramolecular H-atom transfer Products Released Molecule + Nitroso Byproduct Aci_Nitro->Products Rearrangement & Cleavage

Quantitative Data

The efficiency of photocleavage can be quantified by the quantum yield (Φ) and the molar extinction coefficient (ε). The product of these two values (εΦ) is a measure of the overall uncaging efficiency.

CompoundWavelength (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent/Buffer
NDBF-EGTA (caged Calcium)Not Specified~0.718,400Not Specified[2][3]
NDBF-caged Cysteine Peptide3650.2Not Specified50 mM phosphate buffer (pH 7.4) containing 1 mM DTT[3]
General Nitroaromatic CompoundsNot Specified~10⁻³Not SpecifiedNot Specified[4][5]

Experimental Protocols

Steady-State Photolysis and Product Analysis

This protocol describes the general procedure for the photolysis of a this compound-caged compound and the subsequent analysis of the photoproducts.

Workflow:

G Sample_Prep Sample Preparation Irradiation UV Irradiation Sample_Prep->Irradiation Analysis HPLC/LC-MS Analysis Irradiation->Analysis Quantification Product Quantification Analysis->Quantification

Materials:

  • This compound-caged compound

  • Appropriate solvent or buffer (e.g., 50 mM phosphate buffer, pH 7.4)[3]

  • Quartz cuvettes or reaction vessels

  • Rayonet UV reactor or a similar UV light source with a specific wavelength filter (e.g., 365 nm)[6]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for product identification

Protocol:

  • Sample Preparation: Prepare a solution of the this compound-caged compound in the desired solvent or buffer at a known concentration (e.g., 200 µM).[6]

  • Irradiation:

    • Transfer the solution to a quartz cuvette or reaction vessel.

    • Place the sample in the UV reactor and irradiate at the desired wavelength (e.g., 365 nm) for specific time intervals (e.g., 5 to 90 seconds).[6]

    • Take aliquots of the solution at each time point for analysis.

  • HPLC Analysis:

    • Inject the irradiated samples into the HPLC system.

    • Use a suitable gradient elution method to separate the starting material and photoproducts. For example, a gradient of 0.1% TFA in H₂O (Solvent A) and 0.1% TFA in CH₃CN (Solvent B).[6]

    • Monitor the elution profile using a UV-Vis detector at a wavelength where the starting material and products absorb.

  • LC-MS Analysis:

    • Inject the irradiated samples into the LC-MS system to identify the mass of the photoproducts and confirm the release of the caged molecule.

  • Quantification:

    • Create a calibration curve for the starting material and, if possible, the released molecule.

    • Quantify the decrease in the starting material and the increase in the product over time to determine the rate of photocleavage.

Transient Absorption Spectroscopy (TAS)

TAS is a powerful technique to study the short-lived excited states and intermediates involved in the photocleavage mechanism.[7][8]

Workflow:

G Sample Sample in Cuvette Detector Detector Sample->Detector Pump Pump Pulse (Excitation) Pump->Sample Probe Probe Pulse (Detection) Probe->Sample Data Transient Absorption Spectrum (ΔA vs. λ and time) Detector->Data

Instrumentation:

  • A femtosecond or nanosecond laser system to generate pump and probe pulses.[9]

  • An optical parametric amplifier (OPA) to tune the pump wavelength to the absorption maximum of the this compound chromophore.

  • A white-light continuum generator for the probe pulse.

  • A spectrometer and a sensitive detector (e.g., CCD or photodiode array).

Protocol:

  • Sample Preparation: Prepare a solution of the this compound compound in a suitable solvent (e.g., DMSO) in a quartz cuvette.

  • Data Acquisition:

    • The sample is excited by the pump pulse.

    • The probe pulse, with a variable time delay relative to the pump pulse, passes through the sample.

    • The change in absorbance (ΔA) of the probe light is measured as a function of wavelength and time delay.

  • Data Analysis:

    • The transient absorption spectra are collected at various time delays, from femtoseconds to microseconds.[7]

    • Global analysis of the data can be used to identify the lifetimes of different transient species (e.g., excited singlet state, triplet state, and aci-nitro intermediate).

    • Kinetic traces at specific wavelengths can be fitted to exponential decay models to determine the rate constants for the different steps in the photocleavage mechanism.

Conclusion

The this compound chromophore represents a significant advancement in photorelease technology. By employing the experimental protocols outlined in these application notes, researchers can further elucidate the detailed mechanism of its highly efficient photocleavage. This knowledge will be instrumental in the rational design of new NDBF-based phototriggers with tailored properties for a wide range of applications in biology and medicine.

References

Application Notes and Protocols for Thiol Protection in Peptides using 3-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Nitrodibenzofuran (NDBF) and its derivatives as a photoremovable protecting group for the thiol functionality of cysteine residues in peptide synthesis. This method is particularly advantageous for applications requiring spatiotemporal control over peptide activity.

Introduction

The protection of cysteine's thiol group is crucial during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.[1] this compound (NDBF) has emerged as a superior photolabile protecting group, offering high cleavage efficiency upon UV or two-photon excitation without the formation of side products, a notable issue with other protecting groups like brominated hydroxycoumarin (Bhc).[2][3][4] The NDBF group is stable to the standard conditions of Fmoc-based SPPS and can be removed with high spatial and temporal precision using light, making it an ideal tool for studying dynamic biological processes.[2][3][5]

Principle of the Method

The thiol group of a cysteine residue is protected with the NDBF moiety by synthesizing an Fmoc-Cys(NDBF)-OH building block. This protected amino acid is then incorporated into a peptide sequence using standard Fmoc solid-phase peptide synthesis (SPPS) protocols.[2][3] The NDBF group remains stable throughout the synthesis and can be selectively removed by irradiation with UV light (e.g., 365 nm) or through two-photon excitation (e.g., 800 nm) to yield the free thiol at the desired time and location.[2][3] This process is illustrated in the reaction scheme below.

cluster_protection Protection cluster_hydrolysis Hydrolysis cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection Fmoc-Cys-OMe Fmoc-Cys-OMe Protected_Ester Fmoc-Cys(NDBF)-OMe Fmoc-Cys-OMe->Protected_Ester  Zn(OAc)₂ NDBF-Br NDBF-Br NDBF-Br->Protected_Ester Protected_Acid Fmoc-Cys(NDBF)-OH Protected_Ester->Protected_Acid  (CH₃)₃SnOH Peptide_Resin Peptide-Resin Protected_Acid->Peptide_Resin  Fmoc-SPPS Caged_Peptide Peptide-Cys(NDBF) Peptide_Resin->Caged_Peptide  Cleavage Uncaged_Peptide Peptide-Cys(SH) Caged_Peptide->Uncaged_Peptide  hv (365 nm or  2-photon 800 nm)

General workflow for NDBF-based thiol protection in peptide synthesis.

Quantitative Data Summary

The NDBF protecting group and its methoxy-substituted analog (MeO-NDBF) exhibit favorable photophysical properties for efficient deprotection.

ParameterProtecting GroupValueReference
One-Photon Deprotection
WavelengthNDBF365 nm[2][3]
Quantum YieldMeO-NDBF0.51[6]
Nitroveratryl (NV)~0.02[6]
Two-Photon Deprotection
WavelengthNDBF800 nm[2][3]
Action Cross-SectionMeO-NDBF0.71 - 1.4 GM[6][7]
Synthesis Yields
Fmoc-Cys(NDBF)-OMe70%[2][8]
Fmoc-Cys(NDBF)-OH75%[2][8]

Experimental Protocols

The following are detailed protocols for the synthesis of the NDBF-protected cysteine building block, its incorporation into peptides, and subsequent photodeprotection.

Protocol 1: Synthesis of Fmoc-Cys(NDBF)-OH

This protocol is adapted from the synthesis described in the literature.[2][8]

Part A: Synthesis of Fmoc-Cys(NDBF)-OCH₃ (15)

  • Dissolve NDBF-Br (1.00 g, 3.12 mmol) and Fmoc-Cys-OCH₃ (2.2 g, 6.25 mmol) in 60 mL of a 2:1:1 (v/v/v) solution of DMF/ACN/0.1% TFA in H₂O.

  • Prepare a 0.5 M aqueous solution of Zn(OAc)₂ in 0.1% TFA (v/v).

  • Add 25 µL of the Zn(OAc)₂ solution to the reaction mixture.

  • Stir the reaction at room temperature for 36 hours.

  • Monitor the reaction progress by TLC (1:1 Hex/Et₂O).

  • Upon completion, perform an aqueous workup and purify by column chromatography to yield Fmoc-Cys(NDBF)-OCH₃.

Part B: Synthesis of Fmoc-Cys(NDBF)-OH (16)

  • Dissolve the purified Fmoc-Cys(NDBF)-OCH₃ in a suitable solvent.

  • Add trimethyltin hydroxide ((CH₃)₃SnOH) to hydrolyze the methyl ester.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • After the reaction is complete, perform an appropriate workup and purification to yield Fmoc-Cys(NDBF)-OH.

Protocol 2: Incorporation of Fmoc-Cys(NDBF)-OH into Peptides via Fmoc-SPPS

Standard Fmoc/HCTU-based solid-phase peptide synthesis can be used to incorporate the Fmoc-Cys(NDBF)-OH into the desired peptide sequence.[2]

  • Swell the appropriate resin (e.g., Trityl chloride resin) in DMF.

  • Perform the first amino acid loading onto the resin.

  • Carry out iterative cycles of Fmoc deprotection and amino acid coupling.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

    • Washing: Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Use a standard coupling reagent like HCTU in the presence of a base such as DIEA to couple the next Fmoc-protected amino acid, including Fmoc-Cys(NDBF)-OH at the desired position.

  • After the final amino acid coupling, perform a final Fmoc deprotection.

  • Wash the resin extensively with DMF, DCM, and methanol, and dry under vacuum.

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Precipitate the cleaved peptide in cold ether, centrifuge, and lyophilize to obtain the crude NDBF-protected peptide.

  • Purify the peptide by reverse-phase HPLC.

Protocol 3: Photodeprotection of NDBF-Caged Peptides

The NDBF group can be removed by irradiation to release the free thiol.

One-Photon Deprotection:

  • Dissolve the purified NDBF-protected peptide in a suitable buffer.

  • Irradiate the solution with a 365 nm UV lamp.

  • Monitor the deprotection by HPLC to confirm the conversion to the uncaged peptide.

Two-Photon Deprotection:

  • Dissolve the purified NDBF-protected peptide in a suitable buffer.

  • Use a Ti:Sapphire laser tuned to 800 nm for two-photon excitation.

  • Monitor the deprotection by HPLC.

Applications and Advantages

The use of this compound for thiol protection offers several advantages for researchers:

  • High Cleavage Efficiency: NDBF provides clean conversion to the free thiol upon photolysis, avoiding the formation of dead-end products.[2][4]

  • Orthogonality: The photolytic deprotection is orthogonal to the acid-labile protecting groups commonly used in Fmoc-SPPS.[9][10][11]

  • Spatiotemporal Control: Light-mediated deprotection allows for precise control over the activation of the peptide in space and time, which is invaluable for biological studies.[5]

  • Biological Compatibility: The deprotection process does not require harsh chemical reagents, making it suitable for use in the presence of live cells and enzymes.[3][5] This has been demonstrated in applications such as the light-triggered enzymatic farnesylation of a K-Ras derived peptide and controlling peptide localization within cells.[2][3][4]

  • Improved Two-Photon Cross-Section: The methoxy-substituted analog, MeO-NDBF, shows a significantly improved two-photon action cross-section, making it highly suitable for applications requiring deeper tissue penetration and lower phototoxicity.[6][7][12]

G A Synthesis of Fmoc-Cys(NDBF)-OH B Solid-Phase Peptide Synthesis (Fmoc-SPPS) A->B C Cleavage from Resin & Purification B->C D NDBF-Protected Peptide (Caged) C->D E Photodeprotection (UV or 2-Photon) D->E F Active Peptide with Free Thiol E->F G Biological Application (e.g., Enzyme Assay, Cell Study) F->G

Experimental workflow for the application of NDBF-protected peptides.

Conclusion

This compound and its derivatives are powerful tools for the synthesis of photolabile, cysteine-containing peptides. The protocols and data presented here provide a foundation for researchers to apply this technology in their own studies, enabling new avenues of research in chemical biology and drug development.

References

Application Notes and Protocols for One-Photon Uncaging of 3-Nitrodibenzofuran (NDBF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrodibenzofuran (NDBF) is a photolabile protecting group, or "caging" group, utilized to temporarily inactivate biologically active molecules. This technology offers precise spatial and temporal control over the release of these molecules by applying a pulse of light, a process known as "uncaging." NDBF is particularly effective for caging molecules containing thiol groups, such as the amino acid cysteine.[1][2] One-photon uncaging of NDBF-caged compounds is typically achieved using UV light at a wavelength of 365 nm.[1][2][3] This method has been successfully employed in various biological contexts, including the light-mediated activation of peptides within living cells to study signaling pathways.[1][2]

Key Features of NDBF as a Caging Group:

  • High Photolytic Efficiency: NDBF exhibits a high quantum yield of photolysis, meaning a large fraction of the absorbed photons leads to the cleavage of the caging group.[4][5]

  • Clean Uncaging Reaction: The uncaging of NDBF-protected thiols results in a clean conversion to the free thiol with minimal side products.[1]

  • One- and Two-Photon Compatibility: While this document focuses on one-photon uncaging, NDBF is also sensitive to two-photon excitation (typically around 800 nm), allowing for even greater spatial resolution in three dimensions.[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the one-photon uncaging of NDBF-caged compounds.

ParameterValueReference
One-Photon Excitation Wavelength 365 nm[1][2][3]
Quantum Yield of Photolysis (for NDBF-caged EGTA) 0.7[4][5]
Extinction Coefficient (for NDBF-caged EGTA) 18,400 M⁻¹cm⁻¹[4][5]
Rate of Ca²⁺ Release (from NDBF-caged EGTA) 20,000 s⁻¹[4][5]

Experimental Protocols

Protocol 1: General Procedure for One-Photon Uncaging of NDBF-Caged Peptides in Solution

This protocol describes the general steps for uncaging an NDBF-protected peptide in a buffered solution, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Materials:

  • NDBF-caged peptide

  • Photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.2-7.5)

  • Dithiothreitol (DTT)

  • Quartz cuvette

  • UV light source (e.g., Rayonet photoreactor with 365 nm bulbs)

  • Reversed-phase HPLC (RP-HPLC) system

Procedure:

  • Sample Preparation: Dissolve the NDBF-caged peptide in the photolysis buffer to the desired concentration (e.g., 200-300 µM). Add 1 mM DTT to the buffer to prevent re-oxidation of the uncaged thiol.[1]

  • UV Irradiation: Transfer the solution to a quartz cuvette. Irradiate the sample with 365 nm UV light. The duration of irradiation will depend on the light source's power and the desired extent of uncaging. It is recommended to perform a time-course experiment to optimize the irradiation time.[1][3]

  • Analysis by RP-HPLC: Following irradiation, analyze the sample using RP-HPLC. Monitor the chromatogram for the disappearance of the peak corresponding to the NDBF-caged peptide and the appearance of a new peak corresponding to the uncaged peptide.[1][3]

Protocol 2: Cellular Uncaging of an NDBF-Caged Farnesylated Peptide to Study Protein Localization

This protocol outlines a procedure for introducing an NDBF-caged peptide into cultured cells and subsequently uncaging it with UV light to observe changes in its subcellular localization. This specific example is based on the uncaging of a farnesylated peptide to study its migration from the cytosol/Golgi to the plasma membrane following enzymatic palmitoylation.[1][2]

Materials:

  • Human ovarian carcinoma (SKOV3) cells or other suitable cell line

  • Cell culture medium and supplements

  • NDBF-caged farnesylated peptide

  • UV lamp suitable for irradiating cell cultures

  • Fluorescence microscope

Procedure:

  • Cell Culture and Incubation: Culture SKOV3 cells under standard conditions. Incubate the cells with the NDBF-caged farnesylated peptide in the cell culture medium. The optimal concentration and incubation time should be determined empirically.

  • UV Irradiation: After incubation, wash the cells to remove any excess caged peptide from the medium. Irradiate the cells with a UV lamp. The duration and intensity of the UV exposure should be carefully optimized to ensure efficient uncaging while minimizing cellular damage.

  • Microscopy and Analysis: Following UV irradiation, visualize the cells using a fluorescence microscope to observe the subcellular localization of the now-uncaged and fluorescently tagged peptide. In the referenced study, uncaging led to the migration of the peptide from the cytosol/Golgi to the plasma membrane.[1][2]

Visualizations

K-Ras Signaling Pathway Activation via Uncaging

The following diagram illustrates the signaling pathway initiated by the uncaging of a farnesylated K-Ras derived peptide. The uncaged peptide can be farnesylated by farnesyltransferase, a key post-translational modification that enables Ras proteins to anchor to the plasma membrane and participate in downstream signaling cascades, such as the Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival.[6][7]

KRas_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras_GDP Inactive Ras-GDP RTK->Ras_GDP Activates (GEF-mediated) Ras_GTP Active Ras-GTP Ras_GDP->Ras_GTP GTP loading Raf Raf Ras_GTP->Raf Activates NDBF_Peptide NDBF-Caged K-Ras Peptide Uncaged_Peptide Uncaged K-Ras Peptide NDBF_Peptide->Uncaged_Peptide 365 nm UV Light Farnesylated_Peptide Farnesylated Peptide Uncaged_Peptide->Farnesylated_Peptide Farnesylation Farnesyltransferase Farnesyltransferase Farnesylated_Peptide->Ras_GDP Incorporates into membrane-bound Ras MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: K-Ras signaling initiated by uncaging of a farnesylated peptide.

Experimental Workflow for One-Photon Uncaging

The diagram below outlines the general experimental workflow for a one-photon uncaging experiment, from sample preparation to data analysis.

Uncaging_Workflow Start Start Prepare_Sample Prepare NDBF-Caged Sample (in vitro or in cellulo) Start->Prepare_Sample Irradiate Irradiate with 365 nm UV Light Prepare_Sample->Irradiate Incubate Incubate for Desired Time Irradiate->Incubate Analyze Analyze Sample (e.g., HPLC, Microscopy) Incubate->Analyze Data_Interpretation Interpret Data Analyze->Data_Interpretation End End Data_Interpretation->End

Caption: General experimental workflow for one-photon uncaging.

References

Application Notes and Protocols for Two-Photon Uncaging of 3-Nitrodibenzofuran in Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Nitrodibenzofuran (NDBF) as a photolabile protecting group ("caging group") for two-photon uncaging experiments in living cells. The NDBF chromophore offers significant advantages due to its high uncaging efficiency, making it a powerful tool for the precise spatiotemporal release of bioactive molecules.

Introduction to this compound (NDBF)

This compound is a highly efficient caging group for both one- and two-photon uncaging applications. Its utility stems from a high quantum yield of photolysis and a significant two-photon absorption cross-section.[1][2] These properties allow for the rapid and localized release of caged compounds, such as second messengers, neurotransmitters, and peptides, with minimal light exposure, thereby reducing potential photodamage to living specimens.[3] The NDBF cage is particularly well-suited for applications requiring precise control over the concentration and location of a bioactive substance, making it invaluable for studying dynamic cellular processes.

Key Advantages of NDBF for Two-Photon Uncaging:

  • High Efficiency: NDBF exhibits a high quantum yield, meaning a large fraction of absorbed photons leads to the cleavage of the protecting group.[1][2]

  • Two-Photon Excitation: NDBF can be efficiently excited by the simultaneous absorption of two near-infrared (NIR) photons, which allows for deeper tissue penetration and highly localized uncaging in a sub-femtoliter volume.[3]

  • Versatility: The NDBF core can be chemically modified to cage a variety of bioactive molecules, including those containing hydroxyl and thiol functional groups.[4][5][6][7][8]

Quantitative Data Summary

The following tables summarize the key photochemical properties of NDBF-caged compounds.

CompoundWavelength (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Two-Photon Cross-Section (δu) (GM)Reference
NDBF-EGTA (caged Ca²⁺)Not Specified~0.718,400~0.6[1][2]
NDBF-caged Cysteine Peptide3650.2Not Specified0.13 (at 800 nm)[4]

Experimental Protocols

Protocol 1: General Two-Photon Uncaging in Living Cells

This protocol provides a general framework for two-photon uncaging of NDBF-caged compounds in a cellular context. Specific parameters will need to be optimized for the particular cell type, caged compound, and biological question being addressed.

Materials:

  • NDBF-caged compound of interest

  • Cell culture medium appropriate for the cell line

  • Fluorescent indicator for the uncaged molecule (e.g., a calcium indicator for caged Ca²⁺)

  • Two-photon microscope equipped with a femtosecond-pulsed NIR laser (e.g., Ti:Sapphire laser)

  • High numerical aperture (NA) objective lens

  • Incubation chamber for maintaining cells on the microscope stage

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

    • Culture cells to the desired confluency.

    • On the day of the experiment, replace the culture medium with an appropriate imaging buffer.

  • Loading of the Caged Compound:

    • Prepare a stock solution of the NDBF-caged compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the imaging buffer to the final working concentration. The optimal concentration should be determined empirically but typically ranges from 1 µM to 1 mM.

    • Incubate the cells with the caged compound for a sufficient duration to allow for cellular uptake. Incubation times may vary from minutes to hours.

  • Two-Photon Uncaging and Imaging:

    • Mount the sample on the two-photon microscope stage within the incubation chamber.

    • Locate the cells of interest using standard microscopy techniques.

    • Tune the uncaging laser to the appropriate wavelength for two-photon excitation of the NDBF cage (typically around 800 nm).[4][5][6][7][8]

    • Define the region of interest (ROI) for uncaging.

    • Use the imaging laser (at a wavelength that does not excite the caged compound) to visualize the cells and any fluorescent reporters.[9]

    • Deliver a series of short laser pulses to the ROI to induce two-photon uncaging. The laser power and pulse duration will need to be carefully optimized to achieve efficient uncaging without causing cellular damage.[9]

    • Simultaneously or sequentially acquire images to monitor the biological response to the uncaged molecule.

Protocol 2: Monitoring Thiol Uncaging from an NDBF-Protected Peptide

This protocol describes a specific application of NDBF uncaging to release a thiol-containing peptide within a cellular environment.[4][5][6][7][8]

Materials:

  • NDBF-caged cysteine-containing peptide

  • Human ovarian carcinoma (SKOV3) cells

  • Cell culture medium and supplements

  • UV light source (for one-photon uncaging comparison) or two-photon microscope

  • Fluorescent microscope for imaging

Procedure:

  • Cell Culture and Peptide Incubation:

    • Culture SKOV3 cells in appropriate media.

    • Incubate the cells with the NDBF-caged peptide.

  • Uncaging:

    • For one-photon uncaging, irradiate the cells with 365 nm light.[4][5][6][7][8]

    • For two-photon uncaging, use a Ti:Sapphire laser tuned to 800 nm.[4][5][6][7][8]

  • Observation of Biological Effect:

    • Following uncaging, observe the relocalization of the peptide from the cytosol/Golgi to the plasma membrane due to enzymatic palmitoylation of the newly exposed thiol group.[5][6][8]

    • Image the cells using fluorescence microscopy to track the peptide's subcellular localization.

Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow for two-photon uncaging and a representative signaling pathway that can be initiated by the release of a caged molecule.

experimental_workflow cluster_prep Sample Preparation cluster_microscopy Two-Photon Microscopy cluster_analysis Data Analysis cell_prep Prepare Live Cells load_cage Load NDBF-Caged Compound cell_prep->load_cage locate_roi Identify Region of Interest (ROI) load_cage->locate_roi Mount Sample uncage Deliver NIR Laser Pulses to ROI locate_roi->uncage image Acquire Fluorescence Images uncage->image monitor_response Monitor Biological Response image->monitor_response quantify Quantify Cellular Changes monitor_response->quantify

Experimental workflow for two-photon uncaging.

signaling_pathway cluster_stimulus External Stimulus cluster_release Uncaging Event cluster_response Cellular Response laser Two-Photon Laser Pulse ndbf_caged NDBF-Caged Ca²⁺ laser->ndbf_caged free_ca Free Intracellular Ca²⁺ ndbf_caged->free_ca Photolysis ca_signaling Ca²⁺-Induced Ca²⁺ Release free_ca->ca_signaling contraction Muscle Contraction ca_signaling->contraction

Signaling pathway initiated by uncaged calcium.

References

Illuminating Neural Circuits: Applications of NDBF-Caged Compounds in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the release of neurotransmitters in space and time is a cornerstone of modern neuroscience research. NDBF (7-nitro-4-(2,1,3-benzoxadiazol-4-yl))-caged compounds have emerged as powerful tools for achieving this control, particularly in the study of neural circuits and synaptic function. Their high two-photon absorption cross-section and quantum yield make them exceptionally well-suited for two-photon uncaging, a technique that allows for the highly localized release of bioactive molecules deep within scattering brain tissue.[1]

These application notes provide a comprehensive overview of the use of NDBF-caged glutamate and GABA, the primary excitatory and inhibitory neurotransmitters in the central nervous system, respectively. We present key quantitative data, detailed experimental protocols for their synthesis and application in two-photon uncaging experiments, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Properties of Caged Neurotransmitters

The selection of a caged compound is dictated by its photophysical properties. The following tables summarize key parameters for commonly used caged neurotransmitters, including NDBF derivatives, to facilitate experimental design.

Table 1: Photophysical Properties of Caged Glutamate Derivatives

Caged CompoundOne-Photon Max Wavelength (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Max Wavelength (λmax, nm)Two-Photon Uncaging Cross-Section (δu, GM)
NDBF-Glu ~470Not ReportedHigh~720-740High
MNI-Glu3364,5000.085~7200.06
CDNI-Glu~395Not Reported≥ 0.5~720Not Reported
RuBi-Glutamate~450Not Reported0.04~800Not Reported

Table 2: Photophysical Properties of Caged GABA Derivatives

Caged CompoundOne-Photon Max Wavelength (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Max Wavelength (λmax, nm)Two-Photon Uncaging Cross-Section (δu, GM)
NDBF-GABA Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
CDNI-GABA~395Not ReportedNot Reported~720Not Reported
RuBi-GABA~4505,300~0.09Not ReportedNot Reported
DPNI-GABANot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Note: Data for NDBF-caged GABA is less prevalent in the literature compared to its glutamate counterpart. The development and characterization of novel caged GABA compounds is an ongoing area of research.

Experimental Protocols

Protocol 1: Synthesis of NDBF-Caged γ-Aminobutyric Acid (GABA)

This protocol outlines a general synthetic scheme for the preparation of NDBF-caged GABA. Specific reaction conditions and purification methods may require optimization.

Materials:

  • γ-Aminobutyric acid (GABA)

  • NDBF-Br (4-Bromo-7-nitro-2,1,3-benzoxadiazole)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Protection of GABA: The carboxylic acid group of GABA is first protected, for example, as a benzyl ester, to prevent side reactions. This typically involves reacting GABA with benzyl alcohol in the presence of an acid catalyst.

  • Caging Reaction: The protected GABA is then reacted with NDBF-Br in an inert solvent such as DMF. DIPEA is added as a non-nucleophilic base to scavenge the HBr generated during the reaction. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Deprotection: The protecting group on the carboxylic acid is removed. For a benzyl ester, this is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Final Purification: The deprotected NDBF-caged GABA is further purified by high-performance liquid chromatography (HPLC) to ensure high purity for biological experiments. The final product should be characterized by NMR and mass spectrometry.

G cluster_synthesis Synthesis of NDBF-Caged GABA GABA GABA Protected GABA Protected GABA GABA->Protected GABA Protection Caged & Protected GABA Caged & Protected GABA Protected GABA->Caged & Protected GABA Caging Reaction (+ NDBF-Br, DIPEA) NDBF-Br NDBF-Br NDBF-Br->Caged & Protected GABA NDBF-Caged GABA NDBF-Caged GABA Caged & Protected GABA->NDBF-Caged GABA Deprotection

Synthetic pathway for NDBF-caged GABA.

Protocol 2: Two-Photon Uncaging of NDBF-Glutamate in Acute Brain Slices

This protocol describes the procedure for using NDBF-caged glutamate to stimulate individual neurons or dendritic spines in acute brain slices.

Materials:

  • Acute brain slices (e.g., hippocampus or cortex)

  • Artificial cerebrospinal fluid (ACSF)

  • NDBF-caged glutamate

  • Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser tuned to ~720-740 nm)

  • Patch-clamp electrophysiology setup

  • Data acquisition and analysis software

Procedure:

  • Slice Preparation: Prepare acute brain slices from the desired brain region using standard procedures. Maintain slices in oxygenated ACSF.

  • Loading of Caged Compound: Bath apply NDBF-caged glutamate to the recording chamber at a concentration of 1-5 mM. Allow sufficient time for the compound to diffuse into the slice.

  • Neuron Identification and Patching: Identify a target neuron for recording using differential interference contrast (DIC) or fluorescence microscopy if using a fluorescent reporter line. Establish a whole-cell patch-clamp recording to monitor the neuron's electrical activity.

  • Two-Photon Uncaging:

    • Switch to the two-photon imaging mode and locate a region of interest (e.g., a specific dendritic spine or a region of the dendritic arbor).

    • Position the laser spot at the desired location for uncaging.

    • Deliver short pulses of laser light (e.g., 0.5-2 ms duration) to photolyze the NDBF cage and release glutamate.

    • The laser power should be carefully titrated to elicit a physiological response without causing photodamage.

  • Data Acquisition: Record the postsynaptic currents (EPSCs) or potentials (EPSPs) evoked by the glutamate uncaging.

  • Data Analysis: Analyze the amplitude, kinetics, and spatial profile of the evoked responses to study synaptic properties or map neuronal connectivity.

G cluster_workflow Two-Photon Uncaging Workflow Prepare Slice Prepare Slice Load Caged Compound Load Caged Compound Prepare Slice->Load Caged Compound Patch Neuron Patch Neuron Load Caged Compound->Patch Neuron Locate ROI Locate ROI Patch Neuron->Locate ROI Deliver Laser Pulse Deliver Laser Pulse Locate ROI->Deliver Laser Pulse Record Response Record Response Deliver Laser Pulse->Record Response Analyze Data Analyze Data Record Response->Analyze Data

Experimental workflow for two-photon uncaging.

Applications in Neuroscience

Investigating Synaptic Plasticity and Signaling Pathways

NDBF-caged compounds are invaluable for dissecting the molecular mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). By precisely delivering glutamate to individual synapses, researchers can induce and study the signaling cascades that underlie these forms of plasticity.

A key pathway implicated in LTP induction is the activation of NMDA receptors (NMDARs). Two-photon uncaging of NDBF-glutamate at a dendritic spine can mimic the natural release of glutamate from a presynaptic terminal, leading to the activation of both AMPA and NMDA receptors. The resulting influx of calcium through NMDARs triggers a cascade of downstream signaling events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). These kinases, in turn, phosphorylate various synaptic proteins, leading to an increase in the number and function of AMPA receptors at the synapse, thereby strengthening the synaptic connection.

G cluster_pathway NMDA Receptor-Dependent LTP Signaling NDBF-Glu Uncaging NDBF-Glu Uncaging Glutamate Release Glutamate Release NDBF-Glu Uncaging->Glutamate Release NMDA Receptor Activation NMDA Receptor Activation Glutamate Release->NMDA Receptor Activation Ca2+ Influx Ca2+ Influx NMDA Receptor Activation->Ca2+ Influx CaMKII Activation CaMKII Activation Ca2+ Influx->CaMKII Activation PKC Activation PKC Activation Ca2+ Influx->PKC Activation AMPA Receptor Trafficking AMPA Receptor Trafficking CaMKII Activation->AMPA Receptor Trafficking PKC Activation->AMPA Receptor Trafficking Synaptic Strengthening (LTP) Synaptic Strengthening (LTP) AMPA Receptor Trafficking->Synaptic Strengthening (LTP)

Signaling pathway for LTP induction.

Mapping Neuronal Circuits

The high spatial resolution of two-photon uncaging with NDBF-caged glutamate enables the precise mapping of synaptic connections between neurons. By systematically stimulating presynaptic neurons while recording from a postsynaptic neuron, it is possible to create a detailed map of the functional inputs to a given cell.

The workflow for neuronal circuit mapping involves identifying a postsynaptic neuron of interest and then systematically uncaging glutamate at the locations of putative presynaptic partners. If a presynaptic neuron is functionally connected to the recorded postsynaptic neuron, glutamate uncaging will elicit an action potential in the presynaptic cell, leading to neurotransmitter release at its axon terminals and a detectable postsynaptic current in the recorded neuron. By repeating this process at multiple locations, a comprehensive map of the local circuit can be constructed.

G cluster_mapping Neuronal Circuit Mapping Workflow Identify Postsynaptic Neuron Identify Postsynaptic Neuron Systematically Scan Presynaptic Locations Systematically Scan Presynaptic Locations Identify Postsynaptic Neuron->Systematically Scan Presynaptic Locations Uncage NDBF-Glutamate Uncage NDBF-Glutamate Systematically Scan Presynaptic Locations->Uncage NDBF-Glutamate Record Postsynaptic Response Record Postsynaptic Response Uncage NDBF-Glutamate->Record Postsynaptic Response No Response Record Postsynaptic Response->No Response Not Connected Response Record Postsynaptic Response->Response Connected Map Functional Connections Map Functional Connections No Response->Systematically Scan Presynaptic Locations Response->Map Functional Connections

Workflow for mapping neural circuits.

Conclusion

NDBF-caged compounds represent a significant advancement in the optical control of neuronal activity. Their superior properties for two-photon uncaging provide neuroscientists with an unprecedented ability to probe the function of individual synapses and map the intricate wiring of neural circuits. The protocols and data presented here serve as a guide for researchers and drug development professionals seeking to leverage this powerful technology to unravel the complexities of the brain in both health and disease. As the development of new caged compounds with improved photophysical properties and diverse biological targets continues, the future of optical neurophysiology promises even greater insights into the workings of the nervous system.

References

Application Notes and Protocols for Light-Induced Release of Bioactive Molecules with 3-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3-Nitrodibenzofuran (NDBF) as a photolabile protecting group ("caging group") for the light-induced release of bioactive molecules. The NDBF caging group offers significant advantages, including high efficiency for both one- and two-photon uncaging, making it a superior choice for applications requiring precise spatiotemporal control.[1][2][3][4] This technology is particularly valuable in chemical biology, drug development, and materials science for creating light-activatable peptides and other biomolecules.[2][4][5]

Introduction to this compound as a Photolabile Protecting Group

This compound (NDBF) is a photochemically active chromophore that can be attached to a bioactive molecule to temporarily inhibit its function.[3][6] Upon irradiation with light of a specific wavelength, the NDBF group undergoes a photochemical reaction that results in its cleavage, releasing the active molecule.[1][2][4] This process, often referred to as "uncaging," allows for the precise control over the release of substances in biological systems, such as living cells and tissues.[7][8][9]

A key advantage of NDBF over other caging groups, like brominated hydroxycoumarin (Bhc), is its clean and efficient cleavage, avoiding the formation of side products that can complicate biological experiments.[1][2][4] Furthermore, NDBF exhibits a significant two-photon absorption cross-section, enabling the use of near-infrared (NIR) light for uncaging.[1][2][4][6] NIR light offers deeper tissue penetration and reduced phototoxicity compared to UV light, making NDBF highly suitable for in vivo applications.[6][10]

Key Applications

  • Light-activated peptides and proteins: Caging specific amino acid residues, such as cysteine, allows for the controlled activation of peptide or protein function.[1][2][4]

  • Spatiotemporal control of enzyme activity: By caging a substrate or an essential residue of an enzyme, its activity can be initiated at a specific time and location with a pulse of light.[1][2][4][7]

  • Controlled release of signaling molecules: Caging second messengers like Ca2+ allows for the precise study of cellular signaling pathways.[9][11][12]

  • Development of light-sensitive biomaterials: Incorporating NDBF-caged molecules into biomaterials enables the light-triggered modification of their properties.[1][2][4]

  • Drug delivery: Caged drugs can be designed to be activated only at the desired site of action, minimizing off-target effects.

Quantitative Data

The photophysical and photochemical properties of NDBF and its derivatives are summarized in the tables below, providing key parameters for experimental design.

Table 1: One-Photon Uncaging Properties of NDBF Derivatives

Caged Molecule/DerivativeWavelength (nm)Quantum Yield (Φ)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Uncaging Quantum Yield (εΦ)Reference
NDBF-caged peptide (fluorescein-labeled)365--0.2[1][6]
NDBF-EGTA (caged Ca²⁺)-0.718,400-[9][11]

Table 2: Two-Photon Uncaging Properties of NDBF Derivatives

Caged Molecule/DerivativeWavelength (nm)Two-Photon Action Cross-Section (δu) (GM)Reference
NDBF-caged peptide8000.13[6]
NDBF-EGTA (caged Ca²⁺)-~0.6[9][11]
Methoxy-substituted NDBF-0.71–1.4[13]

Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Cys(NDBF)-OH for Solid-Phase Peptide Synthesis

This protocol describes the synthesis of the NDBF-protected cysteine amino acid building block required for incorporating a caged cysteine into a peptide sequence via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Dibenzofuran

  • Fmoc-cysteine methyl ester

  • NDBF-Br (synthesized from dibenzofuran)[1][6]

  • Zinc acetate (Zn(OAc)₂)[1]

  • Trimethyltin hydroxide ((CH₃)₃SnOH)[1]

  • Solvents: Dimethylformamide (DMF), Acetonitrile (ACN), Dichloromethane (CH₂Cl₂), Ethyl acetate (EtOAc), Hexanes

  • Reagents for workup and purification (5% HCl, brine, Na₂SO₄)

Procedure:

  • Synthesis of Fmoc-Cys(NDBF)-OCH₃ (Ester 15):

    • Dissolve NDBF-Br and Fmoc-Cys-OCH₃ in a 2:1:1 mixture of DMF/ACN/0.1% TFA in H₂O.[6]

    • Add a catalytic amount of a 0.5 M aqueous solution of Zn(OAc)₂.[6]

    • Stir the reaction at room temperature for approximately 36 hours, monitoring by TLC.[6]

    • Upon completion, perform a standard aqueous workup and purify the product by column chromatography to yield Fmoc-Cys(NDBF)-OCH₃.[1]

  • Hydrolysis to Fmoc-Cys(NDBF)-OH (16):

    • Dissolve the ester (15) in CH₂Cl₂.[1]

    • Add Me₃SnOH and reflux the reaction for about 7 hours, monitoring by TLC.[1]

    • Remove the solvent in vacuo.

    • Dissolve the resulting oil in EtOAc and perform an acidic workup with 5% HCl and brine.[1][6]

    • Dry the organic layer with Na₂SO₄, evaporate the solvent, to obtain Fmoc-Cys(NDBF)-OH as a yellow powder.[1][6]

Diagram: Synthesis of Fmoc-Cys(NDBF)-OH

Synthesis_Fmoc_Cys_NDBF_OH Dibenzofuran Dibenzofuran NDBF_Br NDBF-Br Dibenzofuran->NDBF_Br 4 steps Ester_15 Fmoc-Cys(NDBF)-OCH₃ NDBF_Br->Ester_15 Fmoc_Cys_OMe Fmoc-Cys-OCH₃ Fmoc_Cys_OMe->Ester_15 Zn(OAc)₂ Fmoc_Cys_OH Fmoc-Cys(NDBF)-OH Ester_15->Fmoc_Cys_OH (CH₃)₃SnOH One_Photon_Uncaging cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Dissolve Dissolve NDBF-caged compound in buffer Transfer Transfer to quartz cuvette Dissolve->Transfer Irradiate Irradiate with 365 nm UV light Transfer->Irradiate Analyze Analyze by RP-HPLC / LC-MS Irradiate->Analyze Quantify Quantify caged and uncaged species Analyze->Quantify Cellular_Uncaging_Signaling cluster_cell Cell Caged_Molecule NDBF-Caged Bioactive Molecule Uncaged_Molecule Active Bioactive Molecule Caged_Molecule->Uncaged_Molecule Light (1- or 2-Photon) Receptor Cellular Receptor/ Target Uncaged_Molecule->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Response Biological Response Signaling->Response

References

Analytical Methods for the Detection of 3-Nitrodibenzofuran in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrodibenzofuran (3-NDF) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological interest. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its potential risks to human health and for the development of therapeutic interventions. This document provides detailed application notes and experimental protocols for the sensitive and selective detection of 3-NDF in various biological matrices, including blood (plasma/serum), urine, and tissue. The methodologies described herein are essential for researchers in toxicology, pharmacology, and drug development.

Analytical Approaches

The primary analytical techniques for the quantification of 3-NDF in biological samples are gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography with ultraviolet detection (HPLC-UV), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and is well-suited for the analysis of volatile and semi-volatile compounds like 3-NDF. Derivatization may be necessary to improve chromatographic properties.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique. While potentially less sensitive than mass spectrometry-based methods, it can be optimized for reliable quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification of analytes in complex biological matrices.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. The most common techniques for 3-NDF extraction from biological samples are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation: A simple and rapid method for removing proteins from plasma or serum samples, typically using an organic solvent like acetonitrile or methanol.

  • Liquid-Liquid Extraction: A classic technique that separates analytes based on their differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction: A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix. This technique is particularly useful for complex matrices like urine and tissue homogenates.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a sensitive method for the determination of 3-NDF in human plasma using solid-phase extraction followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Internal Standard (IS), e.g., ¹³C₆-3-Nitrodibenzofuran

  • Human plasma (K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

2. Sample Preparation (Solid-Phase Extraction):

  • Spike 500 µL of human plasma with the internal standard.

  • Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-NDF and the internal standard.

Protocol 2: Analysis of this compound in Urine by GC-MS

This protocol outlines a method for the analysis of 3-NDF in urine, which often requires a derivatization step to improve volatility and thermal stability.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Internal Standard (IS), e.g., 2-Nitrofluorene

  • Human urine

  • Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 1 mL of urine, add the internal standard.

  • Extract the sample twice with 3 mL of dichloromethane by vortexing for 2 minutes.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to approximately 100 µL.

  • Add 50 µL of the derivatizing agent and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 3-NDF and the IS.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be expected from the described analytical methods. These values are illustrative and should be validated in the user's laboratory.

Table 1: LC-MS/MS Method Performance in Human Plasma

ParameterValue
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% bias)± 15%
Precision (% RSD)< 15%
Recovery> 85%

Table 2: GC-MS Method Performance in Human Urine

ParameterValue
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.990
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% bias)± 20%
Precision (% RSD)< 20%
Recovery> 80%

Visualization of Workflows and Pathways

Experimental Workflow for LC-MS/MS Analysis of 3-NDF in Plasma

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (500 µL) spike Spike with Internal Standard plasma->spike spe Solid-Phase Extraction (C18) spike->spe wash Wash (5% MeOH) spe->wash elute Elute (Acetonitrile) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms UHPLC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Workflow for 3-NDF analysis in plasma by LC-MS/MS.

Proposed Toxicity Pathway for this compound

The toxicity of many nitroaromatic compounds is dependent on their metabolic activation. For 3-NDF, a plausible pathway involves nitroreduction to reactive intermediates that can cause cellular damage.[1]

cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_outcome Adverse Outcome ndf This compound nitroreductase Nitroreductase Enzymes ndf->nitroreductase nitroso Nitroso Intermediate nitroreductase->nitroso Reduction hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Reduction dna_adducts DNA Adducts hydroxylamine->dna_adducts protein_adducts Protein Adducts hydroxylamine->protein_adducts ros Reactive Oxygen Species (ROS) hydroxylamine->ros mutagenicity Mutagenicity dna_adducts->mutagenicity cytotoxicity Cytotoxicity protein_adducts->cytotoxicity ros->cytotoxicity

Caption: Proposed metabolic activation and toxicity pathway of 3-NDF.

References

Application Note: HPLC-MS Analysis of 3-Nitrodibenzofuran and its Photoproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the separation and quantification of 3-nitrodibenzofuran and its primary photoproducts. This compound (NDBF) is a key component in photoremovable protecting groups, crucial in various biological and drug development applications for the light-induced release of active compounds.[1][2] Understanding its photolytic degradation pathway is essential for assessing the completeness of deprotection and identifying potential byproducts. This document provides a comprehensive protocol for sample preparation, HPLC-MS analysis, and data interpretation, alongside a proposed photodegradation pathway for this compound based on established photochemical principles of analogous nitroaromatic compounds.

Introduction

This compound (NDBF) has emerged as a highly efficient photoremovable protecting group, or "caging" group, offering precise spatiotemporal control over the release of bioactive molecules upon irradiation with light.[1][2] This technology is invaluable in fields ranging from neuroscience to targeted drug delivery. The efficacy of NDBF lies in its high quantum yield of photolysis, which allows for the rapid and efficient release of a protected substrate.[1] However, the photolysis process also generates degradation products from the NDBF moiety itself. A thorough understanding and accurate quantification of these photoproducts are critical to ensure the purity of the released active molecule and to identify any potentially interfering or toxic byproducts. This application note presents a detailed HPLC-MS method for the simultaneous analysis of the parent this compound and its putative photoproducts.

Proposed Photodegradation Pathway

While the primary photochemical event for NDBF-caged compounds is the cleavage of the bond to the protected molecule, the liberated NDBF moiety can undergo further photochemical reactions. Based on the known photochemistry of nitrated polycyclic aromatic hydrocarbons, the main degradation pathways are expected to involve hydroxylation and reduction of the nitro group.[3][4][5][6] The proposed pathway involves the initial formation of hydroxylated and amino derivatives.

Caption: Proposed photodegradation pathway of this compound.

Photodegradation_Pathway This compound This compound Hydroxylated_Intermediates Hydroxylated Intermediates This compound->Hydroxylated_Intermediates Hydroxylation (hv, H2O) Reduced_Intermediates Reduced Intermediates (e.g., 3-Aminodibenzofuran) This compound->Reduced_Intermediates Reduction (hv) Further_Degradation_Products Further Degradation Products Hydroxylated_Intermediates->Further_Degradation_Products Reduced_Intermediates->Further_Degradation_Products

Experimental Protocols

Sample Preparation (Photolysis Experiment)

A stock solution of this compound (1 mM) is prepared in a 1:1 mixture of acetonitrile and a 50 mM phosphate buffer (pH 7.4). This stock solution is then diluted to a final concentration of 50 µM in the same buffered aqueous solution. The sample is placed in a quartz cuvette and irradiated with a UV lamp at 365 nm. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the degradation of the parent compound and the formation of its photoproducts. The collected aliquots are then directly subjected to HPLC-MS analysis or stored at -20°C until analysis.

HPLC-MS Analysis

The separation and detection of this compound and its photoproducts are performed using a reverse-phase HPLC system coupled to a mass spectrometer.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 100-500

Caption: Experimental workflow for HPLC-MS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis Stock_Solution Prepare 1 mM Stock Solution of this compound Working_Solution Dilute to 50 µM Working Solution Stock_Solution->Working_Solution Irradiation Irradiate with 365 nm UV Light Working_Solution->Irradiation Aliquots Collect Aliquots at Time Intervals Irradiation->Aliquots HPLC_Separation HPLC Separation (C18 Column, Gradient Elution) Aliquots->HPLC_Separation MS_Detection Mass Spectrometry Detection (ESI+, Scan Mode) HPLC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Data Presentation

The quantitative analysis of this compound and its proposed photoproducts is summarized in the following table. The concentrations are determined by integrating the peak areas from the extracted ion chromatograms for each compound at different irradiation time points.

Table 3: Quantitative Analysis of this compound and its Photoproducts Over Time

Time (min)This compound (µM)Hydroxylated Product 1 (µM)Reduced Product 1 (µM)
0 50.00.00.0
5 35.28.92.1
15 15.820.55.8
30 5.128.38.7
60 0.825.1 (degrading)10.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Table 4: Mass Spectral Data of this compound and Proposed Photoproducts

CompoundProposed StructureExact Mass[M+H]+ (m/z)
This compoundC12H7NO3213.0426214.0504
Hydroxy-3-nitrodibenzofuranC12H7NO4229.0375230.0453
3-AminodibenzofuranC12H9NO183.0684184.0762

Conclusion

This application note provides a detailed protocol for the HPLC-MS analysis of this compound and its photoproducts. The presented method, including sample preparation, liquid chromatography, and mass spectrometry parameters, offers a robust starting point for researchers and scientists in drug development and related fields to monitor the photolysis of NDBF-caged compounds. The proposed photodegradation pathway and the accompanying quantitative data table serve as a valuable resource for identifying and quantifying the parent compound and its key byproducts, ensuring the integrity and purity of photochemically released molecules. Further studies are warranted to definitively confirm the structures of the photoproducts and to validate this analytical method under specific experimental conditions.

References

Application Notes & Protocols: 3-Nitrodibenzofuran as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Nitrodibenzofuran as an analytical standard for quantitative analysis. The protocols outlined below are intended as a guide and should be validated for specific applications and matrices.

Introduction

This compound (3-NDF) is a nitro-polycyclic aromatic hydrocarbon that has garnered significant interest, primarily as a photoremovable protecting group in peptide synthesis and other biological applications.[1][2][3] Given its chemical structure and potential environmental presence as a derivative of dibenzofuran, its accurate quantification in various matrices is of importance for environmental monitoring, toxicology studies, and as a process impurity in drug development. The use of a well-characterized analytical standard is crucial for achieving reliable and reproducible quantitative results.

Chemical and Physical Properties: [4]

  • Molecular Formula: C₁₂H₇NO₃

  • Molecular Weight: 213.19 g/mol [5]

  • CAS Number: 5410-97-9[5]

  • Appearance: Typically a yellow powder.

Applications

The primary application of this compound as an analytical standard is for the accurate identification and quantification of this compound in various samples. Potential areas of application include:

  • Environmental Analysis: Monitoring of 3-NDF in air, water, and soil samples, potentially as a marker for specific combustion processes or industrial emissions. The analysis of related compounds like polychlorinated dibenzofurans in ambient air is an established practice.[6]

  • Toxicology Studies: Quantification of 3-NDF in biological matrices to assess exposure and metabolic fate.

  • Drug Development: Use as a reference standard to quantify residual 3-NDF or related impurities in the synthesis of photosensitive "caged" compounds used in drug delivery and biological research.[1][2]

Experimental Protocols

The following are generalized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

This protocol is suitable for the analysis of this compound in solutions and can be adapted for various sample matrices after appropriate sample preparation and validation.

3.1.1. Materials and Reagents

  • This compound analytical standard (purity ≥98%)[5]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v) in water and ACN

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm)

3.1.2. Instrumentation

  • HPLC system equipped with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

3.1.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

3.1.4. Chromatographic Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of this compound. A wavelength around 254 nm or a wavelength of maximum absorbance should be chosen.

3.1.5. Sample Preparation

  • For liquid samples, filter through a 0.22 µm syringe filter before injection.

  • For solid or complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) followed by solvent evaporation and reconstitution in the mobile phase will be necessary. Method development and validation are critical for each matrix.

3.1.6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

This protocol is suitable for the analysis of volatile and thermally stable compounds like this compound, particularly in complex matrices where high selectivity is required.

3.2.1. Materials and Reagents

  • This compound analytical standard (purity ≥98%)

  • Dichloromethane (DCM) or other suitable solvent, GC-MS grade

  • Internal standard (e.g., a deuterated polycyclic aromatic hydrocarbon)

  • Volumetric flasks, pipettes, and syringes

3.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A capillary column suitable for semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

3.2.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL. Spike each standard with the internal standard at a constant concentration.

3.2.4. GC-MS Conditions

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 10 °C/min to 300 °C, hold for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 213, 183, 155).

3.2.5. Sample Preparation

  • Similar to the HPLC protocol, appropriate extraction and clean-up procedures are required for complex matrices. The final extract should be in a volatile solvent compatible with GC-MS analysis.

3.2.6. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Perform a linear regression analysis.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Data Presentation

The performance of an analytical method using this compound as a standard should be validated. The following table summarizes typical performance characteristics that should be determined during method validation.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.995> 0.995
Range 0.1 - 20 µg/mL0.05 - 10 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 5%< 10%

Note: These are typical values and the actual performance will depend on the specific instrument, method, and matrix.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction/Filtration) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Range Range Validation->Range LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Specificity Specificity/ Selectivity Validation->Specificity Linearity->Range LOD->LOQ

Caption: Key parameters for analytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Nitrodibenzofuran. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to enhance your experimental success.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing specific causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield of Nitrated Product 1. Inactive Nitrating Agent: The nitric acid or nitrating mixture may have degraded. 2. Insufficient Reaction Temperature: The activation energy for the reaction may not have been reached. 3. Poor Quality Starting Material: Impurities in the dibenzofuran can interfere with the reaction.1. Use fresh, high-purity nitric acid and sulfuric acid. Prepare nitrating mixtures immediately before use. 2. Carefully monitor and control the reaction temperature. A gentle increase in temperature may be necessary, but be cautious of overheating which can lead to side reactions. 3. Purify the starting dibenzofuran by recrystallization or column chromatography before use.
Formation of Multiple Isomers (e.g., 2-Nitrodibenzofuran) 1. Inappropriate Nitrating Agent or Conditions: The reaction conditions may not be selective for the 3-position. 2. Reaction Temperature Too High: Higher temperatures can reduce the regioselectivity of the nitration.1. Employ a regioselective nitrating system. For instance, the use of nitric acid in the presence of a phase-transfer catalyst can favor the formation of this compound. 2. Maintain a low and consistent reaction temperature. Reactions are often carried out at or below room temperature to improve selectivity.
Presence of Dinitro and Polynitro Compounds 1. Excessive Amount of Nitrating Agent: Using a large excess of the nitrating agent increases the likelihood of multiple nitrations. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to further nitration of the desired product.1. Carefully control the stoichiometry of the nitrating agent. A slight excess is often sufficient. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed or the desired product concentration is maximized.
Difficulty in Isolating and Purifying this compound 1. Similar Polarity of Isomers: 2-Nitrodibenzofuran and this compound have very similar polarities, making chromatographic separation challenging. 2. Co-crystallization of Isomers: The isomers may crystallize together, making purification by recrystallization difficult.1. Utilize a high-performance column chromatography system with a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient) to achieve separation. 2. Consider fractional crystallization from different solvents. Multiple recrystallization steps may be necessary to achieve high purity.
Charring or Decomposition of the Reaction Mixture 1. Reaction Temperature Too High: A runaway reaction can occur, leading to the decomposition of the starting material and products. 2. Concentrated Acid Spills: Spills of concentrated nitric or sulfuric acid can cause localized charring.1. Ensure efficient stirring and cooling of the reaction mixture. Add the nitrating agent slowly and portion-wise to control the reaction exotherm. 2. Handle concentrated acids with extreme care in a well-ventilated fume hood and have appropriate neutralizing agents readily available.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the direct nitration of dibenzofuran using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. However, achieving high regioselectivity for the 3-position requires careful control of reaction conditions.

Q2: How can I improve the yield of this compound over the 2-nitro isomer?

A2: To favor the formation of this compound, consider using a milder nitrating agent or a phase-transfer catalyst system. Maintaining a low reaction temperature is also crucial for enhancing regioselectivity.

Q3: What are the main side products to expect during the nitration of dibenzofuran?

A3: The primary side product is the 2-Nitrodibenzofuran isomer. Depending on the reaction conditions, you may also observe the formation of dinitro and other polynitrated dibenzofurans, as well as oxidation byproducts.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable eluent system (e.g., hexane:ethyl acetate 8:2) to separate the starting material, the desired product, and any major side products.

Q5: What are the key safety precautions to take during this synthesis?

A5: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have an ice bath ready to cool the reaction if it becomes too vigorous. Handle concentrated nitric and sulfuric acids with extreme caution.

Experimental Protocols

Protocol 1: Regioselective Nitration of Dibenzofuran

This protocol is designed to favor the formation of this compound.

Materials:

  • Dibenzofuran

  • Nitric Acid (fuming, ≥90%)

  • Sulfuric Acid (concentrated, 98%)

  • Dichloromethane (anhydrous)

  • Sodium Bicarbonate (saturated solution)

  • Magnesium Sulfate (anhydrous)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibenzofuran in anhydrous dichloromethane.

  • Cool the solution in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) to the dibenzofuran solution dropwise over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from the 2-nitro isomer and other impurities.

Data Presentation

Reaction Condition Nitrating Agent Temperature (°C) Yield of 2-Nitrodibenzofuran (%) Yield of this compound (%)
AHNO₃/H₂SO₄0-5~40-50~30-40
BHNO₃/Acetic Anhydride25~35-45~45-55
CHNO₃/Phase-Transfer Catalyst25~20-30~60-70

Note: Yields are approximate and can vary based on specific experimental conditions and purification efficiency.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Prepare Nitrating Agent (HNO₃/H₂SO₄) Start->Reagents Dissolve Dissolve Dibenzofuran in Dichloromethane Start->Dissolve Nitration Slow Addition of Nitrating Agent Reagents->Nitration Cool Cool to 0-5 °C Dissolve->Cool Cool->Nitration Stir Stir and Monitor by TLC Nitration->Stir Quench Quench with Ice Stir->Quench Wash Wash Organic Layer Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End This compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_isomer Isomer Control Issues Start Low Yield or Incorrect Isomer? CheckReagents Check Reagent Purity and Activity Start->CheckReagents Low Yield WrongAgent Inappropriate Nitrating Agent? Start->WrongAgent Wrong Isomer CheckTemp Verify Reaction Temperature CheckReagents->CheckTemp CheckPurity Assess Starting Material Purity CheckTemp->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions HighTemp Reaction Temperature Too High? WrongAgent->HighTemp HighTemp->OptimizeConditions

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Purification Strategies for 3-Nitrodibenzofuran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-nitrodibenzofuran isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound isomers?

A1: The most common and effective methods for purifying this compound isomers are column chromatography and recrystallization. For analytical separation and purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of purification.

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities. Column chromatography is highly effective for separating isomers and removing a wide range of impurities, especially on a small to medium scale. Recrystallization is a cost-effective method for purifying larger quantities of a single isomer, provided a suitable solvent is found that selectively crystallizes the desired product while leaving impurities in solution.

Q3: What are the key challenges in separating this compound isomers?

A3: The primary challenge in separating positional isomers of this compound is their similar physical and chemical properties, which result in close retention times in chromatography and similar solubilities. This often necessitates careful optimization of the separation conditions to achieve high purity.

Q4: How can I monitor the purity of my this compound sample?

A4: Purity can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For quantitative analysis and confirmation of purity, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the identity and purity of the final product.

Troubleshooting Guides

Column Chromatography

Q: My this compound isomers are co-eluting during column chromatography. How can I improve the separation?

A: Co-elution of isomers is a common issue due to their similar polarities. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Decrease Polarity: Start with a less polar solvent system. For nitrodibenzofurans, a mixture of hexanes and ethyl acetate or hexanes and diethyl ether is a good starting point.[1][2] A lower concentration of the more polar solvent will increase the retention time and may improve separation.

    • Change Solvent Selectivity: If reducing polarity isn't effective, try a solvent system with different selectivity. For example, replace ethyl acetate with dichloromethane or toluene.

  • Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, which can enhance the separation of closely eluting compounds.

  • Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the elution. This can help to resolve compounds with similar Rf values.

  • Reduce the Sample Load: Overloading the column can lead to band broadening and poor separation. Ensure that the amount of crude material is appropriate for the column size.

Q: The desired this compound isomer is running with the solvent front on the TLC plate. What should I do?

A: If your compound has a very high Rf value (close to 1), the eluent is too polar. You should switch to a less polar solvent system. For example, if you are using a 1:1 mixture of hexanes and ethyl acetate, try a 4:1 or even a 9:1 mixture.

Recrystallization

Q: I'm having trouble finding a suitable recrystallization solvent for my this compound isomer. What are the characteristics of a good solvent?

A: An ideal recrystallization solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at both high and low temperatures, so they remain in the mother liquor upon cooling.

  • Be volatile enough to be easily removed from the purified crystals.

A common starting point for the purification of this compound is ethanol.[3] You may also screen other solvents like methanol, isopropanol, or mixtures such as toluene/petroleum ether.

Q: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point. To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add more of the hot solvent to decrease the saturation.

  • Slow Cooling: Allow the solution to cool more slowly. Insulating the flask can promote the formation of a crystalline lattice rather than an amorphous oil.

  • Use a Different Solvent: The boiling point of your solvent may be too high. Consider a solvent with a lower boiling point.

High-Performance Liquid Chromatography (HPLC)

Q: I am not getting baseline separation of my this compound isomers using a standard C18 column. What can I do?

A: While C18 columns are a good starting point, separating positional aromatic isomers often requires specialized stationary phases.[4]

  • Try a Phenyl-Hexyl or Biphenyl Column: These columns offer different selectivity for aromatic compounds due to π-π interactions and can significantly improve the resolution of positional isomers.

  • Optimize the Mobile Phase:

    • Solvent Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to water.

    • Additives: The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape.

  • Adjust the Temperature: Running the column at a slightly elevated or reduced temperature can sometimes improve separation.

Data Presentation

Table 1: Recommended TLC and Column Chromatography Solvent Systems

ApplicationStationary PhaseRecommended Solvent System (v/v)Notes
TLC MonitoringSilica Gel 60 F254Hexanes / Ethyl Acetate (4:1 to 1:1)A good starting point for assessing reaction progress and purity.[1]
TLC MonitoringSilica Gel 60 F254Hexanes / Diethyl Ether (1:1)An alternative system with different selectivity.[2]
Column ChromatographySilica GelHexanes / Ethyl Acetate (gradient)Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration.
Column ChromatographySilica GelHexanes / Diethyl Ether (gradient)Similar to the above, can provide different selectivity for isomers.[2]

Table 2: Suggested Starting Conditions for HPLC Analysis

ParameterRecommendationRationale
Column Phenyl-Hexyl or Biphenyl (e.g., 4.6 x 250 mm, 5 µm)Enhanced π-π interactions improve the separation of aromatic positional isomers.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for reversed-phase HPLC.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier.
Gradient 50-100% B over 20 minutesA starting gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm and/or 320-360 nmAromatic compounds absorb at 254 nm. The nitro group and extended conjugation may lead to absorbance at longer wavelengths.[5][6]
Column Temperature 30 °CA controlled temperature ensures reproducible retention times.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Purification
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254). Using a pencil, gently draw a straight line about 1 cm from the bottom of the plate. This is your origin line.

  • Spotting: Dissolve a small amount of your crude mixture and purified fractions in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount of each solution onto the origin line.

  • Development: Place a small amount of the chosen eluent (e.g., 4:1 Hexanes/Ethyl Acetate) into a developing chamber. Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Aromatic and conjugated compounds will appear as dark spots.[7] If necessary, further visualization can be achieved using a staining agent like potassium permanganate.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Purification by Column Chromatography
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes/Ethyl Acetate) and pour it into the column, allowing the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Gradient Elution (if necessary): If isomers are not separating well, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC (Protocol 1) to identify which fractions contain the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound isomer.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potential candidate. Allow it to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

PurificationWorkflow General Purification Workflow for this compound Isomers Crude Crude this compound Isomer Mixture TLC_Analysis1 TLC Analysis (Solvent System Screening) Crude->TLC_Analysis1 Column_Chromatography Column Chromatography (Silica Gel) TLC_Analysis1->Column_Chromatography Optimized Eluent Recrystallization Recrystallization TLC_Analysis1->Recrystallization Suitable Solvent Fractions Collect Fractions Column_Chromatography->Fractions TLC_Analysis2 TLC Analysis of Fractions Fractions->TLC_Analysis2 Combine_Pure Combine Pure Fractions TLC_Analysis2->Combine_Pure Identify Pure Fractions Solvent_Removal1 Solvent Removal (Rotary Evaporation) Combine_Pure->Solvent_Removal1 Pure_Isomer1 Purified Isomer Solvent_Removal1->Pure_Isomer1 Purity_Check Purity & Identity Confirmation (HPLC, NMR, MS) Pure_Isomer1->Purity_Check Crystals Collect Crystals (Vacuum Filtration) Recrystallization->Crystals Drying Drying Crystals->Drying Pure_Isomer2 Purified Isomer Drying->Pure_Isomer2 Pure_Isomer2->Purity_Check Final_Product Final Pure Product Purity_Check->Final_Product Confirmed

Caption: A flowchart illustrating the general workflow for the purification of this compound isomers.

TroubleshootingLogic Troubleshooting Logic for Isomer Co-elution in Column Chromatography Start Problem: Isomers Co-elute Check_TLC Review TLC Separation Start->Check_TLC Decrease_Polarity Decrease Eluent Polarity Check_TLC->Decrease_Polarity Spots have high Rf Change_Solvent Change Solvent System (e.g., EtOAc to CH2Cl2) Check_TLC->Change_Solvent Spots are close but not baseline Re_run Re-run Column Decrease_Polarity->Re_run Change_Solvent->Re_run Use_Gradient Implement Gradient Elution Longer_Column Use a Longer Column Use_Gradient->Longer_Column If still co-eluting Check_Load Reduce Sample Load Longer_Column->Check_Load If still co-eluting Check_Load->Re_run Re_run->Use_Gradient If still co-eluting Success Separation Achieved Re_run->Success If successful

References

Technical Support Center: Synthesis of 3-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrodibenzofuran.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method for synthesizing this compound is through the direct electrophilic nitration of dibenzofuran. This reaction typically employs a nitrating agent, which is a mixture of nitric acid with a strong acid catalyst such as sulfuric acid or acetic anhydride. The choice of nitrating agent and reaction conditions significantly influences the yield and isomeric distribution of the products.

Q2: What are the primary side products I should expect during the synthesis of this compound?

The primary side products in the nitration of dibenzofuran are other positional isomers. The nitration is not highly regioselective, leading to a mixture of products. The main isomers formed are:

  • 2-Nitrodibenzofuran: Often the major byproduct.

  • 1-Nitrodibenzofuran and 4-Nitrodibenzofuran: Typically formed in smaller quantities.

Under harsher conditions, further side reactions can occur, including:

  • Dinitration: Formation of dinitrodibenzofuran isomers.

  • Oxidation: Degradation of the dibenzofuran ring system.

Troubleshooting Guide

Problem 1: Low yield of the desired this compound isomer.

  • Possible Cause 1: Unfavorable Isomer Ratio. The nitrating conditions used may favor the formation of other isomers, particularly 2-Nitrodibenzofuran. The ratio of isomers is highly dependent on the nitrating agent and reaction temperature.

  • Troubleshooting Steps:

    • Modify the Nitrating Agent: The use of nitric acid in acetic anhydride is reported to favor the formation of this compound over the 2-isomer, especially at lower temperatures. A common procedure involves the use of fuming nitric acid in acetic anhydride.

    • Control the Reaction Temperature: Lower reaction temperatures (e.g., -10°C to 0°C) can increase the regioselectivity towards the 3-position. Carefully monitor and control the temperature throughout the addition of the nitrating agent and the subsequent reaction time.

    • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of dibenzofuran to maintain better temperature control and minimize localized overheating, which can lead to the formation of undesired isomers and byproducts.

Problem 2: Difficulty in separating this compound from its isomers.

  • Possible Cause: Similar Physical Properties of Isomers. The nitrodibenzofuran isomers often have very similar polarities and solubilities, making their separation challenging.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method for separating the isomers.

      • Stationary Phase: Use silica gel with a standard particle size (e.g., 230-400 mesh).

      • Eluent System: A non-polar/polar solvent mixture is typically effective. Start with a low polarity eluent and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexane or toluene. For instance, begin with pure hexane and slowly introduce ethyl acetate. The 2- and 3-isomers can often be separated with careful elution.

    • Recrystallization: This technique can be used to purify the product after a preliminary separation by chromatography, or if one isomer is present in a much larger quantity.

      • Solvent Selection: Finding a suitable solvent is key. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot. Ethanol or a mixture of ethanol and water can be effective for recrystallizing nitrodibenzofuran isomers. Experiment with different solvent systems on a small scale to find the optimal one.

Problem 3: Formation of dinitrated or oxidized byproducts.

  • Possible Cause 1: Harsh Reaction Conditions. High temperatures, prolonged reaction times, or the use of a very strong nitrating mixture (e.g., a high concentration of sulfuric acid) can promote further nitration to dinitrodibenzofuran or lead to oxidative degradation of the aromatic system.

  • Troubleshooting Steps:

    • Use Milder Nitrating Agents: Consider using nitric acid in acetic anhydride instead of a mixture with sulfuric acid.[1]

    • Strict Temperature Control: Maintain a low reaction temperature throughout the process.

    • Stoichiometry of the Nitrating Agent: Use a controlled amount of the nitrating agent (close to a 1:1 molar ratio with dibenzofuran) to minimize the chance of multiple nitrations.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of products. Stop the reaction as soon as the starting material is consumed to avoid the formation of byproducts from over-reaction.

Data Presentation

Table 1: Physical Properties of Nitrodibenzofuran Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₁₂H₇NO₃213.19181.5[2]
2-Nitrodibenzofuran C₁₂H₇NO₃213.19154-156

Note: Data for 1- and 4-nitrodibenzofuran are less commonly reported.

Table 2: Influence of Nitrating Agent on Isomer Distribution (Illustrative)

Nitrating AgentTemperature (°C)2-Nitrodibenzofuran (%)This compound (%)Other Isomers (%)
HNO₃ / H₂SO₄25~60-70~20-30<10
f-HNO₃ / Ac₂O0 to -10~30-40~50-60<10

This table provides an illustrative example of how the choice of nitrating agent can influence the product distribution. Actual ratios can vary based on specific reaction conditions.

Experimental Protocols

Regioselective Synthesis of this compound (Modified from Literature)

This protocol is designed to favor the formation of the 3-nitro isomer.

Materials:

  • Dibenzofuran

  • Fuming Nitric Acid (f-HNO₃)

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Preparation of the Nitrating Agent: In a flask cooled to -10°C in an ice-salt bath, slowly add fuming nitric acid (1.1 equivalents) to acetic anhydride (10 equivalents) with stirring. Maintain the temperature below 0°C during the addition. Allow the mixture to stir at this temperature for 15-20 minutes to form acetyl nitrate in situ.

  • Nitration Reaction: Dissolve dibenzofuran (1 equivalent) in dichloromethane and cool the solution to -10°C. To this solution, add the freshly prepared nitrating agent dropwise over a period of 30-60 minutes, ensuring the temperature does not rise above -5°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -10°C to 0°C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it into a mixture of ice and water. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient eluent system of ethyl acetate in hexane to separate the this compound from the other isomers.

Mandatory Visualization

Synthesis_Pathway_and_Side_Reactions Synthesis of this compound and Common Side Reactions Dibenzofuran Dibenzofuran Nitration Nitration (HNO₃ / H₂SO₄ or Ac₂O) Dibenzofuran->Nitration ProductMixture Crude Product Mixture Nitration->ProductMixture Dinitration Dinitrodibenzofurans (Over-nitration) Nitration->Dinitration Harsh Conditions Oxidation Oxidation Products (Degradation) Nitration->Oxidation Harsh Conditions TwoNitro 2-Nitrodibenzofuran (Major Side Product) OtherIsomers 1- and 4-Nitrodibenzofuran (Minor Side Products) Purification Purification (Column Chromatography, Recrystallization) ProductMixture->Purification ThreeNitro This compound (Desired Product) Purification->ThreeNitro Isolation

Caption: Synthesis pathway for this compound showing the formation of isomeric side products and potential over-reaction pathways.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis CheckYield Low Yield of This compound? Start->CheckYield CheckPurity Impure Product (Isomers Present)? CheckYield->CheckPurity No AdjustConditions Adjust Nitrating Agent & Temperature CheckYield->AdjustConditions Yes CheckByproducts Dinitration or Oxidation Products? CheckPurity->CheckByproducts No OptimizePurification Optimize Column Chromatography & Recrystallization CheckPurity->OptimizePurification Yes MilderConditions Use Milder Conditions (Temp, Stoichiometry) CheckByproducts->MilderConditions Yes End Pure this compound CheckByproducts->End No AdjustConditions->Start OptimizePurification->End MilderConditions->Start

Caption: A decision-making workflow for troubleshooting common issues encountered during the synthesis of this compound.

References

Technical Support Center: Enhancing the Solubility of NDBF-Caged Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with NDBF-caged peptides. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of these novel compounds. Poor solubility, often leading to aggregation, is a common hurdle in the application of hydrophobic and protected peptides. This guide offers systematic strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are NDBF-caged peptides, and why might they have poor solubility?

A1: NDBF-caged peptides are molecules where a peptide's function is temporarily blocked by a 7-nitro-2,3-dihydrobenzo[de]furan (NDBF) group. This photolabile protecting group (PPG) can be removed with light, allowing for precise spatial and temporal control over the peptide's activity. The solubility of NDBF-caged peptides is influenced by both the intrinsic properties of the peptide sequence and the presence of the NDBF caging group. Peptides with a high proportion of hydrophobic amino acids are naturally prone to aggregation in aqueous solutions.[1] The NDBF moiety itself is a bulky, hydrophobic group, which can further decrease the overall solubility of the conjugate.

Q2: My NDBF-caged peptide solution is cloudy. What does this indicate?

A2: A cloudy or precipitated solution is a clear sign of peptide aggregation.[2] Aggregation occurs when individual peptide molecules self-associate to form larger, often insoluble, structures. This can be driven by hydrophobic interactions, where the nonpolar regions of the peptides minimize their contact with water.[1] This reduces the effective concentration of your active compound and can interfere with experimental results.

Q3: Can the NDBF caging group itself improve solubility?

A3: Interestingly, yes, in some cases. For peptides that are prone to self-assembly and aggregation in their uncaged form, the presence of a bulky caging group like NDBF can disrupt the intermolecular interactions (e.g., hydrogen bonding) necessary for aggregation.[3][4][5] By masking a critical region of the peptide sequence, the caging group can prevent the peptide from adopting a conformation that leads to aggregation, thereby improving its solubility in its inactive, caged state.[3][4][5]

Q4: At what stage should I be most concerned about solubility issues?

A4: Solubility challenges can arise at multiple stages, including after synthesis and purification, and during the preparation of stock and working solutions for bioassays. It is crucial to establish a reliable solubilization protocol before proceeding with experiments.

Troubleshooting Guide: Improving the Solubility of Your NDBF-Caged Peptide

If you are experiencing difficulty dissolving your NDBF-caged peptide, follow this systematic troubleshooting workflow. It is always recommended to test the solubility on a small aliquot of the peptide before attempting to dissolve the entire sample.

Problem: My lyophilized NDBF-caged peptide will not dissolve in aqueous buffer.

This is a common issue, particularly for peptides with significant hydrophobic character. The following steps provide a systematic approach to solubilization.

G start Start: Lyophilized NDBF-caged peptide test_water Attempt to dissolve a small amount in sterile distilled water or desired aqueous buffer (e.g., PBS, Tris). start->test_water sonicate Sonicate briefly (e.g., 3x 15 sec). Does it dissolve? test_water->sonicate success Success! Prepare working solution. sonicate->success Yes ph_adjust Is the peptide acidic or basic? (Calculate net charge at pH 7) sonicate->ph_adjust No fail1 No fail2 No fail3 No fail4 No yes1 Yes yes2 Yes yes3 Yes yes4 Yes acidic_sol Acidic Peptide (Net Charge < 0): Try dissolving in a basic buffer (e.g., 10% Ammonium Bicarbonate). Does it dissolve? ph_adjust->acidic_sol Acidic basic_sol Basic Peptide (Net Charge > 0): Try dissolving in an acidic solution (e.g., 10% Acetic Acid). Does it dissolve? ph_adjust->basic_sol Basic/Neutral acidic_sol->success Yes organic_solvent Use a minimal amount of an organic co-solvent (e.g., DMSO, DMF). Does it dissolve? acidic_sol->organic_solvent No basic_sol->success Yes basic_sol->organic_solvent No dilute Slowly add the organic solution to the aqueous buffer with vortexing. organic_solvent->dilute Yes chaotropic Last Resort: Use a chaotropic agent (e.g., 6M Guanidine HCl, 8M Urea). Does it dissolve? organic_solvent->chaotropic No dilute->success chaotropic->success Yes last_resort_note Note: Chaotropic agents are denaturing and may affect downstream applications. chaotropic->last_resort_note No

Caption: A decision workflow for solubilizing NDBF-caged peptides.

Summary of Solubilization Strategies

The table below summarizes various solvents and additives that can be employed to improve the solubility of NDBF-caged peptides, along with their primary mechanism of action and important considerations.

StrategyAgentMechanism of ActionConsiderations
pH Adjustment Dilute Acetic Acid or Ammonium BicarbonateIncreases the net charge on the peptide, enhancing electrostatic repulsion and interaction with water.Most effective for peptides with a net positive (basic) or negative (acidic) charge. Avoid extreme pH values that could damage the peptide or caging group.
Organic Co-solvents DMSO, DMF, Acetonitrile (ACN)Disrupts hydrophobic interactions and intramolecular hydrogen bonds that lead to aggregation.Use the minimal volume necessary for dissolution. Slowly add this stock to your aqueous buffer. Check for compatibility with your experimental assay, as organic solvents can be toxic to cells.
Chaotropic Agents Guanidine Hydrochloride (6M), Urea (8M)Denaturants that disrupt the secondary structure of peptides and interfere with the hydrogen-bonding network of water.To be used as a last resort. These will denature the peptide and may need to be removed before biological experiments.
Fluorinated Alcohols Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP)Can break up β-sheet structures and promote the formation of α-helices, which may be more soluble.Often used in structural studies (e.g., CD spectroscopy). Check for compatibility with your specific application.

Key Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic NDBF-Caged Peptide

This protocol provides a step-by-step method for dissolving a hydrophobic NDBF-caged peptide.

  • Preparation : Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to minimize moisture condensation.

  • Initial Test : Weigh a small, known amount of the peptide (e.g., 0.1 mg) into a microcentrifuge tube.

  • Organic Solvent Addition : Add a minimal volume of a suitable organic solvent (e.g., 10 µL of DMSO) to the peptide. Vortex or sonicate briefly until the peptide is fully dissolved. The solution should be clear.

  • Aqueous Dilution : While vortexing the desired aqueous buffer (e.g., PBS), slowly add the peptide-DMSO solution dropwise to the buffer. This slow addition helps to prevent the peptide from precipitating out of solution upon contact with the aqueous environment.

  • Final Concentration : Continue adding the peptide stock to the buffer until the desired final concentration is reached. If the solution becomes cloudy at any point, stop and consider using a lower final concentration.

  • Clarification : Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates. Carefully transfer the supernatant to a new tube.

  • Concentration Verification : If possible, verify the concentration of the solubilized peptide using UV-Vis spectrophotometry by measuring the absorbance at a wavelength specific to the peptide or the NDBF group.

Protocol 2: pH-Adjusted Solubilization

This protocol is suitable for NDBF-caged peptides that have a significant net positive or negative charge at neutral pH.

  • Charge Calculation : Determine the theoretical net charge of your peptide at pH 7.

    • Assign a value of +1 for each basic residue (K, R, H) and the N-terminus.

    • Assign a value of -1 for each acidic residue (D, E) and the C-terminus.

    • Sum the values to get the net charge.

  • For Basic Peptides (Net Charge > 0) :

    • Attempt to dissolve the peptide in sterile, distilled water.

    • If unsuccessful, add a small amount of 10% acetic acid solution and vortex.

  • For Acidic Peptides (Net Charge < 0) :

    • Attempt to dissolve the peptide in sterile, distilled water.

    • If unsuccessful, add a small amount of 10% ammonium bicarbonate solution and vortex.

  • Final Steps : Once dissolved, the pH can be carefully adjusted towards neutral if required by the experimental conditions. Perform a final centrifugation step as described in Protocol 1.

Logical Relationships in Solubility Troubleshooting

The choice of solubilization strategy is logically dependent on the physicochemical properties of the NDBF-caged peptide. The following diagram illustrates these relationships.

G peptide_props Peptide Properties hydrophobicity High Hydrophobicity peptide_props->hydrophobicity net_charge Net Positive/Negative Charge peptide_props->net_charge aggregation_prone Prone to Aggregation (e.g., β-sheet formation) peptide_props->aggregation_prone organic_solvent Use Organic Co-solvents (DMSO, DMF) hydrophobicity->organic_solvent leads to ph_adjust pH Adjustment net_charge->ph_adjust leads to aggregation_prone->organic_solvent leads to chaotropic_agents Use Chaotropic Agents (Guanidine HCl, Urea) aggregation_prone->chaotropic_agents leads to strategy Solubilization Strategy

Caption: Relationship between peptide properties and solubilization strategies.

References

Technical Support Center: 3-Nitrodibenzofuran (NDBF) Uncaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phototoxicity during 3-Nitrodibenzofuran (NDBF) uncaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during NDBF uncaging that may be related to phototoxicity.

Problem Potential Cause Recommended Solution
Low cell viability or visible cell stress (blebbing, rounding, detachment) after uncaging. High laser power or prolonged exposure.Reduce the laser power to the minimum required for effective uncaging. Decrease the duration and frequency of light exposure.
High concentration of the NDBF-caged compound.Optimize the concentration of the caged compound. Use the lowest effective concentration.
Sub-optimal uncaging wavelength.For two-photon uncaging of NDBF, consider using wavelengths around 800 nm.[1] Shorter wavelengths (e.g., 720-750 nm) may increase phototoxicity.
Inconsistent uncaging efficiency leading to repeated light exposure. Non-optimal focus or sample drift.Ensure the laser is precisely focused on the target area. Use an autofocus system if available to correct for drift during time-lapse experiments.
Degradation of the caged compound.Prepare fresh solutions of the NDBF-caged compound for each experiment. Protect the stock solution from light and store it appropriately.
Experimental results are not reproducible. Subtle phototoxic effects altering cellular physiology.Perform control experiments to assess the impact of light exposure and the caged compound on the biological process of interest.[2]
Variability in laser output.Regularly measure the laser power at the sample plane to ensure consistent illumination conditions.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound (NDBF) and why is it used for uncaging?

A1: this compound (NDBF) is a photoremovable protecting group, or "caging" group, used to temporarily inactivate a bioactive molecule. The NDBF cage can be removed with light, "uncaging" the molecule and restoring its biological activity. NDBF is notable for its high efficiency in both one-photon (UV light) and two-photon (near-infrared light) uncaging, which allows for precise spatial and temporal control over the release of the active molecule.[3]

Q2: What is phototoxicity and why is it a concern during NDBF uncaging?

A2: Phototoxicity refers to the damaging effect of light on cells and tissues, which is often exacerbated by the presence of light-sensitive compounds. During uncaging, the high-intensity light required to cleave the NDBF group can generate reactive oxygen species (ROS), which can damage cellular components, alter signaling pathways, and lead to cell death.[2] Minimizing phototoxicity is crucial for obtaining reliable and reproducible experimental data.

Minimizing Phototoxicity

Q3: How can I reduce phototoxicity during my NDBF uncaging experiments?

A3: To reduce phototoxicity, you should aim to minimize the total light dose delivered to your sample. This can be achieved by:

  • Optimizing Light Source Parameters: Use the lowest laser power and the shortest exposure time that still results in efficient uncaging. For two-photon uncaging, consider using longer near-infrared wavelengths (e.g., >800 nm) which are generally less damaging to cells.

  • Optimizing Caged Compound Concentration: Use the lowest effective concentration of the NDBF-caged compound.

  • Confining Illumination: Use techniques like two-photon excitation that inherently confine the uncaging volume to the focal plane, reducing out-of-focus damage.

  • Using Scavengers: In some cases, adding antioxidants or ROS scavengers to the cell culture medium can help mitigate phototoxic effects.

Q4: What are the typical signs of phototoxicity in my cell culture?

A4: Obvious signs of phototoxicity include morphological changes such as cell rounding, membrane blebbing, vacuole formation, and detachment from the culture surface.[2] More subtle effects can include alterations in cell proliferation, changes in mitochondrial membrane potential, and activation of stress-response pathways, which may not be immediately visible but can significantly impact experimental outcomes.[2]

Experimental Parameters

Q5: What laser power and exposure duration should I start with for two-photon NDBF uncaging?

A5: The optimal laser power and exposure duration are highly dependent on the specific experimental setup (e.g., microscope objective, laser source), the cell type, and the concentration of the NDBF-caged compound. As a general starting point for two-photon microscopy, it has been anecdotally suggested that the phototoxicity threshold is around 8 to 10 nJ at the focus.[4] It is critical to empirically determine the optimal parameters for your specific experiment by performing a phototoxicity assessment.

Q6: What is a recommended concentration range for NDBF-caged compounds in live-cell experiments?

A6: The optimal concentration will vary depending on the specific caged molecule and cell type. For in vitro experiments, concentrations in the micromolar range (e.g., 5-250 µM) have been reported.[1] It is recommended to start with a low concentration and gradually increase it to find the minimum effective concentration that yields a biological response upon uncaging, while minimizing dark toxicity.

Experimental Protocols

Protocol for Assessing Phototoxicity of NDBF Uncaging

This protocol is adapted from a cell viability assay used to assess the phototoxicity of an NDBF-caged peptide and can be modified for other NDBF-caged compounds and cell lines.[1]

Objective: To determine the phototoxic effect of NDBF uncaging at different light doses by measuring cell viability.

Materials:

  • Cells of interest cultured in appropriate multi-well plates (e.g., 96-well plate)

  • NDBF-caged compound of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in medium)[1]

  • DMSO

  • Light source for uncaging (e.g., two-photon microscope)

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Compound Incubation: Once the cells have adhered, replace the medium with fresh medium containing the desired concentration of the NDBF-caged compound. Include control wells with medium only (no caged compound).

  • Irradiation: Expose the cells to a range of light doses. This can be achieved by varying the laser power or the duration of exposure. It is crucial to have the following control groups:

    • No Treatment Control: Cells in medium only, not irradiated.

    • Compound Only Control: Cells incubated with the NDBF-caged compound but not irradiated.

    • Light Only Control: Cells in medium only, exposed to the highest light dose used in the experiment.

    • Experimental Groups: Cells with the NDBF-caged compound, exposed to different light doses.

  • Post-Irradiation Incubation: After irradiation, return the plates to the incubator for a period that allows for the manifestation of cytotoxic effects (e.g., 24-48 hours).

  • MTT Assay:

    • Remove the medium from all wells.

    • Add 100 µL of MTT solution (0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[1][5]

    • Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570 nm using a plate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the no-treatment control.

    • Plot cell viability as a function of the light dose to determine the phototoxicity threshold.

Visualizations

Phototoxicity_Pathway cluster_light Light-Induced Events cluster_cellular Cellular Response Light Light NDBF_Caged NDBF-Caged Molecule Light->NDBF_Caged Excitation ROS Reactive Oxygen Species (ROS) Light->ROS Photosensitization Uncaging Uncaging Event NDBF_Caged->Uncaging Bio_Effect Desired Biological Effect Uncaging->Bio_Effect Released Molecule Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Stress_Response Cellular Stress Response Cellular_Damage->Stress_Response Apoptosis Apoptosis/ Necrosis Stress_Response->Apoptosis

Caption: General pathway of phototoxicity during NDBF uncaging.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate_Cells 1. Plate Cells Add_Compound 2. Add NDBF-Caged Compound Plate_Cells->Add_Compound Irradiate 3. Irradiate with Varying Light Doses Add_Compound->Irradiate Incubate 4. Post-Irradiation Incubation Irradiate->Incubate Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Analyze_Data 6. Analyze Data and Determine Phototoxicity Viability_Assay->Analyze_Data

Caption: Workflow for assessing phototoxicity in NDBF uncaging.

Troubleshooting_Logic Start Observed Phototoxicity Check_Power Is Laser Power Minimized? Start->Check_Power Reduce_Power Reduce Laser Power Check_Power->Reduce_Power No Check_Exposure Is Exposure Time Minimized? Check_Power->Check_Exposure Yes Re-evaluate Re-evaluate Experiment Reduce_Power->Re-evaluate Reduce_Exposure Reduce Exposure Time Check_Exposure->Reduce_Exposure No Check_Conc Is Compound Concentration Minimized? Check_Exposure->Check_Conc Yes Reduce_Exposure->Re-evaluate Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc No Check_Conc->Re-evaluate Yes Reduce_Conc->Re-evaluate

Caption: Decision tree for troubleshooting phototoxicity.

References

stability of the 3-Nitrodibenzofuran protecting group in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of the 3-Nitrodibenzofuran (NDBF) protecting group, particularly in the context of peptide synthesis.

Stability of the this compound Protecting Group

The this compound (NDBF) group is primarily utilized as a photoremovable protecting group for thiols, offering high cleavage efficiency with minimal side reactions.[1][2][3] Its stability under various conditions is a critical factor for its successful application. While comprehensive quantitative data on its stability in a wide range of buffers is not extensively documented in publicly available literature, its compatibility with standard Solid Phase Peptide Synthesis (SPPS) protocols provides significant insight into its chemical resilience.

The NDBF protecting group has been successfully incorporated into peptides using standard Fmoc/HCTU-based chemistry.[1] This indicates its stability under the cyclic basic and acidic treatments inherent to this methodology.

Table 1: Inferred Stability of the this compound Protecting Group in Common SPPS Reagents

Reagent/ConditionTypeStabilityComments
20-55% Piperidine in DMFBasicStableUsed for the removal of the Fmoc protecting group from the N-terminus of the peptide chain.[1][4] The NDBF group remains intact during these repeated steps.
Trifluoroacetic acid (TFA) based cleavage cocktails (e.g., Reagent K)AcidicStableEmployed for the global deprotection of side-chain protecting groups and cleavage of the peptide from the resin.[1] The NDBF group is designed to be stable under these strong acidic conditions to allow for its selective removal by photolysis at a later stage.
HCTU and N-methylmorpholineCouplingStableThese reagents are used for peptide bond formation, and the NDBF group shows no evidence of degradation under these conditions.[1]
Weakly acidic conditions (e.g., 0.1% TFA)AcidicStableUsed in the synthesis of Fmoc-Cys(NDBF)-OH, indicating stability in mildly acidic environments.[2]

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of the this compound protecting group in your experiments.

Question 1: I am observing incomplete photolytic cleavage of the NDBF group. What could be the cause?

Answer:

Several factors can contribute to incomplete photolysis:

  • Insufficient Light Exposure: Ensure that your sample is being irradiated with a light source of the appropriate wavelength (typically around 365 nm) and for a sufficient duration.[1][3] The optimal time will depend on the concentration of your peptide, the solvent, and the intensity of the light source. It is recommended to perform a time-course experiment to determine the optimal irradiation time for your specific setup.

  • Light Source Intensity: The intensity of the UV lamp can decrease over time. If you notice a decline in cleavage efficiency, consider measuring the output of your lamp or replacing it.

  • "Inner Filter" Effect: At high concentrations, the photolysis product or the NDBF-protected peptide itself can absorb the incident light, preventing it from reaching all molecules in the solution. This is known as the inner filter effect. Diluting the sample or using a thinner sample holder can mitigate this issue.

  • Solvent Effects: The quantum yield of photolysis can be solvent-dependent. While photolysis is generally efficient in common aqueous buffers and organic solvents used for peptide work, highly UV-absorbing solvents should be avoided.

Question 2: Are there any known side reactions associated with the NDBF protecting group during peptide synthesis?

Answer:

The this compound protecting group is noted for its high cleavage efficiency with a low incidence of side reactions, which is a significant advantage over other photolabile protecting groups like Bhc (brominated hydroxycoumarin) that can lead to unwanted photoisomers.[2][3] However, as with any chemical modification, potential side reactions should be considered:

  • During SPPS: The NDBF group is robust under standard Fmoc-SPPS conditions.[1] There is no significant evidence in the reviewed literature of side reactions during coupling or Fmoc deprotection steps.

  • During Final Cleavage: The NDBF group is stable to strong acids like TFA used in the final cleavage cocktail.[1] This is a key feature, as it allows for the removal of other acid-labile protecting groups while leaving the NDBF group intact for subsequent photolysis.

Question 3: Can the NDBF group be prematurely cleaved?

Answer:

The NDBF group is specifically designed to be cleaved by light. It is generally stable to ambient light, but prolonged exposure to direct sunlight or other strong light sources should be avoided. It is good laboratory practice to protect NDBF-containing compounds from light by storing them in amber vials or wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound protecting group?

A1: The this compound (NDBF) group is a photoremovable protecting group, primarily used for the protection of thiol groups, particularly the side chain of cysteine in peptide synthesis.[1][2][3] Its key feature is its removal with high efficiency upon irradiation with UV light, allowing for the spatial and temporal control of deprotection.

Q2: At what wavelength is the NDBF group typically cleaved?

A2: The photolytic cleavage of the NDBF group is most efficient upon irradiation with UV light at approximately 365 nm.[1][3]

Q3: Is the NDBF protecting group compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A3: Yes, Fmoc-Cys(NDBF)-OH has been successfully used in automated Fmoc/HCTU-based SPPS.[1] The NDBF group is stable to the basic conditions of piperidine treatment for Fmoc removal and the acidic conditions of the final TFA-mediated cleavage from the resin.

Q4: How does the NDBF protecting group compare to other photolabile thiol protecting groups?

A4: The NDBF group is considered superior to some other photolabile protecting groups, such as brominated hydroxycoumarin (Bhc), because it undergoes clean conversion to the free thiol upon photolysis without the formation of significant side products or photoisomers.[2]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Cys(NDBF)-OH into a Peptide Sequence via Automated SPPS

This protocol outlines the general procedure for incorporating an NDBF-protected cysteine residue into a peptide using an automated solid-phase peptide synthesizer.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Cys(NDBF)-OH

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N-methylmorpholine (NMM)

  • 20-30% Piperidine in DMF (v/v)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Appropriate resin for peptide synthesis (e.g., Fmoc-Met-Wang resin)[1]

  • Automated peptide synthesizer

Procedure:

  • Resin Preparation: Swell the resin in DMF in the reaction vessel of the peptide synthesizer.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20-30% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • For standard amino acids: Activate the Fmoc-protected amino acid (4 equivalents) with HCTU (4 equivalents) and NMM in DMF. Add the activated amino acid solution to the resin and allow to react for the recommended time (e.g., 30-60 minutes).

    • For Fmoc-Cys(NDBF)-OH: Activate Fmoc-Cys(NDBF)-OH (1.5 equivalents) with HCTU (1.5 equivalents) and NMM in DMF. Due to the potential for steric hindrance, a longer coupling time (e.g., up to 6 hours) may be required for efficient incorporation.[1] Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Washing and Drying: Wash the peptide-resin thoroughly with DMF and DCM, and then dry under vacuum.

  • Cleavage and Global Deprotection: Treat the dried peptide-resin with a TFA-based cleavage cocktail (e.g., Reagent K) to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups. The NDBF group will remain on the cysteine residue.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Photolytic Deprotection of the NDBF Group

Materials:

  • NDBF-protected peptide dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.2)[2]

  • UV lamp with an emission maximum around 365 nm (e.g., Rayonet photoreactor)

  • Quartz cuvette or other UV-transparent reaction vessel

Procedure:

  • Sample Preparation: Dissolve the NDBF-protected peptide in the desired buffer to a suitable concentration. Ensure the buffer system does not contain components that strongly absorb at 365 nm.

  • Irradiation: Place the sample in a quartz cuvette and irradiate with the 365 nm UV light source. The reaction vessel should be positioned to ensure uniform illumination.

  • Monitoring: Monitor the progress of the deprotection by analytical techniques such as RP-HPLC or mass spectrometry to determine the disappearance of the starting material and the appearance of the deprotected peptide.

  • Optimization: The irradiation time should be optimized for complete deprotection while minimizing potential photodamage to the peptide. A time-course experiment is recommended.

Diagrams

NDBF_SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_SPPS Post-Synthesis Processing Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH or Fmoc-Cys(NDBF)-OH, HCTU, NMM) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Photolysis Photolytic Cleavage of NDBF Group (365 nm UV light) Purification->Photolysis Final_Product Deprotected Peptide Photolysis->Final_Product

Caption: Workflow for peptide synthesis using an NDBF-protected amino acid.

References

Technical Support Center: Enhancing Two-Photon Absorption of NDBF Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-nitro-2,1,3-benzoxadiazole-yl (NDBF) derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the two-photon absorption (TPA) cross-section of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for enhancing the two-photon absorption (TPA) cross-section of NDBF derivatives?

A1: The primary strategy involves extending the π-conjugation of the NDBF core and attaching electron-donating groups.[1] This approach increases the intramolecular charge transfer (ICT) character of the molecule upon excitation, which is a key factor for high TPA cross-sections.

Q2: How does the choice of leaving group in NDBF-based photocages affect the TPA cross-section?

A2: The choice of the leaving group has a much smaller effect on the TPA cross-section compared to modifications of the chromophore itself.[1] However, the leaving group strongly influences the uncaging or dissociation rate.[1]

Q3: What are typical TPA cross-section values for NDBF derivatives and how do they compare to other chromophores?

A3: NDBF derivatives can exhibit a range of TPA cross-section values depending on their specific functionalization. For comparison with other relevant chromophores, please refer to the data table below.

Q4: Can computational methods accurately predict the TPA cross-section of new NDBF derivatives?

A4: Computationally efficient methods can be used to predict trends in TPA properties and guide the design of new derivatives.[1] However, predicting absolute TPA cross-section values with high accuracy can be challenging and often requires comparison with experimental data for validation.[1]

Troubleshooting Guide

Issue 1: Low or undetectable two-photon induced fluorescence signal.

  • Possible Cause 1: Suboptimal Excitation Wavelength.

    • Solution: The TPA maximum can be significantly red-shifted from twice the one-photon absorption (OPA) maximum. It is crucial to perform a wavelength-dependent TPA measurement to identify the optimal excitation wavelength.

  • Possible Cause 2: Low TPA Cross-Section of the Derivative.

    • Solution: Consider redesigning the NDBF derivative to enhance its TPA cross-section. Strategies include extending the π-conjugated system or incorporating stronger electron-donating groups.[1]

  • Possible Cause 3: Photodegradation or Photobleaching.

    • Solution: Reduce the laser power and/or the exposure time. Ensure the sample is fresh and has been properly stored to prevent degradation.

  • Possible Cause 4: Mismatched Solvent Polarity.

    • Solution: The TPA properties of some chromophores can be solvent-dependent. Test the TPA performance in a range of solvents with varying polarities to find the optimal medium.

Issue 2: Inconsistent or non-reproducible TPA cross-section measurements.

  • Possible Cause 1: Laser Power Fluctuations.

    • Solution: TPA is a nonlinear process highly dependent on the square of the incident laser intensity. Ensure the laser output is stable throughout the measurement. Use a power meter to monitor and record the laser power continuously.

  • Possible Cause 2: Thermal Lensing Effects.

    • Solution: High repetition rate lasers can induce thermal lensing in the sample, leading to inaccuracies in Z-scan measurements. Use a chopper to modulate the laser beam or reduce the laser repetition rate if possible.

  • Possible Cause 3: Concentration-Dependent Effects (Aggregation).

    • Solution: At high concentrations, molecules may aggregate, which can alter their photophysical properties and lead to lower-than-expected TPA cross-sections per molecule.[2] Perform concentration-dependent measurements to ensure you are in a linear response regime and that aggregation is not a significant factor.

  • Possible Cause 4: Inaccurate Determination of Experimental Parameters.

    • Solution: Carefully calibrate all experimental parameters, including the beam waist, Rayleigh length, and peak intensity at the focus, as these are critical for calculating the TPA cross-section from Z-scan data.

Issue 3: Difficulty in synthesizing functionalized NDBF derivatives.

  • Possible Cause 1: Poor Solubility of Starting Materials or Intermediates.

    • Solution: Choose appropriate solvents or solvent mixtures to ensure all reactants are fully dissolved. Gentle heating may be necessary in some cases.

  • Possible Cause 2: Inefficient Coupling Reactions.

    • Solution: Optimize the reaction conditions for your specific coupling reaction (e.g., Suzuki, Sonogashira). This includes screening different catalysts, ligands, bases, and temperatures to maximize the yield.

  • Possible Cause 3: Difficulty in Purification.

    • Solution: NDBF derivatives can sometimes be challenging to purify due to their fluorescent nature and potential for adsorption onto silica gel. Consider alternative purification methods such as recrystallization, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Two-Photon Absorption Properties of Selected Chromophores

Compound/Derivative ClassPeak TPA Wavelength (nm)Max TPA Cross-Section (GM)SolventReference
Quinoidal Diazaacene-Bithiophene850-950up to 51770Benzene[2]
DsRed Fluorescent Protein1050103-[3]
NDBF-based PhotocagesVaries with structureVariesVaries[1]

GM (Goeppert-Mayer unit): 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Experimental Protocols

Methodology 1: Synthesis of a Functionalized NDBF Derivative (General Scheme)

A common approach to synthesize functionalized NDBF derivatives involves a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to attach a desired functional group to a halogenated NDBF precursor.

  • Preparation of the Halogenated NDBF Precursor: Start with a commercially available or synthesized NDBF core. Halogenate the desired position (e.g., with N-bromosuccinimide for bromination) to create a reactive site for cross-coupling.

  • Cross-Coupling Reaction: In an inert atmosphere, dissolve the halogenated NDBF precursor, the desired boronic acid (for Suzuki coupling) or alkyne (for Sonogashira coupling), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in an appropriate solvent (e.g., toluene, DMF, or a mixture).

  • Reaction Monitoring: Heat the reaction mixture to the appropriate temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture and perform an aqueous work-up to remove the catalyst and inorganic salts. The crude product is then purified by column chromatography, recrystallization, or preparative HPLC to yield the final functionalized NDBF derivative.

Methodology 2: Measurement of Two-Photon Absorption Cross-Section using the Z-scan Technique

The open-aperture Z-scan technique is a widely used method to determine the TPA cross-section.

  • Experimental Setup: A focused laser beam is passed through the sample, which is mounted on a translation stage that moves along the beam axis (the z-axis). An aperture is placed far from the sample, and the light passing through it is detected by a photodiode. For an open-aperture measurement, this aperture is removed to collect all the transmitted light.

  • Data Acquisition: The sample is moved through the focal point of the laser beam, and the transmitted intensity is recorded as a function of the sample's position (z).

  • Data Analysis: In the presence of two-photon absorption, the transmitted intensity will be at a minimum when the sample is at the focal point (z=0) and will increase as the sample is moved away from the focus. The TPA cross-section (σ₂) can be calculated from the shape of this transmittance curve.

Mandatory Visualization

Experimental_Workflow_for_TPA_Enhancement cluster_synthesis Derivative Synthesis & Characterization cluster_tpa_measurement TPA Measurement cluster_optimization Optimization Loop synthesis Synthesis of NDBF Derivative purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization sample_prep Sample Preparation (Solvent, Concentration) characterization->sample_prep z_scan Z-scan Measurement sample_prep->z_scan data_analysis Data Analysis to obtain σ₂ z_scan->data_analysis evaluation Evaluate TPA Cross-Section data_analysis->evaluation redesign Molecular Redesign (if σ₂ is low) evaluation->redesign redesign->synthesis

Caption: Workflow for enhancing the TPA cross-section of NDBF derivatives.

Z_Scan_Troubleshooting_Logic cluster_laser Laser Stability cluster_thermal Thermal Effects cluster_concentration Sample Concentration start Inconsistent Z-scan Results? check_power Check Laser Power Stability start->check_power check_thermal High Repetition Rate Laser? start->check_thermal check_conc High Concentration? start->check_conc stabilize_laser Action: Stabilize Laser Output check_power->stabilize_laser use_chopper Action: Use Optical Chopper check_thermal->use_chopper dilute_sample Action: Perform Concentration Study check_conc->dilute_sample

References

troubleshooting low uncaging efficiency of 3-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Nitrodibenzofuran (NDBF) and its derivatives. NDBF is a photoremovable protecting group ("caging group") known for its high one- and two-photon uncaging efficiency.[1][2][3] This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and address potential issues, particularly concerning low uncaging efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDBF) and why is it used?

A1: this compound (NDBF) is a photolabile caging group used to temporarily inactivate a bioactive molecule.[3] By attaching NDBF to a molecule of interest (e.g., a neurotransmitter, a peptide, or a drug), its biological activity is blocked. Upon illumination with a specific wavelength of light, the NDBF group is cleaved, releasing the active molecule with precise spatial and temporal control.[3] NDBF is favored for its high quantum yield and efficient photolysis, making it more effective than many traditional caging groups.[1][2]

Q2: What are the key photochemical properties of NDBF?

A2: NDBF exhibits excellent photochemical properties that contribute to its high uncaging efficiency. Key parameters for NDBF-caged compounds are summarized in the table below. The uncaging efficiency is a product of the molar extinction coefficient (ε), which measures the probability of light absorption, and the quantum yield (Φ), which is the efficiency of the absorbed photon in causing the uncaging reaction.[4]

Q3: At what wavelengths should I irradiate my NDBF-caged compound?

A3: For one-photon uncaging, irradiation is typically performed with UV light, commonly at 365 nm.[5][6][7] For two-photon uncaging, near-infrared light, often around 800 nm, is used.[5][6][7] Two-photon excitation offers deeper tissue penetration and lower phototoxicity.

Q4: Is NDBF suitable for caging thiols?

A4: Yes, NDBF is considered superior to other caging groups like brominated hydroxycoumarin (Bhc) for protecting thiols in peptides.[5][7][8][9][10] It demonstrates high cleavage efficiency without the side reactions, such as photoisomerization, that can occur with other protecting groups.[5][6][7]

Troubleshooting Guide: Low Uncaging Efficiency

While NDBF is known for its high efficiency, suboptimal experimental conditions can lead to poor uncaging. This section addresses common issues and provides potential solutions.

Problem 1: Lower than expected release of the active molecule.

  • Possible Cause 1: Incorrect Wavelength or Insufficient Light Power.

    • Solution: Verify that your light source is emitting at the correct wavelength for your NDBF derivative (typically ~365 nm for 1P or ~800 nm for 2P). Ensure the power of your laser or lamp is adequate and properly focused on the sample. The efficiency of photorelease is dependent on the compound's extinction coefficient at the chosen wavelength and the intensity of the light source.[11]

  • Possible Cause 2: Suboptimal Solvent or Buffer Conditions.

    • Solution: The local environment can influence the quantum yield of uncaging.[12][13] While NDBF is robust, extreme pH or highly quenching solvent conditions could potentially affect efficiency. Ensure your buffer is compatible with the uncaging reaction. For instance, a common buffer for peptide uncaging is 50 mM phosphate buffer (pH 7.4) containing 1 mM DTT.[6][14]

  • Possible Cause 3: Degradation of the NDBF-caged Compound.

    • Solution: Ensure proper storage of your NDBF-caged compound to prevent degradation. Protect it from ambient light and store at the recommended temperature. Purity of the compound is also critical; impurities can interfere with the uncaging process.

  • Possible Cause 4: Inner Filter Effect at High Concentrations.

    • Solution: At high concentrations, the caged compound on the surface of the sample can absorb most of the incident light, preventing it from reaching molecules deeper in the solution. This is known as the inner filter effect. Try reducing the concentration of your caged compound or decreasing the path length of the light.

Problem 2: Slow or incomplete uncaging.

  • Possible Cause 1: Insufficient Irradiation Time.

    • Solution: Increase the duration of light exposure. The total number of uncaged molecules is proportional to the total number of photons absorbed. Monitor the release of the active molecule over a time course to determine the optimal irradiation period.

  • Possible Cause 2: Inefficient Photon Absorption.

    • Solution: The overall uncaging efficiency is a product of the molar extinction coefficient (ε) and the quantum yield (Φ).[14] If the extinction coefficient is low at your chosen wavelength, absorption will be inefficient. While NDBF has a high extinction coefficient, confirm the spectral properties of your specific NDBF-caged molecule.

Problem 3: Variability in experimental results.

  • Possible Cause 1: Fluctuations in Light Source Power.

    • Solution: Regularly check the output of your light source. Laser power can drift over time. Use a power meter to ensure consistent irradiation intensity across experiments.

  • Possible Cause 2: Sample Positioning and Focus.

    • Solution: In microscopy-based uncaging experiments, precise focusing of the light source on the target area is critical. Small variations in the focal plane can lead to significant differences in uncaging efficiency.

Quantitative Data Summary

The following table summarizes key photochemical parameters for NDBF-caged compounds reported in the literature.

CompoundWavelength (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent/Buffer
NDBF-EGTA (caged Calcium)Not Specified~0.718,400Not Specified[1][2][14][15]
NDBF-caged Cysteine Peptide3650.2Not Specified50 mM phosphate buffer (pH 7.4) containing 1 mM DTT[14]

Experimental Protocols

General Protocol for One-Photon Uncaging of NDBF-Caged Peptides:

  • Sample Preparation: Dissolve the NDBF-caged peptide in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4, with 1 mM DTT) to a final concentration of 25-250 μM.[6]

  • Irradiation: Irradiate the sample with a 365 nm light source (e.g., a Rayonet photoreactor or a focused laser).[6][7]

  • Time Course: Expose aliquots of the sample to the light for varying durations (e.g., 5 to 90 seconds) to determine the optimal uncaging time.[6]

  • Analysis: Analyze the photoproducts using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the released peptide.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare NDBF-caged compound solution sample Place sample in cuvette/plate prep->sample light Irradiate with UV/NIR light sample->light uncage Uncaging event: Release of active molecule light->uncage measure Measure biological response uncage->measure quantify Quantify released molecule (e.g., HPLC) uncage->quantify

Caption: General experimental workflow for an NDBF uncaging experiment.

troubleshooting_logic cluster_light Light Source Issues cluster_sample Sample Condition Issues start Low Uncaging Efficiency? check_wl Incorrect Wavelength? start->check_wl Yes check_power Insufficient Power/Focus? start->check_power check_time Insufficient Irradiation Time? start->check_time check_solvent Suboptimal Solvent/pH? start->check_solvent check_conc Inner Filter Effect? start->check_conc check_purity Compound Degradation/Purity? start->check_purity sol_wl Verify Wavelength (~365nm or ~800nm) check_wl->sol_wl sol_power Increase Power/ Improve Focus check_power->sol_power sol_time Increase Irradiation Duration check_time->sol_time sol_solvent Optimize Buffer Conditions check_solvent->sol_solvent sol_conc Reduce Sample Concentration check_conc->sol_conc sol_purity Check Purity and Proper Storage check_purity->sol_purity

Caption: Troubleshooting logic for low NDBF uncaging efficiency.

References

preventing premature cleavage of NDBF protecting group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NDBF (Nitrodibenzofuran) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of the NDBF protecting group, with a specific focus on preventing its premature cleavage during chemical synthesis.

Troubleshooting Guide: Preventing Premature NDBF Cleavage

This section addresses specific issues that may lead to the unintended removal of the NDBF protecting group.

Question 1: I am observing premature cleavage of my NDBF protecting group during solid-phase peptide synthesis (SPPS). What are the potential causes?

Answer:

Premature cleavage of the NDBF group during standard Fmoc-based SPPS is uncommon, as it is designed to be stable to the acidic and basic conditions used for peptide elongation and cleavage from the resin. However, certain deviations from standard protocols or exposure to specific reagents could lead to its unintended removal. Potential causes include:

  • Prolonged Exposure to Strong Acids: While NDBF is stable to standard TFA (trifluoroacetic acid) cleavage cocktails for short periods, extended exposure (several hours) or use of stronger acids may lead to partial cleavage.

  • Elevated Temperatures: Performing reactions at elevated temperatures in the presence of acids or bases can increase the rate of undesired side reactions, including the cleavage of the protecting group.

  • Presence of Strong Nucleophiles: Certain strong nucleophiles, not typically used in standard SPPS, might react with the NDBF group, leading to its removal.

  • Photochemical Instability: The NDBF group is a photoremovable protecting group. Accidental exposure of your reaction vessel to UV light (including direct sunlight) can induce cleavage.[1][2]

Question 2: How can I minimize the risk of premature NDBF cleavage during my experiments?

Answer:

To ensure the stability of the NDBF protecting group throughout your synthesis, we recommend the following precautions:

  • Adhere to Standard Protocols: Follow established and validated protocols for Fmoc-SPPS.

  • Control Reaction Times: Limit the exposure of the NDBF-protected substrate to acidic cleavage reagents to the minimum time required for complete resin cleavage and deprotection of other protecting groups.

  • Maintain Ambient Temperature: Unless a specific step requires heating, conduct all reactions at room temperature to avoid thermally induced side reactions.

  • Protect from Light: Work in a well-lit lab, but protect your reaction vessel from direct sunlight or other sources of UV radiation by wrapping it in aluminum foil or using amber-colored glassware.

  • Careful Reagent Selection: Be mindful of the compatibility of all reagents with the NDBF group. If you are deviating from a standard protocol, consider the potential for side reactions.

Question 3: I suspect my cleavage cocktail is causing premature deprotection of the NDBF group. What is a standard, tested cleavage cocktail for peptides containing NDBF-protected cysteine?

Answer:

A standard and effective cleavage cocktail for peptides containing NDBF-protected residues is a mixture of TFA, triisopropylsilane (TIS), and water.

ReagentPercentagePurpose
Trifluoroacetic Acid (TFA)95%Cleaves the peptide from the resin and removes acid-labile protecting groups.
Triisopropylsilane (TIS)2.5%Scavenger to quench reactive cations.
Water (H₂O)2.5%Scavenger and solvent.

Experimental Protocol: Peptide Cleavage

  • Transfer the peptide-bound resin to a reaction vessel.

  • Add the cleavage cocktail (e.g., 10 mL per 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Frequently Asked Questions (FAQs)

What is the NDBF protecting group?

The NDBF (Nitrodibenzofuran) group is a photoremovable protecting group primarily used for the protection of thiol groups, particularly in the synthesis of cysteine-containing peptides.[1] It can be efficiently cleaved by irradiation with UV light (around 365 nm) or by two-photon excitation (around 800 nm).[1]

What are the advantages of using the NDBF protecting group?

The NDBF protecting group offers several advantages:

  • High Cleavage Efficiency: It can be removed with high efficiency under UV irradiation, often without significant side reactions.[1][2]

  • Orthogonality: It is stable to the acidic and basic conditions typically used in Fmoc-based solid-phase peptide synthesis, allowing for its selective removal with light.

  • Two-Photon Absorption: NDBF has a significant two-photon absorption cross-section, making it suitable for applications requiring high spatial and temporal control of deprotection, such as in biological systems.[1]

Is the NDBF group stable to acidic and basic conditions?

The NDBF group is generally stable to the conditions used in standard Fmoc-SPPS, which includes treatment with piperidine (a base) for Fmoc group removal and TFA (an acid) for cleavage from the resin. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, may lead to its cleavage.

How is the NDBF group introduced?

The NDBF group is typically introduced by synthesizing an Fmoc-protected amino acid, such as Fmoc-Cys(NDBF)-OH, which can then be incorporated into a peptide chain using standard solid-phase synthesis techniques.[1]

Experimental Protocols

Synthesis of Fmoc-Cys(NDBF)-OH

The synthesis of Fmoc-Cys(NDBF)-OH is a multi-step process that involves the preparation of the NDBF moiety and its subsequent coupling to Fmoc-cysteine. For a detailed synthetic route and characterization data, please refer to the primary literature.[1]

Data Presentation

Table 1: Stability of Thiol Protecting Groups in SPPS

Protecting GroupCleavage ConditionStability to PiperidineStability to TFA (short exposure)
NDBF UV light (365 nm) or Two-Photon (800 nm)[1]StableStable
Trt (Trityl) Mild acid (e.g., 1-2% TFA in DCM)StableLabile
Acm (Acetamidomethyl) Mercury(II) or IodineStableStable
tBu (tert-Butyl) Strong acid (e.g., TFA)StableLabile

Visualizations

Troubleshooting Workflow for Premature NDBF Cleavage

G cluster_0 Troubleshooting Premature NDBF Cleavage start Observation: Premature NDBF Cleavage q1 Are you exposing the reaction to UV light? start->q1 a1_yes Solution: Protect reaction from light (e.g., use amber flasks, foil wrapping). q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Are you using non-standard strong acids or bases? a1_no->q2 a2_yes Solution: Verify reagent compatibility. Consider alternative, milder reagents. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is the reaction temperature elevated? a2_no->q3 a3_yes Solution: Maintain ambient temperature unless specified. q3->a3_yes Yes a3_no Proceed to next check. q3->a3_no No q4 Is the exposure to the cleavage cocktail prolonged? a3_no->q4 a4_yes Solution: Optimize cleavage time. Monitor reaction progress. q4->a4_yes Yes a4_no If issues persist, contact technical support. q4->a4_no No

Caption: A flowchart to diagnose potential causes of premature NDBF cleavage.

NDBF Cleavage Signaling Pathway

G cluster_1 Photochemical Cleavage of NDBF Protecting Group NDBF_Protected NDBF-Protected Thiol (e.g., Cys-S-NDBF) Excited_State Excited State [NDBF-S-Cys]* NDBF_Protected->Excited_State Photon Absorption Intermediate Reactive Intermediate Excited_State->Intermediate Intramolecular Rearrangement Free_Thiol Free Thiol (Cys-SH) Intermediate->Free_Thiol Byproduct NDBF Byproduct Intermediate->Byproduct UV_Light UV Light (hν) ~365 nm UV_Light->NDBF_Protected

Caption: The photochemical pathway for the removal of the NDBF protecting group.

References

Technical Support Center: Synthesis of 3-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrodibenzofuran. The information addresses common challenges encountered during scale-up and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the nitration of dibenzofuran presents several significant challenges. The reaction is highly exothermic, creating a risk of thermal runaway if not properly managed. Controlling regioselectivity to favor the formation of the 3-nitro isomer over other isomers is a major hurdle. Additionally, preventing over-nitration to dinitro or trinitro derivatives is critical, as these byproducts can be explosive and are difficult to separate. The purification of this compound from a mixture of isomers and polynitrated compounds is a non-trivial task at a larger scale. Safe handling of large quantities of concentrated nitric and sulfuric acids is also a primary concern.

Q2: How can I improve the regioselectivity of the nitration to favor the 3-nitro isomer?

A2: Achieving high regioselectivity for the 3-position is a known challenge in the nitration of dibenzofuran. The reaction conditions, including the choice of nitrating agent, temperature, and solvent, play a crucial role. While a mixture of nitric and sulfuric acid is common, exploring alternative nitrating agents like acetyl nitrate or using milder reaction conditions can sometimes improve selectivity. The use of continuous flow reactors can also offer better control over reaction parameters, potentially leading to improved regioselectivity.

Q3: What are the main byproducts in the synthesis of this compound, and how can they be minimized?

A3: The primary byproducts are other positional isomers, such as 2-nitrodibenzofuran, and polynitrated compounds like dinitrodibenzofuran. The formation of these byproducts can be minimized by carefully controlling the reaction stoichiometry and temperature. Using a stoichiometric amount of the nitrating agent and maintaining a low reaction temperature can help reduce the extent of polynitration. Slow, controlled addition of the nitrating agent is also recommended to prevent localized areas of high concentration, which can lead to side reactions.

Q4: What are the recommended methods for purifying this compound at a larger scale?

A4: Purification of this compound from the crude reaction mixture typically involves several steps. After quenching the reaction, the crude product is often isolated by filtration. The product is then thoroughly washed to remove residual acids. Recrystallization from a suitable solvent is a common method for purification. For mixtures of isomers that are difficult to separate by recrystallization, column chromatography may be necessary, although this can be challenging and costly at an industrial scale.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction.- Formation of multiple isomers and polynitrated byproducts.- Loss of product during work-up and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize reaction conditions (temperature, reaction time, nitrating agent) to improve selectivity.- Carefully perform extraction and recrystallization steps to minimize product loss.
Formation of Significant Amounts of Dinitro Compounds - Excess of nitrating agent.- High reaction temperature.- Use a stoichiometric amount of the nitrating agent.- Maintain a low and controlled reaction temperature throughout the addition of the nitrating agent.
Difficult Separation of Isomers - Similar solubility of this compound and other isomers in common solvents.- Experiment with different recrystallization solvents or solvent mixtures.- If recrystallization is ineffective, consider using column chromatography with an optimized solvent system.
Product Contaminated with Acidic Impurities - Inadequate washing after quenching the reaction.- Wash the crude product thoroughly with water until the washings are neutral.- A wash with a dilute sodium bicarbonate solution can also be used to neutralize residual acid.
Thermal Runaway During Reaction - Poor heat dissipation, especially at a larger scale.- Too rapid addition of the nitrating agent.- Ensure efficient stirring and use a cooling bath to maintain the desired temperature.- Add the nitrating agent slowly and monitor the internal temperature closely.- For larger scales, consider using a continuous flow reactor for superior heat management.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the nitration of dibenzofuran. Please note that actual results may vary depending on the specific experimental setup and conditions.

Parameter Value / Range Notes
Typical Yield of this compound 40-60%Highly dependent on reaction conditions and purification efficiency.
Isomer Ratio (3-nitro vs. other mono-nitro isomers) VariableCan be influenced by the nitrating agent and reaction temperature. The 3-isomer is generally a major product.
Reaction Temperature 0 - 10 °CLower temperatures generally favor mono-nitration and reduce side reactions.
Reaction Time 1 - 4 hoursShould be monitored by TLC or HPLC to determine completion.

Experimental Protocols

Synthesis of this compound (Lab Scale)

Materials:

  • Dibenzofuran

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve dibenzofuran in concentrated sulfuric acid at 0 °C with stirring.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt, and the crude this compound will precipitate.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Visualizations

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Check_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Completion Yes High_Byproducts High Byproduct Formation? Low_Yield->High_Byproducts No Optimize_Conditions Optimize Reaction Conditions Check_Completion->Optimize_Conditions Success Problem Resolved Optimize_Conditions->Success Control_Stoichiometry Control Stoichiometry High_Byproducts->Control_Stoichiometry Yes Purification_Issue Purification Issues? High_Byproducts->Purification_Issue No Control_Temperature Control Temperature Control_Stoichiometry->Control_Temperature Control_Temperature->Success Recrystallization Optimize Recrystallization Purification_Issue->Recrystallization Yes Chromatography Consider Chromatography Recrystallization->Chromatography Chromatography->Success

Caption: Troubleshooting workflow for this compound synthesis.

Logical_Relationships cluster_Challenges Key Challenges in Scaling Up cluster_Mitigation Mitigation Strategies Thermal_Runaway Thermal Runaway Temperature_Control Precise Temperature Control Thermal_Runaway->Temperature_Control Addressed by Regioselectivity Regioselectivity Process_Optimization Process Optimization (e.g., Flow Chemistry) Regioselectivity->Process_Optimization Improved by Over_Nitration Over-Nitration Reagent_Control Stoichiometric Reagent Control Over_Nitration->Reagent_Control Minimized by Purification Purification Purification_Development Advanced Purification Techniques Purification->Purification_Development Requires

Caption: Relationship between challenges and mitigation strategies.

Validation & Comparative

A Comparative Guide to 3-Nitrodibenzofuran and o-Nitrobenzyl Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the precise fields of drug development and chemical biology, the ability to initiate chemical reactions with spatial and temporal control is paramount. Photoremovable protecting groups (PPGs), also known as photocages, are powerful tools that enable researchers to control the release of bioactive molecules using light. This guide offers a detailed comparison between the classic o-nitrobenzyl (ONB) protecting group and the more recent 3-nitrodibenzofuran (NDBF) group, providing researchers with the data needed to select the appropriate tool for their work.

Mechanism of Photodeprotection

Both ONB and NDBF protecting groups are cleaved from a target molecule upon light absorption. The process, known as photolysis or uncaging, is initiated when the nitro group absorbs a photon. This leads to an intramolecular hydrogen abstraction, followed by a rearrangement that ultimately releases the protected functional group and a nitroso byproduct.[1][2] This mechanism allows for the "on-demand" release of substrates with high precision.[1]

G

Comparative Performance Data

The choice between NDBF and ONB often depends on the specific requirements of the experiment, such as the desired wavelength for cleavage, the required efficiency, and the sensitivity of the system to UV light. The following tables summarize key performance metrics.

Table 1: Photophysical and Photochemical Properties

Parametero-Nitrobenzyl (ONB) DerivativesThis compound (NDBF)Advantage
One-Photon λmax ~260–420 nm[3][4]~320–365 nm[3][5]NDBF can be cleaved at longer, less damaging wavelengths.
One-Photon Quantum Yield (Φu) 0.1% - 1% for many derivatives[6][7]~70% (for NDBF-EGTA)[3]NDBF exhibits significantly higher quantum efficiency.
Two-Photon Action Cross-Section (δu) 0.01–0.1 GM (typical)[6][7]0.71–1.4 GM (for MeO-NDBF)[5][8][9]NDBF is far more efficient for two-photon excitation.

Note: GM stands for Goeppert-Mayer, the unit for two-photon absorption cross-section. Quantum yields are highly dependent on the specific substrate and solvent conditions.[10]

Table 2: Practical Considerations

Featureo-Nitrobenzyl (ONB) DerivativesThis compound (NDBF)Considerations for Selection
Primary Application General purpose, widely used in synthesis.[11][12]Thiol protection in peptides, biological systems.[5][12][13]NDBF is superior for sensitive biological applications.[5][12]
Byproducts o-Nitrosobenzaldehyde or related ketone.[1]Nitroso-dibenzofuran derivatives.Both generate potentially reactive byproducts.
Key Limitation Low quantum yields and low two-photon sensitivity.[7][12]Potential for photoisomerization in some contexts (though superior to other groups like Bhc).[12][13]NDBF's high efficiency often outweighs its limitations.[12]
Chemical Stability Stable to a wide range of non-photolytic chemical conditions.[1]Stable under standard solid-phase peptide synthesis (SPPS) conditions.[12][14]Both are robust for synthetic manipulations.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the photolytic deprotection of ONB and NDBF groups.

Protocol 1: General Procedure for Photocleavage of an o-Nitrobenzyl Protected Substrate

  • Sample Preparation: Dissolve the o-nitrobenzyl-protected compound in an appropriate solvent (e.g., methanol, buffer solution) to a concentration of 0.1-1 mM in a quartz or UV-transparent vessel.

  • Irradiation: Irradiate the solution with a UV lamp, typically centered around 350-365 nm.[1] The irradiation time can range from minutes to several hours, depending on the quantum yield of the specific derivative and the lamp intensity.

  • Reaction Monitoring: Monitor the progress of the deprotection by a suitable analytical method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent in vacuo. The crude product can then be purified by column chromatography to separate the deprotected substrate from the o-nitrosobenzaldehyde byproduct.[15]

Protocol 2: Photocleavage of an NDBF-Protected Thiol in a Peptide

This protocol is adapted from procedures used in solid-phase peptide synthesis (SPPS).[12][14]

  • Synthesis: Incorporate the Fmoc-Cys(NDBF)-OH amino acid into the desired peptide sequence using standard automated or manual SPPS protocols.[12][14]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove other side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5). The NDBF group remains intact.

  • Purification: Purify the NDBF-caged peptide by reverse-phase HPLC.

  • Photolysis (Uncaging): Dissolve the purified NDBF-caged peptide in a suitable aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.4).[5] Irradiate the solution with a light source centered at 365 nm.[12]

  • Analysis: Confirm the uncaging of the thiol group via LC-MS analysis, observing the mass shift corresponding to the removal of the NDBF group.

Visualization of Experimental Workflow and Decision Logic

The selection and application of a PPG follows a logical workflow, from choosing the right group to final analysis.

G

Conclusion

The o-nitrobenzyl group remains a versatile and widely used PPG due to its stability and extensive documentation.[11] However, its low quantum yield and poor two-photon absorption limit its use in demanding applications.[7][12] The this compound protecting group has emerged as a superior alternative, particularly for biological applications involving thiol protection.[12][13] NDBF offers significantly higher one-photon quantum efficiency and a much larger two-photon action cross-section, enabling faster, more efficient uncaging with less phototoxicity.[5][8] For researchers working on the cutting edge of drug delivery and cell biology, the enhanced photophysical properties of NDBF make it a compelling choice for achieving precise spatiotemporal control.

References

NDBF vs. Brominated Hydroxycoumarin (Bhc): A Comparative Guide to Photolabile Caging Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopharmacology and the precise spatiotemporal control of biological processes, the choice of a photolabile protecting group, or "caging group," is paramount. An ideal caging group offers high photo-release efficiency, stability in biological media, and wavelength selectivity to avoid off-target effects. This guide provides an objective comparison of two prominent caging groups: 2-nitro-3,4-dihydro-2H-1,5-benzodioxepine (NDBF) and brominated hydroxycoumarin (Bhc), with a focus on their advantages in thiol caging applications.

Key Advantages of NDBF over Bhc

The primary advantage of the NDBF caging group over Bhc, particularly for the protection of thiols, lies in its cleaner and more efficient photolysis. While Bhc has been utilized for caging a variety of functional groups, its application in thiol protection is hampered by a significant drawback: a tendency to undergo an undesired photoisomerization reaction upon irradiation. This side reaction leads to the formation of a stable thioether byproduct, which significantly reduces the uncaging yield of the desired free thiol.

In contrast, NDBF exhibits clean photocleavage, releasing the caged molecule with minimal byproduct formation. This results in a higher quantum yield of uncaging and more reliable and reproducible experimental outcomes. For applications requiring precise dosage of the released active molecule, such as in drug delivery or the study of enzyme kinetics, the superior uncaging efficiency of NDBF is a critical advantage.

Quantitative Performance Data

The following table summarizes the key quantitative performance metrics for NDBF and Bhc caging groups based on available experimental data. It is important to note that these values can be influenced by the specific molecule being caged and the experimental conditions.

ParameterNDBFBhcNotes
One-Photon Photolysis
Typical Excitation Wavelength (nm)~365~350-400Wavelength can be tuned by modifying the coumarin structure.
Quantum Yield (Φ)High (e.g., ~0.2 for caged cysteine)Generally lower, especially for thiols, due to photoisomerization.The quantum yield for Bhc-caged thiols is often not reported due to the competing photoisomerization pathway.
Two-Photon Photolysis
Typical Excitation Wavelength (nm)~720-800~740-800
Two-Photon Action Cross-Section (δu) (GM)~0.6 (for NDBF-EGTA)~0.9-1.0 (for Bhc-glutamate)GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹). Higher values indicate greater two-photon efficiency. While Bhc shows a high 2P cross-section, its utility for thiols is still limited by photoisomerization.
Stability
Hydrolytic StabilityGenerally good, suitable for biological experiments.Can be susceptible to hydrolysis, particularly ester linkages.Stability is dependent on the linkage between the cage and the protected molecule.

Uncaging Mechanism and Experimental Workflow

To visually represent the processes involved in utilizing and evaluating these caging groups, the following diagrams have been generated using the Graphviz DOT language.

cluster_uncaging Uncaging Mechanism of NDBF NDBF-Caged_Molecule NDBF-Caged Molecule Excited_State Excited State NDBF-Caged_Molecule->Excited_State Light (hν) Uncaged_Molecule Active Molecule Excited_State->Uncaged_Molecule Byproduct NDBF Byproduct Excited_State->Byproduct

Caption: Uncaging mechanism of NDBF-protected molecules upon light absorption.

cluster_workflow Experimental Workflow for Comparison Synthesis Synthesize NDBF- and Bhc-caged compounds Characterization Characterize compounds (NMR, MS, UV-Vis) Synthesis->Characterization Photolysis_Study Photolysis Quantum Yield Determination Characterization->Photolysis_Study 2P_Cross-Section Two-Photon Cross-Section Measurement Characterization->2P_Cross-Section Stability_Assay Hydrolytic Stability Assessment Characterization->Stability_Assay Data_Analysis Compare quantitative data Photolysis_Study->Data_Analysis 2P_Cross-Section->Data_Analysis Stability_Assay->Data_Analysis

Caption: Workflow for the comparative evaluation of NDBF and Bhc caging groups.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of caging group performance. Below are methodologies for key experiments.

Determination of Photolysis Quantum Yield (Φ)

Objective: To quantify the efficiency of the photorelease reaction.

Methodology:

  • Sample Preparation: Prepare solutions of the NDBF-caged and Bhc-caged compounds of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Actinometry: Use a well-characterized chemical actinometer (e.g., ferrioxalate) to accurately measure the photon flux of the light source at the excitation wavelength.

  • Photolysis: Irradiate the sample solutions with a monochromatic light source (e.g., a laser or a lamp with a bandpass filter) for a defined period. The extent of photolysis should be kept low (typically <10-15%) to avoid inner filter effects and secondary photoreactions.

  • Analysis: Quantify the amount of photolyzed caged compound and/or the amount of released product using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The quantum yield (Φ) is calculated using the following formula:

    Φ = (moles of product formed) / (moles of photons absorbed)

Measurement of Two-Photon Absorption Cross-Section (δ)

Objective: To determine the efficiency of two-photon excitation.

Methodology:

  • Instrumentation: Utilize a femtosecond pulsed laser with tunable wavelength output and a sensitive fluorescence detection system (e.g., a multiphoton microscope).

  • Reference Standard: Use a well-characterized two-photon fluorescent standard with a known two-photon absorption cross-section (e.g., Rhodamine B or Fluorescein) for calibration.

  • Fluorescence Measurement: Measure the two-photon excited fluorescence intensity of both the sample and the reference standard under identical experimental conditions (laser power, wavelength, focusing optics).

  • Calculation: The two-photon absorption cross-section (δ) of the sample is calculated relative to the standard using the following equation:

    δ_sample = δ_ref * (F_sample / F_ref) * (Φ_ref / Φ_sample) * (C_ref / C_sample)

    where:

    • δ is the two-photon absorption cross-section

    • F is the integrated fluorescence intensity

    • Φ is the fluorescence quantum yield

    • C is the concentration

Assessment of Hydrolytic Stability

Objective: To evaluate the stability of the caged compound in aqueous solution over time.

Methodology:

  • Sample Preparation: Prepare solutions of the NDBF-caged and Bhc-caged compounds in a biologically relevant buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) and protect them from light.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from the solutions.

  • Quantification: Analyze the aliquots by HPLC to quantify the amount of remaining caged compound and the amount of any spontaneously released product.

  • Data Analysis: Plot the concentration of the caged compound as a function of time to determine the rate of hydrolysis and the half-life of the compound under the tested conditions.

Conclusion

For applications involving the photouncaging of thiols, NDBF presents a clear advantage over Bhc due to its clean and efficient photochemistry, which minimizes the formation of unwanted byproducts. While Bhc may exhibit a high two-photon action cross-section for other functionalities, its utility for thiol caging is compromised by photoisomerization. Researchers and drug development professionals should carefully consider these performance characteristics when selecting a caging group to ensure the reliability and success of their photopharmacological studies. The experimental protocols provided herein offer a framework for the direct and quantitative comparison of these and other photolabile protecting groups.

A Comparative Guide to Photolabile Protecting Groups: Unveiling Quantum Yields and Photochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution, enabling the activation of compounds with light. The efficiency of this uncaging process is quantified by the quantum yield (Φu), a critical parameter for selecting the appropriate PPG for a given application. This guide provides a comparative analysis of common PPGs, focusing on their quantum yields and other essential photochemical properties, supported by experimental data and detailed methodologies.

Deciphering the Efficiency: A Head-to-Head Comparison of Common Photolabile Protecting Groups

The selection of a suitable PPG is a multifactorial decision, with the quantum yield of uncaging being a primary consideration. A higher quantum yield signifies a more efficient conversion of light energy into the desired photorelease, minimizing light exposure and potential photodamage to biological samples. This section presents a comparative summary of the photochemical properties of three major classes of PPGs: o-nitrobenzyl, coumarin-based, and quinoline-based derivatives.

The data presented in the following table has been compiled from various studies to provide a comprehensive overview for easy comparison. Key parameters include the maximum absorption wavelength (λmax), the molar extinction coefficient (ε) at that wavelength, and the uncaging quantum yield (Φu).

Photolabile Protecting Group (PPG)Leaving Group / Caged Moleculeλmax (nm)ε (M⁻¹cm⁻¹)Quantum Yield (Φu)Solvent/Conditions
o-Nitrobenzyl Derivatives
o-Nitrobenzyl (NB)Carbamoylcholine300-355-0.25Aqueous buffer, pH 7
4,5-Dimethoxy-2-nitrobenzyl (DMNB)-~350~5,000up to 0.64Varies
1-(2-Nitrophenyl)ethyl (NPE)Carbamoylcholine300-355--Aqueous buffer, pH 7
Coumarin-Based Derivatives
7-(Diethylamino)coumarin-4-yl)methyl (DEACM)Benzoic Acid~392--Tris buffer/MeCN (1:1)
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)-----
Azetidinyl-substituted CoumarinsVarious esters--2- to 5-fold higher than diethylamino coumarinsPBS/MeCN (3:7)
Quinoline-Based Derivatives
8-Bromo-7-hydroxyquinolinyl (BHQ)Acetate----
8-Cyano-7-hydroxyquinolinyl (CyHQ)Acetate----
Amino/Sulfhydryl Quinoline DerivativesAcetate--~10-fold lower than BHQ-OAc-

The Uncaging Event: A Mechanistic Overview

The fundamental principle behind photolabile protecting groups involves a light-induced intramolecular rearrangement that leads to the cleavage of a covalent bond and the release of the active molecule. The general mechanism for this process is depicted below.

G cluster_0 Photochemical Activation cluster_1 Intramolecular Rearrangement & Cleavage Caged_Molecule PPG-Molecule Excited_State [PPG-Molecule]* Caged_Molecule->Excited_State hν (Light Absorption) Intermediate Reactive Intermediate Excited_State->Intermediate Rearrangement Released_Molecule Active Molecule Intermediate->Released_Molecule Byproduct PPG Byproduct Intermediate->Byproduct G cluster_0 Preparation cluster_1 Light Source Calibration cluster_2 Sample Photolysis & Analysis cluster_3 Quantum Yield Calculation Prep_Sample Prepare Caged Compound Solution Irradiate_Sample Irradiate Caged Compound Prep_Sample->Irradiate_Sample Prep_Actinometer Prepare Actinometer Solution Irradiate_Actinometer Irradiate Actinometer Prep_Actinometer->Irradiate_Actinometer Measure_Actinometer Measure Photoproduct (e.g., UV-Vis) Irradiate_Actinometer->Measure_Actinometer Calculate_Flux Calculate Photon Flux Measure_Actinometer->Calculate_Flux Calculate_QY Calculate Quantum Yield (Φu) Calculate_Flux->Calculate_QY Monitor_Reaction Monitor Photorelease (e.g., HPLC, UV-Vis) Irradiate_Sample->Monitor_Reaction Calculate_Product Quantify Released Molecule Monitor_Reaction->Calculate_Product Calculate_Product->Calculate_QY

A Comparative Analysis of 3-Nitrodibenzofuran Photostability for Advanced Photorelease Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical biology, pharmacology, and materials science, photolabile protecting groups (PPGs), or "cages," are essential tools for controlling the activity of molecules with high spatiotemporal precision. The choice of a PPG is critical and is dictated by its photochemical properties. The introduction of the 3-nitrodibenzofuran (NDBF) chromophore marked a significant advancement in photorelease technology, offering substantial improvements over traditional caging groups. This guide provides an objective comparison of the photostability and performance of NDBF against other widely used photocages, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Photolabile Protecting Groups

The efficacy of a PPG is determined by several key parameters: its maximum absorption wavelength (λmax), which dictates the required light source; the molar extinction coefficient (ε), a measure of how strongly it absorbs light; and the quantum yield of uncaging (Φu), which represents the efficiency of the photorelease process upon light absorption. The product of the quantum yield and the molar extinction coefficient (Φu * ε) provides a measure of the overall uncaging efficiency.

Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹ cm⁻¹)One-Photon Quantum Yield (Φu)Key Features & Drawbacks
This compound (NDBF) ~325 - 36518,4000.7 (for NDBF-EGTA) [1], 0.2 (for a peptide)[2]Features: Exceptionally high quantum yield and high molar extinction coefficient, leading to ultra-efficient uncaging.[1] Efficient for both one- and two-photon excitation.[2] Drawbacks: Requires UV light for activation.
o-Nitrobenzyl (oNB)~260 - 350Varies, typically lower than NDBF0.01 - 0.3Features: Well-established chemistry and predictable cleavage mechanism.[3] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, and photobyproducts can be reactive.[3]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV)~350~4,5000.006 - 0.16Features: Red-shifted absorption compared to oNB.[3] Drawbacks: Generally lower quantum yield than NDBF.[3]
p-Hydroxyphenacyl (pHP)~300 - 350Varies0.1 - 0.4 (can approach 1.0)Features: High quantum yields and rapid release kinetics (>10⁸ s⁻¹).[3] Drawbacks: Requires UV activation.
Coumarin-based (e.g., DEACM, Bhc)~350 - 450Varies, can be >30,0000.01 - 0.2+Features: Visible light absorption, often fluorescent, good two-photon sensitivity.[3] Drawbacks: Can undergo photoisomerization to a "dead-end" product instead of releasing the caged molecule.[4] Quantum yield is sensitive to the leaving group.[3]
BODIPY-based~480 - 520>70,0000.1 - 0.5Features: Visible light absorption, high molar extinction coefficients and quantum yields, excellent for two-photon applications.[3][5] Drawbacks: Can be synthetically more complex.[3]

Experimental Protocols

Determining the Quantum Yield of Uncaging

The quantum yield of uncaging (Φu) is a critical measure of the efficiency of a photolabile protecting group. It is defined as the number of molecules of the released substrate divided by the number of photons absorbed by the caged compound. A common method for its determination is the comparative method, using a well-characterized chemical actinometer.

Materials:

  • Caged compound of interest

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

  • Spectrophotometer (UV-Vis)

  • Light source with a monochromatic filter for the desired irradiation wavelength (e.g., Rayonet reactor with 365 nm lamps)

  • Quartz cuvettes

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate solvent (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of both the caged compound and the chemical actinometer in the chosen solvent. The absorbance of both solutions at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption throughout the sample.

  • Actinometry: Irradiate the actinometer solution for a defined period. Measure the change in absorbance of the actinometer at its monitoring wavelength to determine the photon flux of the light source.

  • Photolysis of Caged Compound: Irradiate the solution of the caged compound under identical conditions (same light source, cuvette, and geometry) for various time intervals.

  • Analysis: After each irradiation interval, analyze the sample using RP-HPLC to quantify the decrease in the concentration of the starting caged compound and the increase in the concentration of the photoreleased product.[2]

  • Calculation:

    • Plot the concentration of the released product versus the irradiation time. The initial slope of this plot gives the initial rate of photorelease.

    • The quantum yield (Φu) is calculated using the following formula:

      Φu = (Initial rate of product formation) / (Photon flux * (1 - 10⁻ᴬ))

      where A is the absorbance of the caged compound solution at the irradiation wavelength.

Visualizing Experimental and Biological Contexts

Experimental Workflow for Photostability Analysis

The following diagram outlines the general workflow for assessing the photostability and uncaging efficiency of a photolabile protecting group.

G cluster_prep 1. Sample Preparation cluster_irrad 2. Irradiation cluster_analysis 3. Analysis & Calculation A Prepare optically dilute solutions of caged compound and actinometer B Irradiate actinometer to determine photon flux A->B C Irradiate caged compound at various time intervals A->C D Spectrophotometric analysis of actinometer B->D E HPLC analysis of photolysis products C->E F Calculate Quantum Yield (Φu) D->F E->F

Caption: Workflow for determining the quantum yield of uncaging.

Application in a Biological Signaling Pathway: K-Ras Activation

Photocages can be used to release signaling molecules or caged peptides at specific times and locations to study dynamic cellular processes. For instance, an NDBF-caged peptide derived from the K-Ras4B protein can be used to study its farnesylation and subsequent membrane localization, which are critical for its signaling function.[4] The diagram below shows a simplified K-Ras signaling pathway, which leads to cell proliferation.

G RTK Receptor Tyrosine Kinase (RTK) KRas_GDP K-Ras-GDP (Inactive) RTK->KRas_GDP SOS KRas_GTP K-Ras-GTP (Active) KRas_GDP->KRas_GTP GTP RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

A Comparative Analysis of One-Photon vs. Two-Photon Uncaging of 3-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Precision Photorelease

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern biological research and a promising avenue for targeted drug delivery. Photoremovable protecting groups, or "cages," offer this control by rendering a molecule inert until a pulse of light triggers its release. Among these, 3-Nitrodibenzofuran (NDBF) has emerged as a highly efficient caging chromophore, amenable to both one-photon and two-photon excitation. This guide provides a comparative overview of one-photon versus two-photon uncaging of NDBF-caged compounds, supported by experimental data and detailed protocols to aid in the selection of the optimal photorelease strategy.

Performance Characteristics: One-Photon vs. Two-Photon Uncaging

The choice between one-photon and two-photon uncaging hinges on the specific experimental requirements, particularly the desired spatial resolution and tissue penetration depth. While one-photon uncaging offers simplicity and high efficiency, two-photon excitation provides unparalleled precision in three dimensions.

ParameterOne-Photon UncagingTwo-Photon UncagingKey Advantages
Excitation Wavelength UV (e.g., 365 nm)[1][2]Near-Infrared (NIR) (e.g., 800 nm)[1][2]2P: Deeper tissue penetration, reduced scattering, and lower phototoxicity to surrounding tissue.[3][4]
Quantum Yield (Φu) High (e.g., ~0.7 for NDBF-EGTA, ~0.2 for a NDBF-caged peptide)[1]Not directly measured, but reflected in the action cross-section.1P: Generally higher quantum yields lead to more efficient uncaging for a given number of absorbed photons.
Two-Photon Action Cross-Section (δu) Not ApplicableModerate to High (e.g., ~0.6 GM for NDBF-EGTA, 0.13 GM for a NDBF-caged peptide, and up to 1.4 GM for methoxy-substituted derivatives)[5][6]2P: A higher cross-section indicates greater efficiency in utilizing two-photon absorption for uncaging.
Spatial Resolution Limited by light scatteringSub-micrometer, confined to the focal volume[7]2P: Enables highly localized uncaging, ideal for targeting subcellular structures like individual dendritic spines.[8][9]
Temporal Resolution Fast (release rate of ~20,000 s⁻¹ for NDBF-EGTA)FastBoth methods can achieve rapid release of the caged molecule.

Experimental Protocols

One-Photon Uncaging Protocol

This protocol outlines a general procedure for the one-photon uncaging of an NDBF-caged compound in a cellular preparation.

  • Sample Preparation:

    • Prepare a stock solution of the NDBF-caged compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration (typically in the micromolar range).

    • Incubate the cells or tissue with the caged compound to allow for loading. The incubation time and temperature will depend on the specific compound and cell type.

  • Irradiation:

    • Use a UV light source, such as a mercury arc lamp with a filter for 365 nm or a UV laser.

    • Focus the light onto the region of interest using a microscope objective.

    • The duration and intensity of the UV irradiation should be optimized to achieve the desired level of uncaging while minimizing photodamage.

  • Analysis:

    • Monitor the biological response to the released molecule using appropriate techniques, such as fluorescence microscopy (for fluorescently tagged molecules or calcium indicators), electrophysiology, or high-performance liquid chromatography (HPLC) to quantify the amount of uncaged product.[1]

Two-Photon Uncaging Protocol

This protocol provides a general framework for two-photon uncaging experiments, which require a specialized microscopy setup.

  • Sample Preparation:

    • Follow the same sample preparation steps as for one-photon uncaging.

  • Irradiation:

    • Utilize a two-photon laser scanning microscope equipped with a tunable, pulsed near-infrared (NIR) laser (e.g., a Ti:sapphire laser tuned to ~800 nm).[2][10]

    • Define the region of interest for uncaging with high precision using the microscope's software.

    • The laser power and dwell time per pixel need to be carefully calibrated to induce efficient uncaging at the focal point without causing damage to the sample.

  • Analysis:

    • Simultaneously with or immediately following uncaging, acquire images or physiological recordings to measure the effect of the photoreleased molecule. Two-photon imaging can often be performed in parallel with two-photon uncaging to monitor the cellular response in real-time.[8]

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a downstream signaling pathway initiated by calcium uncaging.

experimental_workflow cluster_prep Sample Preparation cluster_uncaging Uncaging cluster_analysis Analysis prep_solution Prepare Caged Compound Solution load_cells Load Cells/Tissue prep_solution->load_cells one_photon One-Photon (UV Light) load_cells->one_photon two_photon Two-Photon (NIR Light) load_cells->two_photon imaging Imaging one_photon->imaging electrophysiology Electrophysiology one_photon->electrophysiology hplc HPLC/LC-MS one_photon->hplc two_photon->imaging two_photon->electrophysiology

Caption: Experimental workflow for one-photon and two-photon uncaging.

calcium_signaling_pathway uncaging NDBF-Caged Ca²⁺ Uncaging ca_increase ↑ Intracellular [Ca²⁺] uncaging->ca_increase calmodulin Calmodulin ca_increase->calmodulin contraction Muscle Contraction ca_increase->contraction neurotransmission Neurotransmitter Release ca_increase->neurotransmission camk CaM Kinases calmodulin->camk gene_expression Gene Expression camk->gene_expression

Caption: Simplified calcium signaling pathway initiated by uncaging.

Conclusion

The this compound caging group offers a versatile and highly efficient tool for the photoregulated release of bioactive molecules. One-photon uncaging with UV light provides a straightforward and effective method for applications where broad, rapid release is desired. In contrast, two-photon uncaging using NIR light offers unparalleled spatial precision, enabling the targeted release of molecules at the subcellular level with minimal off-target effects and deeper tissue penetration. The choice between these two powerful techniques will ultimately be guided by the specific demands of the biological question being investigated. Recent advancements have also led to the development of NDBF derivatives with enhanced two-photon absorption cross-sections, further expanding the utility of this remarkable caging group for sophisticated applications in cell biology, neuroscience, and drug development.[5][6]

References

Ensuring Purity for In Vivo Success: A Comparative Guide to 3-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in in vivo studies requiring precise spatiotemporal control of bioactive molecules, the choice of a photoremovable protecting group ("caging group") is critical. The purity of this caging group is paramount, as impurities can introduce variability, toxicity, and confound experimental results. This guide provides a comparative analysis of 3-Nitrodibenzofuran (NDBF), a highly efficient caging group, and its common alternative, Brominated Hydroxycoumarin (Bhc), with a focus on purity validation for in vivo applications.

Performance Comparison: this compound vs. Brominated Hydroxycoumarin

Extensive research has established this compound as a superior alternative to Brominated Hydroxycoumarin for thiol caging in peptides for in vivo and in vitro applications.[1][2] The primary advantage of NDBF lies in its clean and efficient photolysis. Upon irradiation, NDBF releases the caged molecule without generating side products.[3] In contrast, the photolysis of Bhc is known to cause isomerization, leading to the formation of a dead-end thioether byproduct.[1][2] This isomerization not only reduces the yield of the desired uncaged molecule but also introduces an additional, potentially reactive compound into the biological system.

The high cleavage efficiency and the absence of side reactions make NDBF a more reliable and predictable tool for in vivo studies, ensuring that the observed biological effects are solely attributable to the released bioactive molecule.[1][2]

Purity Specifications for In Vivo Research

For in vivo efficacy and safety studies, it is generally recommended to use compounds with a purity of 98% or higher to minimize the risk of off-target effects caused by impurities. Commercially available this compound is typically offered at purity levels of ≥98% or 99%.[1][4] Similarly, precursors and related structures to Bhc, such as 4-Hydroxycoumarin, are available at purities of >99.0% as determined by HPLC.[5][6]

Table 1: Comparison of this compound and Brominated Hydroxycoumarin

FeatureThis compound (NDBF)Brominated Hydroxycoumarin (Bhc)References
Purity (Commercial) ≥98%, 99%>99.0% (for related structures)[1][4][5][6]
Photolysis Byproducts Clean conversion, no side products reportedIsomerization to a dead-end thioether[1][2][3]
Cleavage Efficiency HighLower due to isomerization[1][2]
Recommended Purity for In Vivo ≥98%≥98%General guidance

Potential Impurities and Toxicological Considerations

The synthesis of complex organic molecules like this compound can result in the formation of impurities. The synthetic route of NDBF starting from dibenzofuran involves nitration, which can potentially lead to the formation of other nitrated isomers of dibenzofuran as impurities.[3]

While specific toxicological data for this compound and its direct synthetic impurities are limited, studies on related dibenzofurans and their halogenated derivatives have shown that toxicity can vary significantly between different congeners.[7][8] The U.S. Environmental Protection Agency (EPA) has noted that the biological activity of various chlorinated dibenzofurans varies greatly, and risk assessment by analogy is not recommended.[9] This highlights the importance of using highly purified this compound to avoid the unpredictable toxicological effects of its potential impurities.

Experimental Protocols for Purity Validation

To ensure the reliability of in vivo studies, rigorous purity validation of this compound is essential. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and complementary analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components in a mixture. For the purity analysis of this compound, a reversed-phase HPLC method is suitable.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Analysis: Inject the sample and analyze the chromatogram. Purity is determined by the ratio of the peak area of this compound to the total peak area of all components.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. 1H qNMR is particularly useful for this purpose.[10][11]

Protocol:

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard and dissolve them in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire the 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Analysis: Integrate the signals of both the analyte and the internal standard. The purity of the analyte is calculated based on the integral ratios, the number of protons, the molecular weights, and the weighed masses of the analyte and the internal standard.

Signaling Pathways and Experimental Workflows

The primary application of this compound in in vivo studies is to control the release of a bioactive molecule that can then interact with a specific signaling pathway. The experimental workflow for validating the purity of this compound is a critical preliminary step to ensure the integrity of such studies.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_invivo In Vivo Application synthesis This compound Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc Purity ≥ 98%? qnmr qNMR Analysis purification->qnmr Purity ≥ 98%? pass Proceed to In Vivo Study hplc->pass Yes fail Further Purification hplc->fail No qnmr->pass Yes qnmr->fail No invivo In Vivo Study with Purity-Validated this compound pass->invivo fail->purification

References

Assessing the Biocompatibility of 3-Nitrodibenzofuran Photoproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of photoremovable protecting groups (PPGs), or "caging" groups, has revolutionized the study of dynamic biological processes by enabling the precise spatiotemporal control of bioactive molecules. Among these, 3-Nitrodibenzofuran (NDBF) has emerged as a highly efficient PPG, offering significant advantages over previous generations of caging compounds. However, a critical aspect of employing any PPG in a biological system is the biocompatibility of its photoproducts, which remain in the local environment after the release of the active molecule. This guide provides a comparative assessment of the biocompatibility of this compound photoproducts, with a focus on providing researchers with the necessary information to make informed decisions for their experimental designs.

Comparison with Alternative Photoremovable Protecting Groups

The ideal photoremovable protecting group should exhibit high uncaging efficiency, be stable in biological media, and, crucially, its photolysis byproducts should be non-toxic and biologically inert. Here, we compare the key performance and byproduct characteristics of this compound (NDBF) with two common alternatives: brominated hydroxycoumarin (Bhc) and ortho-nitrobenzyl (oNB) derivatives.

Table 1: Comparison of Performance Characteristics of Photoremovable Protecting Groups

FeatureThis compound (NDBF)Brominated Hydroxycoumarin (Bhc)o-Nitrobenzyl (oNB) Derivatives
Uncaging Efficiency HighModerate to HighLow to Moderate
Photolysis Byproducts Nitroso-dibenzofuran derivativesCoumarin derivatives and potential photoisomersNitroso-benzaldehyde derivatives
Potential for Side Reactions Minimal side reactions reported[1][2]Prone to isomerization to a dead-end thioether product with thiols[1][2]Can undergo secondary reactions
Two-Photon Absorption GoodGoodGenerally Poor

Table 2: Qualitative Biocompatibility Profile of Photoproducts

Photoproduct ClassGeneral Biocompatibility ConcernsAssociated PPG
Nitrosoarenes Generally considered reactive and potentially cytotoxic, mutagenic, and carcinogenic.[3][4][5][6][7]This compound (NDBF), o-Nitrobenzyl (oNB)
Coumarin Derivatives Biocompatibility is highly structure-dependent. Some derivatives have low toxicity, while others can be cytotoxic at higher concentrations.[8][9][10][11][12][13][14][15]Brominated Hydroxycoumarin (Bhc)
Thioether Isomers Generally considered more stable and less reactive than nitrosoarenes.Brominated Hydroxycoumarin (Bhc) - specific to thiol caging

Experimental Protocols for Biocompatibility Assessment

To rigorously assess the biocompatibility of photoproducts, a battery of in vitro assays is recommended, following international standards such as ISO 10993.

In Vitro Cytotoxicity Assay (ISO 10993-5)

This test evaluates the potential for a substance to cause cell death or inhibit cell growth.

  • Cell Lines: L929 mouse fibroblasts or other relevant cell lines (e.g., cell line specific to the intended biological application).

  • Methodology:

    • Preparation of Photoproducts: Generate a solution of the photoproducts by irradiating the caged compound at the appropriate wavelength until complete uncaging is achieved. A control solution of the uncaged parent compound should also be prepared.

    • Cell Culture: Seed cells in 96-well plates and allow them to adhere and proliferate for 24 hours.

    • Exposure: Replace the cell culture medium with serial dilutions of the photoproduct solution and control solutions. Include a vehicle control and a positive control (e.g., sodium lauryl sulfate).

    • Incubation: Incubate the cells for 24-72 hours.

    • Viability Assessment: Quantify cell viability using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test substance that reduces cell viability by 50%.

In Vitro Genotoxicity Assays

These assays assess the potential of a substance to induce genetic mutations or chromosomal damage.

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Principle: This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a substance to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

    • Methodology: The photoproduct solution is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the control.

  • In Vitro Micronucleus Assay:

    • Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

    • Methodology: Mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are exposed to the photoproduct solution. After treatment, the cells are cultured to allow for cell division and then stained to visualize micronuclei.

In Vitro Inflammatory Response Assay

This assay evaluates the potential of a substance to trigger an inflammatory response.

  • Cell Lines: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages.

  • Methodology:

    • Cell Culture and Exposure: Culture macrophages and expose them to various concentrations of the photoproduct solution. A positive control such as lipopolysaccharide (LPS) should be included.

    • Cytokine Analysis: After a 24-hour incubation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

    • Nitric Oxide Production: The production of nitric oxide (NO), a key inflammatory mediator, can be quantified using the Griess reagent assay on the cell culture supernatant.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological implications, the following diagrams illustrate the general workflow for biocompatibility assessment and a simplified signaling pathway for cytotoxicity.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Biocompatibility Assays cluster_analysis Data Analysis & Assessment PPG Photoremovable Protecting Group Irradiation Photo-irradiation PPG->Irradiation Photoproducts Photoproduct Solution Irradiation->Photoproducts Cytotoxicity Cytotoxicity Assay (ISO 10993-5) Photoproducts->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Photoproducts->Genotoxicity Inflammation Inflammatory Response Assay Photoproducts->Inflammation IC50 IC50 Determination Cytotoxicity->IC50 Mutagenicity Mutagenicity Assessment Genotoxicity->Mutagenicity Cytokine Cytokine Profiling Inflammation->Cytokine Risk Biocompatibility Risk Assessment IC50->Risk Mutagenicity->Risk Cytokine->Risk

Caption: General workflow for assessing the biocompatibility of photoproducts.

Cytotoxicity_Pathway cluster_0 Cellular Exposure cluster_1 Cellular Stress cluster_2 Apoptotic Signaling cluster_3 Cellular Outcome Photoproduct Photoproduct ROS Reactive Oxygen Species (ROS) Production Photoproduct->ROS Mitochondrial Mitochondrial Dysfunction Photoproduct->Mitochondrial ROS->Mitochondrial Caspase Caspase Activation Mitochondrial->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptosis Apoptosis (Programmed Cell Death) DNA_frag->Apoptosis

Caption: A simplified signaling pathway illustrating potential mechanisms of cytotoxicity.

Conclusion

While this compound offers superior performance as a photoremovable protecting group in terms of uncaging efficiency and minimization of side reactions, the generation of nitrosoarene photoproducts warrants careful consideration of their potential biocompatibility. The higher efficiency of NDBF may lead to lower overall concentrations of byproducts compared to less efficient PPGs for a given amount of uncaged molecule, which could be a mitigating factor. However, the inherent reactivity of nitroso compounds suggests that rigorous biocompatibility testing is essential for any new application, particularly in sensitive biological systems or for in vivo studies. In contrast, the photoproducts of brominated hydroxycoumarin, while potentially more complex due to isomerization, may offer a less reactive profile.

Researchers are strongly encouraged to perform the described in vitro biocompatibility assays to generate specific data for their experimental context. This will ensure the responsible and effective use of these powerful tools in advancing our understanding of complex biological systems.

References

Orthogonal Deprotection Strategies: A Comparative Guide to 3-Nitrodibenzofuran (NDBF) Photocages

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, particularly in peptide and nucleotide chemistry, the ability to selectively unmask functional groups is paramount. This is achieved through the use of protecting groups, which are ideally removed under specific conditions without affecting other protected functionalities—a concept known as orthogonality.[1][2] Among the various classes of protecting groups, photoremovable protecting groups (PPGs), or photocages, offer a unique advantage: deprotection is triggered by light, a traceless reagent that allows for high spatiotemporal control.[3]

This guide provides a comparative overview of the 3-nitrodibenzofuran (NDBF) moiety, a photolabile protecting group, and its performance against other common orthogonal protecting groups. The focus is on providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.

The Rise of NDBF as a Superior Photocage

The NDBF caging group has emerged as a powerful tool, particularly for the protection of thiols, due to its favorable photophysical properties.[4][5] It addresses some of the key limitations of more traditional photocages, such as the widely used o-nitrobenzyl (oNB) derivatives.[3][6]

Key Advantages of the NDBF Protecting Group:

  • High Cleavage Efficiency: NDBF exhibits a high quantum yield of photolysis, leading to efficient deprotection upon irradiation.[4][6]

  • Clean Conversion: Unlike some other photocages, the photolysis of NDBF-protected compounds, especially thiols, results in a clean conversion to the free functional group with minimal side reactions.[4][5][7] For instance, the Bhc (6-bromo-7-hydroxycoumarin-4-ylmethyl) group, when used to protect thiols, can lead to the formation of a photoisomer as a major byproduct, a problem circumvented by using NDBF.[4][5]

  • One- and Two-Photon Sensitivity: NDBF can be cleaved by both one-photon (typically around 365 nm) and two-photon (around 800 nm) excitation.[4][5] The latter is particularly advantageous for biological applications as it allows for deeper tissue penetration and reduced phototoxicity.[3]

  • Orthogonality: The NDBF group is stable to a wide range of chemical conditions used for the removal of other common protecting groups, making it an excellent component of an orthogonal protection strategy.

Comparative Performance Data

The selection of a protecting group is often dictated by quantitative measures of its performance. The following table summarizes key parameters for NDBF and compares them with the classical o-nitrobenzyl (oNB) protecting group.

ParameterThis compound (NDBF)o-Nitrobenzyl (oNB) DerivativesKey Advantages of NDBF
One-Photon Absorption Max (λmax) ~365 nm[6]~260-420 nmOften better matched to common UV light sources.
One-Photon Molar Extinction Coefficient (ε) 18,400 M⁻¹ cm⁻¹Varies with substitutionHigh extinction coefficient allows for efficient light absorption.
One-Photon Quantum Yield (Φu) 0.7 (for NDBF-EGTA)[6]Typically 0.1-1%Significantly higher quantum yield leads to more efficient uncaging.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the introduction and cleavage of the NDBF group on a cysteine thiol.

1. Synthesis of Fmoc-Cys(NDBF)-OH

The NDBF group can be introduced onto a cysteine residue for subsequent use in solid-phase peptide synthesis (SPPS). A common strategy involves the reaction of Fmoc-cysteine methyl ester with NDBF-Br under acidic conditions.[7]

  • Materials: Fmoc-cysteine methyl ester, NDBF-Br, acidic catalyst (e.g., trifluoroacetic acid), solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve Fmoc-cysteine methyl ester and NDBF-Br in the chosen solvent.

    • Add the acidic catalyst and stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the product by column chromatography to yield the protected amino acid derivative.

2. Photolytic Deprotection of NDBF-Caged Peptides

The removal of the NDBF group is achieved by irradiation with UV light.

  • One-Photon Deprotection:

    • Materials: NDBF-protected peptide, photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing 1 mM DTT).[4]

    • Procedure:

      • Dissolve the NDBF-caged peptide in the photolysis buffer to a concentration of 200-300 µM.[4]

      • Irradiate the solution with a 365 nm light source (e.g., a Rayonet reactor).[4]

      • Monitor the deprotection by RP-HPLC or LC-MS. The uncaging half-life is typically short, on the order of seconds to minutes.[4]

  • Two-Photon Deprotection:

    • Materials: NDBF-protected peptide, appropriate solvent.

    • Procedure:

      • Prepare a solution of the NDBF-caged peptide.

      • Irradiate the solution at 800 nm using a Ti:Sapphire laser.[4]

      • Analyze the photolysis products by RP-HPLC and LC-MS to confirm deprotection.[4]

Orthogonal Deprotection Workflow

The true power of the NDBF group is realized in complex syntheses requiring multiple, orthogonally protected functional groups. The following diagram illustrates a hypothetical workflow where NDBF is used in conjunction with other common protecting groups.

Orthogonal_Deprotection cluster_synthesis Peptide Synthesis cluster_deprotection Orthogonal Deprotection A Fmoc-AA-Resin B SPPS Cycles A->B C Protected Peptide Fmoc-Peptide(Cys(NDBF), Lys(Boc), Asp(OtBu))-Resin B->C D 1. Piperidine C->D Fmoc Removal E H-Peptide(Cys(NDBF), Lys(Boc), Asp(OtBu))-Resin D->E F 2. UV Light (365 nm) E->F NDBF Cleavage G H-Peptide(Cys, Lys(Boc), Asp(OtBu))-Resin F->G H 3. TFA G->H Boc/OtBu/Resin Cleavage I H-Peptide(Cys, Lys, Asp)-OH H->I Photolysis_Mechanism A NDBF-Protected Substrate (Ground State) B Excited State A->B hv (Light) C Intramolecular H-Abstraction B->C Internal Conversion D Aci-nitro Intermediate C->D E Cyclic Intermediate D->E F Released Substrate + Nitroso Byproduct E->F Rearrangement & Cleavage

References

A Comparative Guide to the Synthesis of 3-Nitrodibenzofuran: An Analysis of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Nitrodibenzofuran, a key intermediate in the development of various pharmaceutical compounds and functional materials, can be approached through several synthetic routes. The selection of an optimal pathway is often dictated by a combination of factors including overall yield, reaction time, and the cost of starting materials and reagents. This guide provides a comparative analysis of three prominent synthetic methodologies for this compound, offering a detailed examination of their relative cost-effectiveness supported by experimental data.

Executive Summary

This guide evaluates the following three synthetic routes to this compound:

  • Route 1: Direct Nitration of Dibenzofuran. This is the most straightforward approach, involving the direct electrophilic nitration of commercially available dibenzofuran.

  • Route 2: Synthesis from 1-Chloro-2-nitrobenzene and p-Cresol. This multi-step route involves an initial Ullmann condensation followed by a Cadogan cyclization and subsequent nitration.

  • Route 3: An Improved Synthesis from 4-Fluoro-2-nitrobenzaldehyde and 2-Iodophenol. This newer method utilizes a copper-catalyzed Ullmann coupling followed by an intramolecular Heck reaction to form the dibenzofuran core, which is then nitrated.

The analysis reveals that while the direct nitration of dibenzofuran (Route 1) appears to be the most cost-effective on paper due to the low cost of starting materials and fewer reaction steps, it often suffers from poor regioselectivity and the formation of multiple nitrated isomers, leading to difficult purification and lower yields of the desired product. Route 2, while longer, offers better control over the initial substitution pattern but can be hampered by harsh reaction conditions and potentially low yields in the cyclization step. The improved synthesis (Route 3) presents a more controlled and often higher-yielding pathway, although the initial cost of starting materials is higher. The ultimate cost-effectiveness of each route will depend on the desired scale of synthesis, purity requirements, and the available laboratory infrastructure.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each synthetic route, providing a basis for an initial comparison of their cost-effectiveness. Prices are estimates based on commercially available reagents and may vary depending on the supplier and purity.

Parameter Route 1: Direct Nitration Route 2: From 1-Chloro-2-nitrobenzene & p-Cresol Route 3: From 4-Fluoro-2-nitrobenzaldehyde & 2-Iodophenol
Starting Materials Cost LowModerateHigh
Number of Steps 133
Key Reagents & Catalysts Nitric Acid, Acetic AnhydrideCopper catalyst, Triethyl phosphite, Nitric Acid, Acetic AnhydrideCuBr, K₂CO₃, AlMe₃, Pd(OAc)₂, Cs₂CO₃
Overall Yield Variable (often low for pure 3-isomer)Low to ModerateModerate to High
Reaction Time ShortLongModerate
Purification Complexity High (isomeric separation)ModerateLow

Experimental Protocols

Detailed experimental protocols for the key steps in each synthetic route are provided below. These are generalized procedures and may require optimization based on specific laboratory conditions and desired scale.

Route 1: Direct Nitration of Dibenzofuran

Experimental Protocol: Nitration of Dibenzofuran

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibenzofuran (1.0 eq) in glacial acetic acid at room temperature.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product is a mixture of nitrodibenzofuran isomers. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.

Route 2: Synthesis from 1-Chloro-2-nitrobenzene and p-Cresol

Step 1: Ullmann Condensation for 2-(p-tolyloxy)-1-nitrobenzene Synthesis

  • To a round-bottom flask, add 1-chloro-2-nitrobenzene (1.0 eq), p-cresol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 140-150 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cadogan Cyclization to 3-Methyldibenzofuran

  • In a round-bottom flask, dissolve 2-(p-tolyloxy)-1-nitrobenzene (1.0 eq) in an excess of triethyl phosphite.

  • Heat the reaction mixture to reflux (around 150-160 °C) for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and remove the excess triethyl phosphite under high vacuum.

  • Purify the residue by column chromatography on silica gel to obtain 3-methyldibenzofuran.

Step 3: Nitration of 3-Methyldibenzofuran

  • Follow a similar nitration procedure as described in Route 1, using 3-methyldibenzofuran as the starting material. The directing effect of the methyl group will influence the position of nitration. Separation of isomers may still be required.

Route 3: An Improved Synthesis from 4-Fluoro-2-nitrobenzaldehyde and 2-Iodophenol

Step 1: Ullmann Coupling of 4-Fluoro-2-nitrobenzaldehyde and 2-Iodophenol

  • In a Schlenk flask, combine 4-fluoro-2-nitrobenzaldehyde (1.0 eq), 2-iodophenol (1.1 eq), copper(I) bromide (0.2 eq), and potassium carbonate (2.0 eq) in pyridine.

  • Degas the mixture and then heat to 60 °C for 24 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude diaryl ether by flash column chromatography.

Step 2: Alkylation and Heck Reaction for Dibenzofuran Ring Formation

  • Dissolve the diaryl ether from Step 1 in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add trimethylaluminum (AlMe₃) (1.2 eq) dropwise and stir for 1 hour at 0 °C.

  • Quench the reaction with a saturated aqueous solution of Rochelle's salt and extract with DCM.

  • Dry the combined organic layers and concentrate to give the secondary alcohol.

  • To a solution of the alcohol in N,N-dimethylacetamide (DMAc), add palladium(II) acetate (0.1 eq) and cesium carbonate (2.0 eq).

  • Heat the mixture to 80 °C for 12 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield the substituted dibenzofuran.

Step 3: Nitration of the Dibenzofuran Derivative

  • The final nitration step is performed on the dibenzofuran derivative obtained from the Heck reaction. A standard nitrating mixture of nitric acid and sulfuric acid in a suitable solvent is typically used. The position of nitration will be directed by the existing substituents on the dibenzofuran core.

Mandatory Visualizations

Synthesis Workflows

Synthesis_Route_1 Start Dibenzofuran Nitration Nitration (HNO3, Ac2O) Start->Nitration Product This compound (and isomers) Nitration->Product

Caption: Workflow for the direct nitration of dibenzofuran (Route 1).

Synthesis_Route_2 cluster_start Starting Materials Start1 1-Chloro-2-nitrobenzene Ullmann Ullmann Condensation (CuI, K2CO3) Start1->Ullmann Start2 p-Cresol Start2->Ullmann Intermediate1 2-(p-tolyloxy)-1-nitrobenzene Ullmann->Intermediate1 Cadogan Cadogan Cyclization (P(OEt)3) Intermediate1->Cadogan Intermediate2 3-Methyldibenzofuran Cadogan->Intermediate2 Nitration Nitration (HNO3, H2SO4) Intermediate2->Nitration Product This compound Nitration->Product

Caption: Multi-step synthesis of this compound from 1-chloro-2-nitrobenzene and p-cresol (Route 2).

Synthesis_Route_3 cluster_start3 Starting Materials Start3_1 4-Fluoro-2-nitrobenzaldehyde Ullmann3 Ullmann Coupling (CuBr, K2CO3) Start3_1->Ullmann3 Start3_2 2-Iodophenol Start3_2->Ullmann3 Intermediate3_1 Diaryl Ether Ullmann3->Intermediate3_1 AlkylationHeck Alkylation & Heck Reaction (AlMe3, Pd(OAc)2, Cs2CO3) Intermediate3_1->AlkylationHeck Intermediate3_2 Dibenzofuran Derivative AlkylationHeck->Intermediate3_2 Nitration3 Nitration (HNO3, H2SO4) Intermediate3_2->Nitration3 Product3 This compound Nitration3->Product3

Caption: Improved synthesis of this compound via Ullmann coupling and Heck reaction (Route 3).

A Comparative Guide to 3-Nitrodibenzofuran and DEACM as Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology and drug development. Photolabile protecting groups (PPGs), or "caged" compounds, offer an unparalleled ability to initiate biological processes with a pulse of light. This guide provides a detailed comparison of two prominent PPGs: 3-Nitrodibenzofuran (NDBF) and 7-(diethylamino)coumarin-4-yl)methyl (DEACM). We present a comprehensive analysis of their performance based on experimental data, detailed protocols for their use, and visualizations of their uncaging mechanisms.

At a Glance: Key Performance Indicators

The choice between NDBF and DEACM depends critically on the specific experimental requirements, such as the desired wavelength of activation, the need for one- or two-photon excitation, and the nature of the molecule to be caged. The following table summarizes their key photophysical properties to aid in this selection.

PropertyThis compound (NDBF)DEACMKey Considerations
One-Photon Absorption Max (λmax) ~330-350 nm~380-400 nmDEACM's red-shifted absorption allows for the use of less energetic and potentially less phototoxic visible light.
Molar Extinction Coefficient (ε) High (~18,400 M⁻¹cm⁻¹)High (~10,000 - 23,000 M⁻¹cm⁻¹)Both PPGs exhibit strong light absorption, contributing to efficient uncaging.
One-Photon Quantum Yield (Φ) High (up to 0.7 for caged Ca²⁺)[1][2]Moderate (e.g., 0.0037 for caged aa-tRNA, 0.39 for a caged GABA derivative)[3][4]NDBF generally demonstrates higher quantum yields, indicating more efficient conversion of absorbed photons into chemical release.
Two-Photon Action Cross-Section (δu) ~0.6 GM~0.1 - 1.0 GM (derivative dependent)Both are suitable for two-photon uncaging, with specific derivatives of DEACM showing excellent performance.
Photolysis Byproducts Nitroso-dibenzofuran derivativesHydroxy-DEACMThe reactivity and potential biological effects of byproducts should be considered.
Typical Caged Molecules Ca²⁺, thiols (cysteine), neurotransmittersNucleotides (ATP), aminoacyl-tRNA, nucleobases, neurotransmitters (GABA)Both are versatile, but literature precedent may guide the choice for specific applications.

Delving Deeper: Photolysis Mechanisms

Understanding the mechanism of photolysis is crucial for optimizing uncaging experiments and anticipating potential side reactions.

This compound (NDBF) Photolysis

NDBF belongs to the well-established family of o-nitrobenzyl PPGs. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This initiates a cascade of electronic and atomic rearrangements, ultimately resulting in the cleavage of the bond to the protected molecule and the formation of a nitroso-dibenzofuran byproduct.

NDBF_Photolysis NDBF_Caged NDBF-Caged Molecule Excited_NDBF Excited State NDBF* NDBF_Caged->Excited_NDBF hν (UV light) Intermediate Aci-nitro Intermediate Excited_NDBF->Intermediate Intramolecular H-abstraction Uncaged_Molecule Released Molecule Intermediate->Uncaged_Molecule Rearrangement & Cleavage Byproduct Nitroso-dibenzofuran Byproduct Intermediate->Byproduct

Photolysis mechanism of a this compound (NDBF) caged compound.
DEACM Photolysis

DEACM is a coumarin-based PPG. Its photolysis is initiated by the absorption of light, which promotes the molecule to an excited state. This leads to the heterolytic cleavage of the C-O bond between the coumarin's 4-methyl group and the oxygen of the leaving group (e.g., a phosphate group of ATP). This generates a resonance-stabilized carbocation intermediate and the released molecule. The carbocation is then rapidly quenched by water to form the 7-(diethylamino)-4-(hydroxymethyl)coumarin byproduct.

DEACM_Photolysis DEACM_Caged DEACM-Caged Molecule Excited_DEACM Excited State DEACM* DEACM_Caged->Excited_DEACM hν (Visible light) Carbocation Carbocation Intermediate Excited_DEACM->Carbocation Heterolytic Cleavage Uncaged_Molecule Released Molecule Excited_DEACM->Uncaged_Molecule Byproduct Hydroxy-DEACM Byproduct Carbocation->Byproduct Solvolysis (H₂O)

Photolysis mechanism of a DEACM caged compound.

Experimental Corner: Protocols for Uncaging

The following are generalized protocols for one-photon and two-photon uncaging experiments. Specific parameters will need to be optimized for each experimental setup and caged compound.

One-Photon Uncaging Workflow

This protocol is suitable for bulk uncaging in solution or for wide-field illumination of cellular samples.

One_Photon_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Cage Prepare solution of caged compound Load_Sample Load sample (e.g., cuvette, cell culture dish) Prep_Cage->Load_Sample Irradiate Irradiate with appropriate wavelength light source (e.g., LED, lamp, laser) Load_Sample->Irradiate Monitor Monitor release and/or biological response Irradiate->Monitor Quantify Quantify uncaging (e.g., HPLC, spectroscopy, bioassay) Monitor->Quantify

A generalized workflow for a one-photon uncaging experiment.

Detailed Steps:

  • Solution Preparation: Dissolve the NDBF- or DEACM-caged compound in a suitable buffer. Protect the solution from ambient light to prevent premature uncaging.

  • Sample Loading: Load the solution into the experimental chamber (e.g., a quartz cuvette for spectroscopic analysis or the perfusion system for a cellular experiment).

  • Light Source: Utilize a light source with an appropriate wavelength for the chosen PPG (e.g., ~350-365 nm for NDBF, ~400-470 nm for DEACM). Common sources include filtered mercury or xenon arc lamps, high-power LEDs, or lasers.

  • Irradiation: Deliver a controlled dose of light to the sample. The duration and intensity of irradiation will determine the amount of released molecule.

  • Analysis: Monitor the release of the bioactive molecule and/or the resulting biological response. Analytical techniques can include HPLC to quantify the parent compound and photoproducts, fluorescence spectroscopy if the released molecule or byproduct is fluorescent, or physiological recordings (e.g., patch-clamp electrophysiology) to measure the biological effect.

Two-Photon Uncaging Workflow

This advanced technique provides high three-dimensional spatial resolution, making it ideal for studies at the subcellular level.

Two_Photon_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Cage Prepare solution of caged compound Load_Sample Load into biological preparation (e.g., brain slice, intact tissue) Prep_Cage->Load_Sample Target Identify target region of interest using microscopy Load_Sample->Target Irradiate Focus pulsed femtosecond laser (e.g., Ti:Sapphire) on target Target->Irradiate Monitor Image and/or record localized biological response Irradiate->Monitor Analyze Analyze spatial and temporal characteristics of the response Monitor->Analyze

A generalized workflow for a two-photon uncaging experiment.

Detailed Steps:

  • Sample Preparation and Loading: Prepare the biological sample (e.g., acute brain slices, cultured neurons) and load the caged compound, often via bath application or through a patch pipette.

  • Microscope and Laser Setup: A two-photon microscope equipped with a mode-locked, pulsed infrared laser (e.g., a Ti:Sapphire laser) is required. The laser should be tunable to the appropriate wavelength for two-photon excitation of the chosen PPG (typically around 700-800 nm for NDBF and 800-900 nm for DEACM derivatives).

  • Targeting: Identify the specific subcellular region of interest (e.g., a single dendritic spine) using the microscope's imaging capabilities.

  • Uncaging: Deliver a series of short, high-intensity laser pulses to the targeted region. The non-linear nature of two-photon absorption confines the uncaging to the focal volume.

  • Monitoring and Analysis: Simultaneously image the morphological and/or functional changes in the targeted region (e.g., using calcium imaging or electrophysiological recordings). Analyze the data to understand the localized biological response.

Concluding Remarks

Both this compound and DEACM are powerful and versatile photolabile protecting groups that have enabled significant advances in our ability to control biological systems with light. NDBF stands out for its high one-photon quantum yield, making it an excellent choice for applications where high uncaging efficiency is paramount. DEACM, with its red-shifted absorption spectrum, offers the advantage of using longer, less phototoxic wavelengths of light and has been successfully adapted for a wide range of biological molecules. The choice between these two PPGs should be guided by a careful consideration of the specific experimental goals, the nature of the molecule to be caged, and the available light sources. With the detailed information and protocols provided in this guide, researchers are well-equipped to harness the power of these light-sensitive tools for their scientific investigations.

References

Safety Operating Guide

Personal protective equipment for handling 3-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 3-Nitrodibenzofuran in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.

Hazard Summary and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1] This information is critical for risk assessment and the selection of appropriate safety measures.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 3)DangerH301: Toxic if swallowed
Serious eye damage/eye irritation (Category 2)WarningH319: Causes serious eye irritation

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound to minimize exposure.[2][3] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound:

Protection TypeRecommended EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166[4]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Consult manufacturer for breakthrough times
Chemical-resistant clothing (lab coat, coveralls)Ensure full coverage to prevent skin contact[5][6]
Respiratory Protection NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates, or a supplied-air respiratorRequired when working outside of a certified chemical fume hood or when aerosolization is possible[2][5]
Foot Protection Closed-toe, chemical-resistant shoesStandard laboratory footwear

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.[4][7]

  • Do not eat, drink, or smoke in the laboratory.[4]

Storage:

  • Store in a tightly closed, properly labeled container.[4][7]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance.

  • Clean-up: Wear appropriate PPE and carefully collect the spilled material and absorbent into a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent.

Emergency Exposure Plan:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][8]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.[9][10][11]

  • Contaminated Materials: All disposable labware, gloves, and absorbent materials that have come into contact with this compound must also be disposed of as hazardous waste.[9]

  • Empty Containers: Triple rinse empty containers with a suitable solvent, collecting the rinsate as hazardous waste.[9][10]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh this compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve or Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Collect All Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE and Dispose of Contaminated Items cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls to mitigate risks associated with handling this compound, from most effective to least effective.

elimination Elimination/Substitution (Use a less hazardous chemical) engineering Engineering Controls (e.g., Chemical Fume Hood) elimination->engineering administrative Administrative Controls (e.g., Standard Operating Procedures, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) administrative->ppe

Caption: Hierarchy of controls for chemical safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitrodibenzofuran
Reactant of Route 2
3-Nitrodibenzofuran

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.